molecular formula C15H30Sn B1302387 Tributyl(1-propynyl)tin CAS No. 64099-82-7

Tributyl(1-propynyl)tin

Katalognummer: B1302387
CAS-Nummer: 64099-82-7
Molekulargewicht: 329.1 g/mol
InChI-Schlüssel: KCQJLTOSSVXOCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tributyl(1-propynyl)tin is a useful research compound. Its molecular formula is C15H30Sn and its molecular weight is 329.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tributyl(prop-1-ynyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQJLTOSSVXOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369776
Record name Tributyl(1-propynyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64099-82-7
Record name Tributyl(1-propynyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(prop-1-yn-1-yl)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Tributyl(1-propynyl)tin (CAS: 64099-82-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl(1-propynyl)tin, with the Chemical Abstracts Service (CAS) number 64099-82-7, is a valuable organotin reagent in modern organic synthesis. Its unique chemical structure, featuring a reactive carbon-tin bond and a propynyl group, makes it a versatile building block for the construction of complex organic molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in the development of neurologically active compounds.

Physicochemical and Safety Data

This compound is a combustible, colorless liquid that is sensitive to air.[1] Proper handling and storage under an inert atmosphere (nitrogen or argon) at 2-8°C are crucial to maintain its integrity.[2] As with all organotin compounds, it is toxic and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 64099-82-7
Molecular Formula C₁₅H₃₀Sn[3]
Molecular Weight 329.11 g/mol [3]
Boiling Point 277 °C (lit.)
81-83 °C at 15 mmHg (lit.)
Density 1.082 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.483 (lit.)[4]

Table 2: Safety Information for this compound

Hazard StatementGHS ClassificationPrecautionary Statements
H301: Toxic if swallowedAcute Toxicity, Oral (Category 3)P264, P270, P301+P310, P321, P330, P405, P501
H312: Harmful in contact with skinAcute Toxicity, Dermal (Category 4)P280, P302+P352, P312, P362+P364, P501
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)P264, P280, P302+P352, P332+P313, P362+P364
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)P264, P280, P305+P351+P338, P337+P313
H360FD: May damage fertility. May damage the unborn child.Reproductive Toxicity (Category 1B)P201, P202, P280, P308+P313, P405, P501
H372: Causes damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity, Repeated Exposure (Category 1)P260, P264, P270, P314, P501
H410: Very toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Long-Term Hazard (Category 1)P273, P391, P501

Spectroscopic Data

While specific spectra for this compound were not directly available in the searched literature, typical spectroscopic data for similar organotin compounds can be found in chemical databases. For researchers requiring detailed spectral analysis, it is recommended to acquire the data on a purified sample. The expected characteristic signals are outlined below.

Table 3: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals corresponding to the tributyl group protons (triplets and multiplets between ~0.8-1.6 ppm) and a singlet for the methyl protons of the propynyl group (~1.8 ppm).
¹³C NMR Resonances for the four distinct carbons of the tributyl group, and the three carbons of the propynyl group, with the acetylenic carbons appearing in the characteristic region (~80-100 ppm).
IR Spectroscopy A characteristic absorption band for the C≡C triple bond stretch around 2150 cm⁻¹.
Mass Spectrometry A molecular ion peak and characteristic fragmentation patterns involving the loss of butyl groups and the propynyl moiety. The isotopic pattern of tin would be a key identifier.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of alkynylstannanes involves the reaction of a terminal alkyne with a strong base, such as n-butyllithium, followed by quenching with a trialkyltin halide.

General Experimental Workflow for Synthesis

G Propyne Propyne nBuLi n-Butyllithium in THF, -78 °C to 0 °C Propyne->nBuLi Deprotonation LithiumPropynide Lithium Propynide Intermediate nBuLi->LithiumPropynide TributyltinChloride Tributyltin Chloride in THF LithiumPropynide->TributyltinChloride Nucleophilic Attack ReactionMixture Reaction Mixture TributyltinChloride->ReactionMixture Workup Aqueous Workup ReactionMixture->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Anhydrous MgSO₄ Extraction->Drying Purification Distillation under Reduced Pressure Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • To a solution of propyne in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise.

  • The reaction mixture is allowed to warm to 0 °C and stirred for 30 minutes to ensure complete formation of the lithium propynide.

  • The solution is then cooled back to -78 °C, and a solution of tributyltin chloride in anhydrous THF is added dropwise.

  • The reaction is slowly warmed to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with an organic solvent such as diethyl ether or hexanes.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound.

Stille Cross-Coupling Reaction

This compound is a key reagent in Stille cross-coupling reactions to form a new carbon-carbon bond between the propynyl group and an organic halide or triflate. This reaction is widely used in the synthesis of complex molecules.[1][5][6][7][8]

Catalytic Cycle of the Stille Coupling

Stille_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R¹-X) R1-Pd(II)-R2(L2) R¹-Pd(II)-R²(L₂) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R²-SnBu₃) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination (R¹-R²)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

General Protocol for a Stille Coupling with an Aryl Halide:

  • To a solution of the aryl halide in a suitable solvent (e.g., toluene, DMF, or THF) in a reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and any necessary ligands or additives (e.g., CuI).

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature (often between 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • The reaction mixture is often treated with a fluoride source (e.g., potassium fluoride solution) to remove the tin byproducts.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Nickel-Catalyzed Cycloaddition

This compound can participate in nickel-catalyzed cycloaddition reactions, for instance, with isocyanates to form substituted pyrimidine-diones.[4]

Experimental Workflow for Nickel-Catalyzed Cycloaddition

G Reactants This compound + Isocyanate Catalyst Ni(0) Catalyst + Ligand Reactants->Catalyst Solvent Anhydrous Solvent (e.g., Toluene) Catalyst->Solvent Reaction Reaction at Elevated Temperature Solvent->Reaction Workup Quenching and Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Pyrimidine-dione Derivative Purification->Product

Caption: General workflow for the nickel-catalyzed cycloaddition.

General Protocol:

  • In a glovebox, a solution of the nickel catalyst (e.g., Ni(COD)₂) and a suitable ligand (e.g., an N-heterocyclic carbene) in an anhydrous solvent like toluene is prepared.

  • To a separate reaction vessel are added the isocyanate and this compound.

  • The catalyst solution is then added to the mixture of reactants.

  • The reaction is stirred at an elevated temperature until completion, monitored by an appropriate analytical technique.

  • The reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired pyrimidine-dione.

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of compounds targeting the central nervous system, particularly as antagonists for the metabotropic glutamate receptor 1 (mGluR1).

Synthesis of mGluR1 Antagonists

This compound is utilized in the synthesis of 4-(1-aryltriazol-4-yl)-tetrahydropyridines, which are potent and orally active mGluR1 antagonists.[4] The synthesis typically involves a click chemistry reaction between an azide and the terminal alkyne of a precursor derived from this compound.

Synthesis of PET Ligands

This organotin compound is also a precursor for the synthesis of ¹⁸F-labeled triazolo quinoline derivatives.[4][9][10][11] These molecules are used as positron emission tomography (PET) ligands for the in vivo imaging of mGluR1 in the brain, which is vital for studying neurological disorders.[9][10][11]

The mGluR1 Signaling Pathway and Antagonism

Metabotropic glutamate receptor 1 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through Gq/11 proteins.[12] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12] This pathway plays a crucial role in modulating synaptic plasticity and neuronal excitability.[12]

mGluR1 antagonists, synthesized using this compound, block the binding of glutamate to the receptor, thereby inhibiting this downstream signaling cascade.[13] This can be beneficial in conditions where glutamatergic signaling is hyperactive.[14]

mGluR1 Signaling Pathway and Point of Antagonist Action

mGluR1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Antagonist mGluR1 Antagonist Antagonist->mGluR1 Blocks Gq11 Gq/11 mGluR1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (Synaptic Plasticity, Neuronal Excitability) Ca_release->Downstream PKC->Downstream

Caption: The mGluR1 signaling pathway and the inhibitory action of mGluR1 antagonists.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis with significant applications in the field of drug discovery and development. Its utility in constructing key intermediates for mGluR1 antagonists and PET ligands highlights its importance for researchers and scientists working on neurological disorders. While its toxicity necessitates careful handling, its synthetic potential makes it an indispensable tool in the modern organic chemistry laboratory.

References

In-Depth Technical Guide: Physicochemical Properties of Tributyl(1-propynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the core physicochemical properties of Tributyl(1-propynyl)tin, a compound of interest in various chemical research and development applications. The data is presented for researchers, scientists, and drug development professionals, offering a foundational understanding of the material's composition.

Core Molecular Data

This compound is an organotin compound characterized by the presence of three butyl groups and one propynyl group attached to a central tin atom. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Weight 329.11 g/mol [1][2]
Molecular Formula C₁₅H₃₀Sn[2]
Linear Formula [CH₃(CH₂)₃]₃SnC≡CCH₃[1]
CAS Number 64099-82-7[1]

Experimental Protocols for Characterization

The determination of the molecular formula and weight of a compound like this compound is typically achieved through a combination of analytical techniques. These methods provide empirical data to confirm the calculated theoretical values.

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in deducing the elemental composition and confirming the molecular formula. The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]+ corresponds to the molecular weight of the compound.

  • Elemental Analysis: This method determines the percentage composition of elements (like Carbon, Hydrogen) within a sample. The results are used to derive the empirical formula of the compound. When combined with the molecular weight from mass spectrometry, the exact molecular formula can be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a structure elucidation technique, ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy would be used to confirm the connectivity of the atoms, verifying the presence of the tributyl and propynyl groups and ensuring the correct isomer is present, which is consistent with the proposed formula and molecular weight.

A generalized workflow for the characterization process is outlined in the diagram below.

G Diagram 2: General Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS EA Elemental Analysis (EA) Purification->EA NMR NMR Spectroscopy Purification->NMR MW Determine Molecular Weight MS->MW Formula Determine Molecular Formula EA->Formula Structure Confirm Structure NMR->Structure MW->Formula Formula->Structure

Caption: General workflow for compound characterization.

Logical Structure of Molecular Composition

The molecular weight of this compound is the sum of the atomic weights of its constituent atoms as defined by its molecular formula, C₁₅H₃₀Sn. The diagram below illustrates this fundamental relationship.

G Diagram 1: Elemental Composition of this compound Compound This compound Formula: C₁₅H₃₀Sn MW: 329.11 C Carbon (C) 15 atoms ~12.011 amu/atom C->Compound contributes 180.165 H Hydrogen (H) 30 atoms ~1.008 amu/atom H->Compound contributes 30.24 Sn Tin (Sn) 1 atom ~118.71 amu/atom Sn->Compound contributes 118.71

Caption: Elemental composition of this compound.

References

An In-depth Technical Guide to the Synthesis and Preparation of Tributyl(1-propynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Tributyl(1-propynyl)tin, a valuable reagent in organic synthesis, particularly in cross-coupling reactions. This document details the primary synthetic methodologies, experimental protocols, and characterization data for this organotin compound.

Introduction

This compound, with the chemical formula [CH₃(CH₂)₃]₃SnC≡CCH₃, is an important organometallic reagent widely utilized in synthetic organic chemistry.[1][2] Its primary application lies in Stille cross-coupling reactions, where it serves as a nucleophilic partner to introduce the 1-propynyl group to various organic electrophiles.[1][2] This capability makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials. For instance, it has been employed as a starting material in the synthesis of phenyl-substituted pyrimidine-diones and in the preparation of a positron emission tomography (PET) ligand for imaging metabotropic glutamate receptor type 1.[1][2]

Physicochemical Properties

This compound is a combustible, acute toxic liquid. Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 64099-82-7[1][2]
Molecular Formula C₁₅H₃₀Sn[3]
Molecular Weight 329.11 g/mol [1][2]
Boiling Point 277 °C (lit.)[4]
81-83 °C / 15 mmHg (lit.)[4]
Density 1.082 g/mL at 25 °C (lit.)[1][4]
Refractive Index (n20/D) 1.483 (lit.)[1][4]

Synthetic Methodologies

The synthesis of this compound is typically achieved through the reaction of a nucleophilic 1-propynyl organometallic species with an electrophilic tributyltin halide, most commonly tributyltin chloride. The two primary approaches involve the in-situ generation of either a 1-propynyl Grignard reagent or a 1-propynyllithium reagent.

Grignard Reagent Route

This method involves the deprotonation of propyne with a readily available Grignard reagent, such as ethylmagnesium bromide, to form propynylmagnesium bromide. This is then reacted with tributyltin chloride to yield the desired product.

Organolithium Route

An alternative and often preferred method due to higher yields and cleaner reactions involves the deprotonation of propyne using a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures. The resulting 1-propynyllithium is then quenched with tributyltin chloride.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on the aforementioned methodologies. Caution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Reactions involving organolithium reagents are highly exothermic and pyrophoric and must be conducted under an inert atmosphere by trained personnel.

Synthesis via Organolithium Route (Adapted from analogous procedures)

This procedure is adapted from established methods for the synthesis of similar alkynyltin reagents.

Reagents and Materials:

  • Propyne (gas)

  • n-Butyllithium (2.5 M in hexanes)

  • Tributyltin chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Hexane

  • Anhydrous magnesium sulfate

  • Round-bottom flask, gas inlet adapter, dropping funnel, magnetic stirrer, low-temperature thermometer, and other standard glassware.

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a low-temperature thermometer, and a dropping funnel is assembled and flame-dried under a stream of inert gas (argon or nitrogen).

  • Solvent and Alkyne Introduction: Anhydrous THF is transferred to the flask via cannula. The flask is then cooled to -78 °C in a dry ice/acetone bath. Propyne gas is bubbled through the cold THF until a desired amount is condensed.

  • Deprotonation: n-Butyllithium (1.1 equivalents relative to propyne) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred for an additional hour at this temperature to ensure complete formation of 1-propynyllithium.

  • Stannylation: Tributyltin chloride (1.0 equivalent) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with hexane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Visualization of Synthetic Workflow

The logical flow of the synthesis and purification process is illustrated below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Propyne Propyne Deprotonation Deprotonation at -78°C Propyne->Deprotonation nBuLi n-Butyllithium in THF nBuLi->Deprotonation Propynyllithium 1-Propynyllithium Deprotonation->Propynyllithium Stannylation Stannylation at -78°C to RT Propynyllithium->Stannylation Tributyltin_Chloride Tributyltin Chloride Tributyltin_Chloride->Stannylation Crude_Product Crude this compound Stannylation->Crude_Product Workup Aqueous Work-up (NH4Cl quench, Hexane extraction) Crude_Product->Workup Drying Drying (MgSO4) Workup->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization Data

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The expected data is summarized below.

TechniqueExpected Data
¹H NMR Signals corresponding to the tributyl group protons (multiplets between ~0.8-1.6 ppm) and the methyl protons of the propynyl group (a singlet around 1.8-2.0 ppm).
¹³C NMR Resonances for the four distinct carbons of the tributyl groups and the three carbons of the propynyl group.
IR Spectroscopy A characteristic absorption band for the C≡C triple bond stretch, typically in the range of 2150-2260 cm⁻¹.
Mass Spectrometry The mass spectrum should show the molecular ion peak (M⁺) or characteristic fragmentation patterns, such as the loss of a butyl group.

Logical Relationship of Reagents and Intermediates

The following diagram illustrates the logical relationship between the key reactants and intermediates in the organolithium-based synthesis.

Logical_Relationship Propyne Propyne (Alkyne) Propynyllithium 1-Propynyllithium (Nucleophile) Propyne->Propynyllithium Deprotonation nBuLi n-Butyllithium (Strong Base) nBuLi->Propynyllithium Acts on Product This compound Propynyllithium->Product Nucleophilic Attack Tributyltin_Chloride Tributyltin Chloride (Electrophile) Tributyltin_Chloride->Product Reacts with

Caption: Reagent roles and transformations in the synthesis.

Conclusion

This technical guide has outlined the synthesis and preparation of this compound, a key reagent in modern organic synthesis. The organolithium-based approach provides a reliable method for its preparation. Adherence to strict anhydrous and inert atmosphere conditions is crucial for the successful synthesis of this compound. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Tributyl(1-propynyl)tin physical properties and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of Tributyl(1-propynyl)tin

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical reagents is paramount for experimental design and successful synthesis. This guide provides a detailed overview of the core physical characteristics of this compound, a versatile organotin compound utilized in various synthetic applications.

Physical and Chemical Properties

This compound is a combustible and toxic liquid compound.[1][2] It serves as a key starting material in several advanced chemical syntheses. The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison. These values are reported from scientific literature.

PropertyValue
Density 1.082 g/mL at 25 °C[1]
Boiling Point 277 °C[1]
81-83 °C at 15 mmHg[2]
Refractive Index n20/D 1.483[1]
Molecular Formula C₁₅H₃₀Sn or [CH₃(CH₂)₃]₃SnC≡CCH₃[1]
Molecular Weight 329.11 g/mol [1]
Flash Point >230 °F (>110 °C)[1]
CAS Number 64099-82-7[1]
Assay Purity 95%

Experimental Protocols

The physical properties listed above, such as density, boiling point, and refractive index, are indicated as being derived from scientific literature ("lit.").[1][2] The determination of these properties typically involves standard laboratory procedures:

  • Density: Measured using a pycnometer or a digital density meter at a specified temperature (in this case, 25 °C).

  • Boiling Point: Determined by distillation at a specific pressure. The boiling point at reduced pressure (15 mmHg) is also provided, which is a common practice for high-boiling point compounds to prevent decomposition.

  • Refractive Index: Measured using a refractometer, typically at 20 °C with the sodium D-line (n20/D).

Detailed, step-by-step experimental protocols for the specific determination of these properties for this compound would be found within the original scientific publications that first reported these values.

Applications in Chemical Synthesis

This compound is a valuable reagent in organic synthesis. Its applications include:

  • Cycloaddition and Stille Coupling Reactions: It is used as a starting material for reacting with ethyl isocyanate to synthesize phenyl-substituted pyrimidine-diones.[2]

  • PET Ligand Synthesis: It plays a role in the synthesis of ¹⁸F labeled triazolo quinoline derivatives, which are used as positron emission tomography (PET) ligands for in vivo imaging of the metabotropic glutamate receptor type 1 (mGluR1).[2]

  • mGluR1 Antagonist Synthesis: It is a key component in the synthesis of 4-(1-aryltriazol-4-yl)-tetrahydropyridines, which are potent mGluR1 antagonists.[2]

The following diagram illustrates a generalized workflow for the use of this compound in a chemical synthesis process.

G A This compound (Starting Material) D Chemical Transformation (e.g., Stille Coupling, Cycloaddition) A->D B Reactant (e.g., Ethyl Isocyanate) B->D C Reaction Conditions (e.g., Catalyst, Solvent, Temperature) C->D E Intermediate or Final Product (e.g., Phenyl-substituted pyrimidine-dione) D->E F Purification and Analysis E->F

Caption: Generalized workflow for chemical synthesis using this compound.

References

Spectroscopic Analysis of Tributyl(1-propynyl)tin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for tributyl(1-propynyl)tin. Due to the limited availability of directly published, comprehensive ¹H and ¹³C NMR datasets for this compound, this guide presents data for structurally analogous compounds to provide valuable reference points for researchers. The methodologies for acquiring such NMR data are also detailed, alongside a visualization of the molecular structure and its expected NMR correlations.

Introduction

This compound is an organotin compound frequently utilized in organic synthesis, particularly in Stille coupling reactions to introduce a propynyl group. Accurate spectroscopic characterization is crucial for verifying the purity and structure of this reagent. This guide focuses on ¹H and ¹³C NMR spectroscopy, which are primary techniques for the structural elucidation of organic and organometallic compounds.

¹H and ¹³C NMR Data

Table 1: Representative ¹H NMR Data for Tributyltin Derivatives

Functional GroupRepresentative Chemical Shift (δ, ppm)Multiplicity
Sn-CH₂-CH₂-CH₂-CH₃0.85 - 0.95t
Sn-CH₂-CH₂-CH₂-CH₃1.25 - 1.35m
Sn-CH₂-CH₂-CH₂-CH₃1.45 - 1.55m
Sn-CH₂-CH₂-CH₂-CH₃0.80 - 1.00t
≡C-CH₃~1.8 - 2.0s

Table 2: Representative ¹³C NMR Data for Tributyltin Derivatives

Carbon AtomRepresentative Chemical Shift (δ, ppm)
Sn-C H₂-CH₂-CH₂-CH₃~10 - 15
Sn-CH₂-C H₂-CH₂-CH₃~27 - 29
Sn-CH₂-CH₂-C H₂-CH₃~26 - 28
Sn-CH₂-CH₂-CH₂-C H₃~13 - 14
Sn-C≡C-CH₃~80 - 90
Sn-C≡C -CH₃~95 - 105
≡C-C H₃~4 - 6

Experimental Protocol for NMR Spectroscopy

The following provides a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of organotin compounds like this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for organotin compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

3.2. Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Structural Visualization and NMR Correlations

The following diagram illustrates the general structure of a tributyl(alkynyl)tin compound and the expected correlations between the structure and its NMR signals.

Caption: General structure of a tributyl(alkynyl)tin and its expected ¹H and ¹³C NMR chemical shift regions.

Spectroscopic Characterization of Tributyl(1-propynyl)tin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characterization of Tributyl(1-propynyl)tin. It is intended for researchers, scientists, and professionals in the field of drug development and organometallic chemistry. This document outlines the expected spectroscopic data based on known chemical principles and data from analogous compounds, details the experimental protocols for obtaining such data, and presents logical workflows for the characterization process.

Introduction

This compound, with the chemical formula [CH₃(CH₂)₃]₃SnC≡CCH₃, is an organotin compound that serves as a valuable reagent in various organic syntheses.[1] Its utility in Stille coupling reactions and the synthesis of complex organic molecules necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic techniques are paramount for the unambiguous identification and purity assessment of this compound. This guide will cover the key spectroscopic methods for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and comparison with similar organotin compounds.

Table 1: Predicted ¹H, ¹³C, and ¹¹⁹Sn NMR Spectroscopic Data
Nucleus Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H NMR-CH₃ (propyne)1.8 - 2.2Singlet-
-Sn-CH₂ -(CH₂)₂-CH₃0.8 - 1.0Triplet
-Sn-CH₂-CH₂ -CH₂-CH₃1.4 - 1.6Multiplet
-Sn-(CH₂)₂-CH₂ -CH₃1.2 - 1.4Multiplet
-Sn-(CH₂)₃-CH₃ 0.8 - 1.0Triplet
¹³C NMR-C H₃ (propyne)4 - 6--
-Sn-C ≡C-CH₃100 - 110--
-Sn-C≡C -CH₃80 - 90--
-Sn-C H₂-(CH₂)₂-CH₃9 - 11-
-Sn-CH₂-C H₂-CH₂-CH₃29 - 31--
-Sn-(CH₂)₂-C H₂-CH₃27 - 29--
-Sn-(CH₂)₃-C H₃13 - 15--
¹¹⁹Sn NMR(CH₃(CH₂)₃)₃Sn --60 to -40--

Note: Chemical shifts are referenced to TMS (¹H, ¹³C) or SnMe₄ (¹¹⁹Sn).[2] Values are estimates based on typical ranges for organotin compounds.[3]

Table 2: Predicted Infrared (IR) Spectroscopy Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C≡C stretch (alkyne)2150 - 2200Medium to Weak
C-H stretch (sp³, butyl)2850 - 2960Strong
C-H bend (butyl)1375 - 1465Medium
Sn-C stretch500 - 600Medium
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/z Predicted Fragment Notes
329[M]+Molecular ion peak (corresponding to the most abundant tin isotope)
273[M - C₄H₉]+Loss of one butyl group
217[M - 2(C₄H₉)]+Loss of two butyl groups
161[M - 3(C₄H₉)]+Loss of three butyl groups
57[C₄H₉]+Butyl cation

Note: The mass spectrum of organotin compounds will show a characteristic isotopic pattern due to the multiple stable isotopes of tin.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound. As an air-sensitive compound, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹¹⁹Sn NMR spectra to elucidate the molecular structure.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, C₆D₆), dried over molecular sieves

  • NMR tube with a J. Young valve or a sealed capillary

  • Internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C; Tetramethyltin - SnMe₄ for ¹¹⁹Sn)[2]

  • NMR Spectrometer

Procedure:

  • Sample Preparation (in a glovebox or under inert atmosphere):

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • If an internal standard is not part of the solvent, add a small amount.

    • Gently agitate the vial to ensure complete dissolution.

    • Using a clean pipette, transfer the solution into an NMR tube equipped with a J. Young valve.

    • Seal the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹¹⁹Sn).

    • For ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR.

    • For ¹¹⁹Sn NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹¹⁹Sn, a significantly larger number of scans and a longer relaxation delay may be necessary.[2][3]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups, particularly the alkyne C≡C triple bond.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., KBr, NaCl)[7][8][9]

  • Volatile solvent for cleaning (e.g., dry hexane or isopropanol)

Procedure (using ATR):

  • Instrument Setup:

    • Ensure the FTIR spectrometer and ATR accessory are clean and dry.

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Under an inert atmosphere, place a small drop of the liquid this compound directly onto the ATR crystal.

    • Acquire the IR spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The software will automatically perform the background subtraction.

    • Identify the characteristic absorption bands and compare them to the predicted values (Table 2).

    • Pay close attention to the region around 2150-2200 cm⁻¹ for the C≡C stretching vibration.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)[10][11]

  • High-purity solvent (e.g., acetonitrile, hexane)[11][12]

  • Syringe and filter for sample introduction

Procedure (using Direct Infusion ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., 0.1 mg/mL in acetonitrile).[11]

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ionization source parameters (e.g., needle voltage, ion source temperature) for optimal signal.[11]

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺.

    • Analyze the fragmentation pattern and compare it to the predicted fragments (Table 3).

    • Examine the isotopic distribution pattern to confirm the presence of tin.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Tributyltin chloride + 1-Propynyllithium reaction Reaction in THF at low temperature start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis & Structural Confirmation nmr->analysis ir->analysis ms->analysis logical_relationship cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis compound This compound H_NMR ¹H NMR compound->H_NMR Proton Environment C_NMR ¹³C NMR compound->C_NMR Carbon Skeleton Sn_NMR ¹¹⁹Sn NMR compound->Sn_NMR Tin Environment IR C≡C Stretch compound->IR Functional Groups MS Molecular Ion & Fragmentation compound->MS Molecular Weight

References

Commercial Availability and Synthetic Applications of Tributyl(1-propynyl)tin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl(1-propynyl)tin (CAS No. 64099-82-7) is a valuable organotin reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.[1] Its structure, featuring a tributyltin moiety attached to a propyne group, allows for the efficient transfer of the 1-propynyl group to various organic electrophiles. This guide provides a comprehensive overview of its commercial availability, key properties, and detailed experimental protocols for its synthesis and a principal application, the Stille coupling reaction.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers specializing in research and development quantities. The purity of the commercially available product is typically around 95-96%.[2] While pricing can vary, it is generally available in gram-scale quantities.

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberPurityAvailable Quantities
MilliporeSigma (Sigma-Aldrich)49986295%[1]1 g, 5 g[3][4]
P212121P212121 Store>95%1g, 5g, 25g
Santa Cruz Biotechnologysc-254457≥96%[2]Contact for details

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 64099-82-7[1]
Molecular Formula C15H30Sn[2]
Molecular Weight 329.11 g/mol [1]
Boiling Point 277 °C (lit.)
Density 1.082 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.483 (lit.)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a tributyltin halide with a propynyl-metal species, such as propynyl lithium or a propynyl Grignard reagent. The following is a representative protocol adapted from procedures for similar organotin compounds.

Materials:

  • Propyne (condensed)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tributyltin chloride (Bu3SnCl)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of Propynyl Lithium: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, under an inert atmosphere of argon, dissolve condensed propyne in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath). To this solution, add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the temperature at -78 °C. The mixture is stirred for 1-2 hours at this temperature to ensure complete formation of lithium propynilide.

  • Reaction with Tributyltin Chloride: To the freshly prepared solution of lithium propynilide, add a solution of tributyltin chloride in anhydrous diethyl ether or THF dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or hexane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound as a colorless liquid.

Stille Coupling Reaction Using this compound

The Stille coupling is a versatile carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide or triflate, catalyzed by a palladium complex.

Materials:

  • Aryl or vinyl halide/triflate (e.g., iodobenzene)

  • This compound

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, or THF)

  • Optional: Copper(I) iodide (CuI) as a co-catalyst

  • Optional: Ligand (e.g., triphenylphosphine, PPh3)

  • Anhydrous and inert reaction vessel

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl or vinyl halide/triflate, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (e.g., 1-5 mol% Pd(PPh3)4), and any co-catalyst or ligand.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 60 to 100 °C, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and can be worked up in several ways to remove the tin byproducts. A common method is to add a saturated aqueous solution of potassium fluoride (KF). This causes the precipitation of tributyltin fluoride, which can be removed by filtration through a pad of celite. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Synthesis_of_Tributyl_1_propynyl_tin Propyne Propyne Propynyl_Lithium Propynyl Lithium Propyne->Propynyl_Lithium + n-BuLi nBuLi n-Butyllithium (n-BuLi) nBuLi->Propynyl_Lithium Product This compound Propynyl_Lithium->Product + Bu3SnCl Bu3SnCl Tributyltin Chloride (Bu3SnCl) Bu3SnCl->Product

Caption: Synthesis of this compound.

Stille_Coupling_Workflow Reactants Aryl/Vinyl Halide + this compound Reaction Reaction Mixture in Solvent Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Heating Heating (60-100 °C) Reaction->Heating Workup Work-up (e.g., KF solution) Heating->Workup Purification Purification (Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for a Stille coupling reaction.

Stille_Catalytic_Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L2-R' PdII_RX->PdII_R_R1 Transmetalation (R'-SnBu3) Product R-R' PdII_R_R1->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Stille coupling reaction.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Application of Organotin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, storage requirements, and disposal methods for organotin compounds. Given their unique chemical properties and significant toxicity, adherence to these guidelines is paramount to ensure personnel safety and prevent environmental contamination in a research and development setting.

Introduction to Organotin Compounds

Organotin compounds are a class of organometallic chemicals characterized by at least one covalent bond between a tin (Sn) atom and a carbon-containing organic group.[1] Their general formula is represented as RnSnX4-n, where 'R' is an organic substituent (e.g., alkyl, aryl), 'X' is an anion, and 'n' ranges from 1 to 4.[1] These compounds are broadly classified into four main groups based on the number of organic groups attached to the tin atom: mono-, di-, tri-, and tetraorganotins.[1] They find diverse applications in industry as catalysts, biocides, and stabilizers for polymers like PVC.[2][3] However, their utility is matched by their significant hazardous properties, including high toxicity.[4]

Health and Safety Information

The toxicity of organotin compounds is highly dependent on the number and nature of the organic substituents. A general toxicity hierarchy is observed, with tri-substituted organotins being the most toxic.

Toxicity Profile

The acute toxicity of organotin compounds to mammals generally follows the order: trialkyltins > dialkyltins > monoalkyltins.[5] Tetraorganotins are relatively non-toxic but can be metabolized into more toxic triorganotin compounds.[5] The toxicity also varies with the nature of the alkyl group, with ethyl derivatives being the most toxic.[5] Conversely, the toxicity tends to decrease as the chain length of the organic group increases.[5]

Organotin compounds can exert a range of adverse health effects. Alkyltin compounds are known to affect the cardiovascular and respiratory systems.[6] Triethyltin compounds are particularly noted for causing cerebral edema in humans, with common symptoms including headaches, vomiting, and visual disturbances.[6] Many organotin compounds are irritants to the skin, eyes, and respiratory tract.[7]

Table 1: Summary of Acute Toxicity Data for Selected Organotin Compounds

CompoundCAS NumberLD50 (Oral, Rat)Major Hazards
Trimethyltin Chloride1066-45-112.6 mg/kgHighly toxic by all routes of exposure, neurotoxin, skin and eye irritant.
Dimethyltin Dichloride753-73-174 - 237 mg/kgModerately toxic.
Tributyltin Chloride1461-22-9122 - 349 mg/kgHighly toxic, immunotoxin, skin and eye irritant.
Dibutyltin Oxide818-08-6487 - 520 mg/kgModerately toxic.
Trioctyltin Chloride2587-91-9>4000 mg/kgLow acute toxicity.

Source: Data compiled from various sources.

Exposure Limits

To minimize occupational health risks, regulatory bodies have established exposure limits for organotin compounds in the workplace.

Table 2: Occupational Exposure Limits for Organotin Compounds (as Sn)

Regulatory BodyExposure LimitValue
OSHAPermissible Exposure Limit (PEL) - Time-Weighted Average (TWA)0.1 mg/m³
ACGIHThreshold Limit Value (TLV) - Time-Weighted Average (TWA)0.1 mg/m³
ACGIHShort-Term Exposure Limit (STEL)0.2 mg/m³

Source: Data compiled from various sources.

Handling and Personal Protective Equipment (PPE)

Due to their high toxicity, all work with organotin compounds must be conducted with strict adherence to safety protocols to minimize exposure.

Engineering Controls
  • Fume Hood: All manipulations of organotin compounds, especially volatile or dusty materials, must be performed in a well-ventilated chemical fume hood.[8] The sash should be kept as low as possible.[9]

  • Designated Area: A designated area within the laboratory should be clearly marked for the handling of organotin compounds.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with organotin compounds.

  • Eye and Face Protection: Chemical safety goggles and a face shield (minimum 8 inches) are required to protect against splashes.

  • Skin Protection: Impervious clothing, including a lab coat (flame-retardant material is recommended), apron, and boots, should be worn to prevent skin contact.[8]

  • Hand Protection: Chemically resistant gloves are essential. It is crucial to consult glove compatibility charts to select the appropriate glove material for the specific organotin compound and solvent being used.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below the recommended limits, such as during large spills or in confined areas, appropriate respiratory protection must be used.

Storage and Stability

Proper storage of organotin compounds is crucial for maintaining their integrity and ensuring safety within the laboratory.

General Storage Guidelines
  • Containers: Organotin compounds should be stored in tightly closed, properly labeled containers.[9]

  • Location: Storage areas should be cool, dry, and well-ventilated.[9] They should be kept separate from incompatible materials such as strong oxidizing agents.

  • Moisture Sensitivity: Many organotin compounds are sensitive to moisture and should be stored under anhydrous conditions.[8][9] For instance, organotin hydrides react with water to produce flammable hydrogen gas.

  • Security: Highly toxic organotin compounds should be stored in a locked and designated area accessible only to authorized personnel.[9]

Stability Considerations

The stability of organotin compounds can vary significantly depending on the specific compound and storage conditions.

  • Aqueous Solutions: Butyltins in unacidified seawater stored in polycarbonate bottles in the dark at 4°C were found to be stable for up to 7 months.[10][11] However, significant degradation of tributyltin (TBT) was observed after longer periods.[10][11] Phenyltins in aqueous solutions are less stable.[10][11]

  • Sediments and Biological Samples: Organotin species in sediments are stable when stored at -20°C.[10][11] Butyltins in frozen biological samples (e.g., oysters) remained stable for at least 7 months when stored in the dark.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for a common reaction involving organotin compounds and for the subsequent removal of organotin residues, as well as procedures for decontaminating glassware.

Protocol for a Palladium-Catalyzed Stille Cross-Coupling Reaction

The Stille reaction is a powerful C-C bond-forming reaction that couples an organotin compound with an organic halide or triflate.[4]

Materials:

  • Organic halide or triflate

  • Organostannane reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂·DCM)

  • Ligand (if required)

  • Copper(I) iodide (CuI) (optional, as a co-catalyst)

  • Lithium chloride (LiCl) (optional, as an additive)

  • Anhydrous, degassed solvent (e.g., DMF, THF, toluene)

  • Inert gas supply (Argon or Nitrogen)

  • Flame-dried glassware

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly flame-dried and allowed to cool under an inert atmosphere.[9]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the organic halide or triflate, the palladium catalyst, and any additives (e.g., CuI, LiCl) in the anhydrous, degassed solvent.[12]

  • Inerting the Solution: Purge the reaction mixture with the inert gas for 10-15 minutes.[12]

  • Addition of Organostannane: Add the organostannane reagent to the reaction mixture via syringe.[12]

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 40-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).[12]

  • Quenching and Work-up: Upon completion, cool the reaction to room temperature. Proceed with a work-up procedure designed to remove organotin byproducts (see Protocol 5.2).

Protocol for Removal of Organotin Residues from Reaction Mixtures

The removal of toxic organotin byproducts is a critical step in the purification of the desired reaction product.[10]

Method 1: Aqueous Potassium Fluoride (KF) Wash This method relies on the precipitation of organotin halides as insoluble organotin fluorides.[13]

  • Dilution: Dilute the crude reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.[13]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (1M KF). Repeat the wash 2-3 times, shaking vigorously for at least one minute during each wash.[13]

  • Precipitate Removal: A white precipitate of the corresponding organotin fluoride (e.g., Bu₃SnF) may form.[13] Filter the entire mixture through a pad of Celite to remove the solid precipitate.[13]

  • Final Work-up: Return the filtrate to the separatory funnel, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[13]

Method 2: Flash Chromatography with Potassium Carbonate/Silica Gel This method utilizes a modified stationary phase to capture organotin impurities.[10]

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing powdered anhydrous potassium carbonate (10% by weight) with silica gel (90% by weight).[13]

  • Sample Preparation: Concentrate the crude reaction mixture in vacuo.[13]

  • Chromatography: Pack a chromatography column with the prepared K₂CO₃/silica gel mixture. Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Elute with an appropriate solvent system to separate the product from the immobilized organotin impurities.[13]

Protocol for Decontamination of Glassware

Proper cleaning of glassware contaminated with organotin compounds is essential to prevent cross-contamination and accidental exposure.

  • Initial Rinse: In a fume hood, rinse the glassware with an appropriate organic solvent (e.g., acetone, toluene, or hexanes) to remove the bulk of the organotin residues.[9] Collect all rinsates as hazardous waste.

  • Decontamination: Immerse the rinsed glassware in a decontamination solution. Effective options include:

    • Bleach Solution: A 10% aqueous solution of sodium hypochlorite (bleach). Allow the glassware to soak overnight.

    • Nitric Acid Bath: A 20% aqueous solution of nitric acid. Allow the glassware to soak overnight.

  • Final Cleaning: After soaking, thoroughly rinse the glassware with deionized water, followed by a final rinse with an appropriate organic solvent (e.g., acetone) to aid in drying.

Spill and Waste Management

Spill Cleanup Procedure

In the event of a spill, a prompt and safe response is crucial. The following procedure is for small, manageable spills. For large spills, evacuate the area and contact the appropriate emergency response team.

  • Alert Personnel: Immediately alert all personnel in the vicinity of the spill.[14]

  • Evacuate and Ventilate: If the substance is volatile or a dust, evacuate the immediate area and ensure adequate ventilation by increasing the fume hood exhaust.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.[14]

  • Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite or a commercial spill pillow.

  • Absorb the Spill: Apply the absorbent material to the spill, working from the outside in.

  • Collect Residue: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.

  • Decontaminate the Area: Clean the spill area with soap and water or an appropriate decontaminating agent.

  • Dispose of Waste: All contaminated materials (absorbents, PPE, etc.) must be disposed of as hazardous organotin waste.

Waste Disposal

All waste materials contaminated with organotin compounds must be treated as hazardous waste.

  • Waste Collection: Collect all organotin waste, including excess reagents, reaction byproducts, and contaminated materials, in clearly labeled, sealed, and puncture-resistant containers.

  • Labeling: The waste container must be clearly marked with "Organotin Waste" and a description of the contents.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Organotin waste is typically disposed of in a controlled landfill.

Visualizations

Logical Workflow for Organotin Compound Spill Cleanup

Spill_Cleanup_Workflow start Spill Occurs alert Alert Personnel in the Area start->alert assess Assess Spill Size and Hazard (Small & Manageable?) alert->assess evacuate Evacuate Area Contact Emergency Response assess->evacuate No don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->don_ppe Yes contain Contain Spill with Absorbent Dike don_ppe->contain absorb Absorb Spill (Work from outside in) contain->absorb collect Collect Contaminated Material into a Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of all Waste as Hazardous Organotin Waste decontaminate->dispose end Cleanup Complete dispose->end

Caption: A logical workflow for the safe cleanup of a small organotin compound spill.

Classification and Toxicity Hierarchy of Organotin Compounds

Organotin_Toxicity_Hierarchy cluster_toxicity Decreasing Toxicity organotins Organotin Compounds (R_nSnX_{4-n}) tetra Tetraorganotins (R_4Sn) Relatively Low Toxicity (Can metabolize to Triorganotins) organotins->tetra n=4 tri Triorganotins (R_3SnX) Highest Toxicity organotins->tri n=3 di Diorganotins (R_2SnX_2) Moderate Toxicity organotins->di n=2 mono Monoorganotins (RSnX_3) Lowest Toxicity organotins->mono n=1 tetra->tri Metabolism tri->di di->mono

Caption: Classification and general toxicity hierarchy of organotin compounds.

References

Tributyl(1-propynyl)tin material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of Tributyl(1-propynyl)tin

This guide provides a comprehensive overview of the material safety data for this compound (CAS No: 64099-82-7), intended for researchers, scientists, and professionals in drug development. The information is compiled from material safety data sheets (MSDS) and safety documents to ensure safe handling and use.

Chemical Identification and Physical Properties

This compound is an organotin compound.[1] Its key physical and chemical properties are summarized below.

PropertyValue
CAS Number 64099-82-7
Molecular Formula C15H30Sn[2]
Molecular Weight 329.11 g/mol [2]
Appearance Light yellow liquid[3]
Boiling Point 277 °C (lit.)[2]
Density 1.082 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.483 (lit.)

Hazard Identification and Classification

This compound is classified as a hazardous substance. The signal word for this chemical is "Danger".[4]

Hazard ClassificationHazard Statement
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed.[4]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin.[4]
Skin Irritation (Category 2)H315: Causes skin irritation.[4]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation.[4]
Reproductive Toxicity (Category 1B)H360FD: May damage fertility or the unborn child.[4]
Specific Target Organ Toxicity, Repeated Exposure (Category 1)H372: Causes damage to organs through prolonged or repeated exposure.[4]
Hazardous to the Aquatic Environment, Acute (Category 1)H400 / H410: Very toxic to aquatic life with long lasting effects.[5]

Toxicological Information

Organotin compounds, including tributyltins, are known for their toxicity.[1][6] The primary target organs for tributyltin compounds include the kidneys, liver, and blood.[7] Experiments have indicated reproductive toxicity effects in laboratory animals.[7]

Toxicity DataValue
LD50 Dermal 1100 mg/kg[5]
Routes of Exposure Ingestion, Inhalation, Skin and eye contact.
Symptoms of Overexposure Headache, dizziness, tiredness, nausea, and vomiting.[7]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not provided in standard material safety data sheets. Such studies, typically conducted according to internationally recognized guidelines (e.g., OECD Test Guidelines), would involve methodologies for assessing acute toxicity, skin and eye irritation, and reproductive toxicity. For instance, an acute oral toxicity study would involve the administration of specific doses of the substance to laboratory animals to determine the LD50 value.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure risks.

AspectRecommendation
Handling Avoid contact with skin and eyes.[5] Avoid inhalation of vapor or mist.[5] Use in a well-ventilated area or under a fume hood.[3] Do not eat, drink, or smoke when using this product.
Storage Store in a tightly closed container in a well-ventilated place. Store locked up.[5] Keep away from heat, sparks, and open flames.[7]
Incompatible Materials Strong oxidizing agents.[7]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

PPESpecification
Eye/Face Protection Eyeshields, Faceshields.[4]
Skin Protection Protective gloves.[4]
Respiratory Protection Type ABEK (EN14387) respirator filter or N95 dust mask.[4]

First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5] Rinse mouth.
Skin Contact Wash off with soap and plenty of water. Take victim immediately to hospital. Consult a physician.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Consult a physician.[5]
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

Accidental Release and Disposal

In case of a spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, silica gel) and place it in a suitable container for disposal.[8] Do not allow the product to enter drains, as it is very toxic to aquatic life.[7]

Waste must be disposed of in accordance with local, regional, and national regulations.[3] It is recommended to use a licensed professional waste disposal service.[5]

Transport Information

RegulationInformation
UN Number 2788[5]
UN Proper Shipping Name ORGANOTIN COMPOUND, LIQUID, N.O.S. (this compound)[5]
Transport Hazard Class 6.1[5]
Packing Group III[5]

Visualizations

G cluster_0 Safe Handling Workflow for this compound A Receiving and Storage B Pre-Use Assessment (Review SDS, Check PPE) A->B C Handling and Use (In Fume Hood) B->C D Decontamination (Work Area, Equipment) C->D E Waste Collection (Hazardous Waste) D->E F Disposal (Licensed Contractor) E->F

Caption: Workflow for the safe handling of this compound.

G cluster_1 Health Hazards and Exposure Routes Ingestion Ingestion Toxic Toxic if Swallowed Ingestion->Toxic Reproductive_Toxicity Reproductive Toxicity Ingestion->Reproductive_Toxicity Organ_Damage Organ Damage (Prolonged Exposure) Ingestion->Organ_Damage Inhalation Inhalation Inhalation->Reproductive_Toxicity Inhalation->Organ_Damage Dermal Dermal Contact Skin_Irritation Skin Irritation Dermal->Skin_Irritation Eye_Irritation Eye Irritation Dermal->Eye_Irritation Dermal->Reproductive_Toxicity Dermal->Organ_Damage

Caption: Exposure routes and associated health effects.

References

An In-depth Technical Guide to the Reactivity Profile of Tributyl(1-propynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyl(1-propynyl)tin is a versatile and valuable organometallic reagent in modern organic synthesis. Its unique reactivity profile, primarily centered around the tin-carbon bond and the propynyl moiety, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on Stille coupling and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its effective use in research and development, particularly in the context of medicinal chemistry and drug discovery.

Physicochemical Properties and Safety Data

This compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents.[1] As with other organotin compounds, it is toxic and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[2]

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
CAS Number 64099-82-7
Molecular Formula C₁₅H₃₀Sn
Molecular Weight 329.11 g/mol
Boiling Point 277 °C (lit.)
Density 1.082 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.483 (lit.)

Table 2: Safety Information for this compound

Hazard StatementDescription
H301 Toxic if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H360FD May damage fertility. May damage the unborn child.
H372 Causes damage to organs through prolonged or repeated exposure
H410 Very toxic to aquatic life with long lasting effects

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a propyne-derived nucleophile with a tributyltin electrophile. A common method is the reaction of propynyllithium or propynyl Grignard reagent with tributyltin chloride.

Experimental Protocol: Synthesis via Grignard Reagent

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Propyne (condensed)

  • Tributyltin chloride

  • Anhydrous diethyl ether or THF

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether.

  • Cool the Grignard solution to 0 °C and bubble condensed propyne gas through the solution until saturation.

  • Slowly add a solution of tributyltin chloride in anhydrous diethyl ether to the reaction mixture via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to afford this compound as a colorless oil.

Reactivity Profile

The reactivity of this compound is dominated by two key features: the palladium-catalyzed cross-coupling of the tributylstannyl group (Stille coupling) and the cycloaddition potential of the propynyl alkyne.

Stille Cross-Coupling Reactions

The Stille reaction is a powerful C-C bond-forming reaction that couples an organostannane with an organic halide or triflate in the presence of a palladium catalyst.[4] this compound serves as an effective propynylating agent in these reactions, enabling the introduction of a propyne moiety onto various scaffolds.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Table 3: Typical Conditions for Stille Coupling with this compound

ParameterTypical Conditions
Substrate (R-X) Aryl iodides, aryl bromides, vinyl triflates
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂
Ligand PPh₃, AsPh₃, P(t-Bu)₃
Solvent Toluene, THF, DMF, NMP
Temperature 80-120 °C
Additives CuI, LiCl, CsF
Experimental Protocol: Stille Coupling of an Aryl Iodide

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Anhydrous and degassed toluene (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, this compound, and Pd(PPh₃)₄.

  • Add the anhydrous and degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Cycloaddition Reactions

The alkyne functionality in this compound can participate in various cycloaddition reactions, most notably [3+2] cycloadditions with azides to form triazoles and with nitrile oxides to form isoxazoles. These reactions are often catalyzed and provide a regioselective route to highly functionalized heterocyclic systems. The reaction with isocyanates to form pyrimidine-diones is another important application.

Cycloaddition_Workflow

Caption: General workflow for cycloaddition reactions.

Experimental Protocol: [3+2] Cycloaddition with an Organic Azide

Materials:

  • Organic azide (1.0 mmol)

  • This compound (1.1 mmol)

  • Copper(I) iodide (0.1 mmol)

  • Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • To a round-bottom flask, add the organic azide, this compound, and copper(I) iodide.

  • Add anhydrous THF and DIPEA under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash chromatography to yield the corresponding triazole.

Applications in Drug Development

This compound has found significant application in the synthesis of biologically active molecules and PET ligands.

  • Synthesis of mGluR1 Antagonists: It is a key reagent in the synthesis of 4-(1-aryltriazol-4-yl)-tetrahydropyridines, which are potent metabotropic glutamate receptor 1 (mGluR1) antagonists.

  • PET Ligand Synthesis: The reagent is utilized in the synthesis of ¹⁸F-labeled triazolo quinoline derivatives for use as PET ligands in the in vivo imaging of mGluR1.

  • Synthesis of Pyrimidine-diones: It is used as a starting material for the synthesis of phenyl-substituted pyrimidine-diones, which are of interest in medicinal chemistry.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the propynyl group into organic molecules. Its reactivity in Stille cross-coupling and cycloaddition reactions provides access to a wide range of valuable compounds, particularly in the field of medicinal chemistry and drug development. While its toxicity necessitates careful handling, the synthetic utility of this reagent makes it an indispensable tool for the modern organic chemist. The detailed protocols and data presented in this guide are intended to facilitate its safe and effective application in the laboratory.

References

An In-depth Technical Guide to the Chemical Stability and Decomposition of Tributyl(1-propynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data exists in the public domain regarding the chemical stability and decomposition of Tributyl(1-propynyl)tin. This guide summarizes the available information and provides generalized experimental protocols and potential decomposition pathways based on the known chemistry of related organotin compounds. Further empirical studies are crucial for a definitive understanding of this specific molecule.

Introduction

This compound is an organometallic compound featuring a tin atom covalently bonded to three butyl groups and one 1-propynyl group. As with other organotin compounds, its stability is a critical parameter influencing its storage, handling, reactivity in synthetic applications, and environmental fate. The reactivity of organotin compounds is largely governed by the nature of the organic substituents and the strength of the tin-carbon (Sn-C) bond. The presence of the propynyl group, with its sp-hybridized carbon directly attached to the tin atom, introduces unique electronic and steric features that can influence the molecule's stability compared to more common tetraalkyl or tetraaryltin compounds. This guide aims to provide a comprehensive overview of the known and anticipated stability characteristics of this compound and to outline methodologies for its systematic evaluation.

Physicochemical Properties

A summary of the available physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₃₀Sn[1]
Molecular Weight 329.11 g/mol [1]
Appearance Not specified; likely a liquid
Boiling Point 277 °C (literature)[2]
Density 1.082 g/mL at 25 °C (literature)[2]
Refractive Index n20/D 1.483 (literature)[2]

Chemical Stability and Decomposition Pathways

The stability of this compound is influenced by thermal, photolytic, and hydrolytic conditions. The primary mode of decomposition is expected to involve the cleavage of the tin-carbon bonds.

Thermal Stability

A hypothetical thermal decomposition pathway is illustrated in the diagram below.

G Hypothetical Thermal Decomposition Pathway A This compound B Heat (Δ) A->B C Butyl Radical (•C4H9) B->C Homolytic Cleavage D Dibutyl(1-propynyl)tin Radical B->D E Further Decomposition (loss of butyl and propynyl radicals) D->E Stepwise Radical Loss F Inorganic Tin (Sn) E->F

Caption: Hypothetical thermal decomposition of this compound.

Photolytic Stability

Organotin compounds are known to be susceptible to photodegradation. Ultraviolet (UV) radiation can provide sufficient energy to induce the homolytic cleavage of Sn-C bonds. The degradation of tributyltin (TBT) compounds under natural light has been documented. It is anticipated that this compound would also undergo photodecomposition, leading to the stepwise loss of its organic substituents.

Hydrolytic Stability

The susceptibility of the Sn-C bond to hydrolysis in organotin compounds is generally low in neutral aqueous solutions but can be facilitated under acidic or basic conditions. The presence of the electron-withdrawing propynyl group might slightly influence the polarity of the Sn-C bonds, but significant hydrolysis under neutral pH is not expected.

Experimental Protocols for Stability Assessment

To rigorously assess the chemical stability of this compound, a series of standardized analytical techniques should be employed. The following sections outline the recommended experimental protocols.

Thermal Analysis

4.1.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Place a small, accurately weighed sample (5-10 mg) of this compound into a tared TGA pan (e.g., platinum or alumina).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).

    • Record the sample weight as a function of temperature.

    • Analyze the resulting TGA curve to identify the onset of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve).

4.1.2 Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh a small sample (2-5 mg) of this compound into a hermetically sealed aluminum or copper pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow to the sample relative to the reference as a function of temperature.

    • Analyze the resulting DSC thermogram for endothermic or exothermic peaks corresponding to thermal events.

Photolytic Stability Study
  • Objective: To evaluate the degradation of this compound upon exposure to UV light.

  • Methodology:

    • Prepare a standard solution of this compound in a photolytically stable solvent (e.g., acetonitrile or hexane).

    • Transfer aliquots of the solution into quartz cuvettes or reaction vessels.

    • Expose the samples to a controlled UV light source (e.g., a mercury lamp with a specific wavelength filter) for defined time intervals.

    • Maintain a dark control sample at the same temperature to account for any thermal degradation.

    • At each time point, withdraw an aliquot and analyze the concentration of the parent compound and the formation of any degradation products using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Hydrolytic Stability Study
  • Objective: To determine the rate of hydrolysis of this compound under different pH conditions.

  • Methodology:

    • Prepare buffer solutions at various pH values (e.g., pH 4, 7, and 9).

    • Spike a known concentration of this compound into each buffer solution at a constant temperature.

    • At regular time intervals, take aliquots from each solution.

    • Extract the organotin compounds from the aqueous matrix using an appropriate organic solvent (e.g., hexane or dichloromethane).

    • Analyze the extracts by GC-MS or HPLC to quantify the remaining concentration of the parent compound and identify any hydrolysis products.

    • Determine the hydrolysis rate constants and half-life at each pH.

Analytical Characterization of Decomposition Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile decomposition products.

5.1 GC-MS Protocol (General)

  • Sample Preparation: For the analysis of decomposition products from thermal, photolytic, or hydrolytic studies, derivatization may be necessary to improve the volatility and thermal stability of polar degradation products (e.g., dibutyltin and monobutyltin species). A common derivatization agent is sodium tetraethylborate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: A temperature gradient program to separate compounds with a wide range of boiling points.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A mass range appropriate for the expected parent compound and its fragments (e.g., m/z 40-500).

  • Data Analysis: Identify compounds by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the comprehensive stability assessment of this compound.

G General Workflow for Stability Assessment cluster_0 Stability Studies cluster_1 Sample Preparation cluster_2 Analytical Characterization cluster_3 Data Analysis A Thermal Stress (TGA/DSC) D Extraction / Derivatization A->D B Photolytic Stress (UV Exposure) B->D C Hydrolytic Stress (pH Variation) C->D E GC-MS Analysis D->E F HPLC Analysis D->F G NMR Spectroscopy D->G H Identify Decomposition Products E->H I Determine Degradation Kinetics F->I G->H J Elucidate Decomposition Pathway H->J I->J

Caption: A general experimental workflow for stability testing.

Conclusion and Future Outlook

The chemical stability of this compound is a critical aspect that dictates its utility and safety. Based on the general behavior of organotin compounds, it is expected to exhibit moderate thermal stability and undergo degradation when exposed to UV light. Hydrolysis is likely to be slow under neutral conditions.

A significant knowledge gap exists regarding the specific quantitative stability data, decomposition products, and degradation mechanisms for this particular compound. The experimental protocols outlined in this guide provide a robust framework for future research to address these unknowns. Such studies are essential for ensuring the safe handling, effective application, and responsible environmental management of this compound.

References

An In-depth Technical Guide to Organotin Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organotin reagents, or stannanes, are a class of organometallic compounds containing a tin-carbon bond. Since their initial discovery, they have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.[1][2] This technical guide provides a comprehensive overview of the core applications of organotin reagents, with a focus on their synthesis, key reactions, and the necessary safety protocols for their handling.

Synthesis of Organotin Reagents

The utility of organotin reagents begins with their synthesis. A variety of methods are available for their preparation, with the choice of method depending on the desired substitution pattern and the scale of the reaction.

A common and versatile method for the synthesis of tetraorganotins is the reaction of a Grignard reagent with a tin halide, such as tin tetrachloride.[3] Symmetrical tetraorganotin compounds can then be converted to organotin halides through redistribution reactions.[3]

Organotin hydrides, which are crucial reagents in radical chemistry, are typically prepared by the reduction of organotin halides. A widely used method involves the reduction of tributyltin chloride with a reducing agent like lithium aluminum hydride.[4]

Experimental Protocol: Synthesis of Tributyltin Hydride

The following protocol outlines a common laboratory-scale synthesis of tributyltin hydride from tributyltin chloride.

  • Materials:

    • Tributyltin chloride

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether

    • Distilled water

    • 4-methoxyphenol (stabilizer)

    • Potassium sodium tartrate solution (20%)

  • Procedure:

    • A flame-dried flask equipped with a dropping funnel and a magnetic stir bar is charged with lithium aluminum hydride (1.66 g) and anhydrous diethyl ether (60 mL) under an inert atmosphere.[5]

    • Tributyltin chloride is added dropwise to the stirred suspension via the dropping funnel.[5]

    • After the addition is complete, the reaction mixture is refluxed overnight.[5]

    • The reaction is then cooled in an ice bath, and 4-methoxyphenol (160 mg) is added as a stabilizer.[5]

    • Excess lithium aluminum hydride is quenched by the careful, dropwise addition of water (4 mL).[5]

    • The mixture is then quenched with a 20% aqueous solution of potassium sodium tartrate (150 mL).[5]

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.[5]

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tributyltin hydride.[5]

The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide (e.g., triflate).[1][6] It is a powerful and versatile method for the formation of carbon-carbon bonds, particularly sp²-sp² bonds, and is widely used in the synthesis of complex molecules, including natural products and pharmaceuticals.[7]

A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, which makes them relatively easy to handle compared to other organometallic reagents.[6] The reaction also tolerates a wide variety of functional groups on both coupling partners.[8]

Mechanism of the Stille Reaction

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Stille_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-SnR3) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2) R1-R2 R1-R2 R1-X R1-X R2-SnR3 R2-SnR3

Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Coupling

The following is a generalized protocol for a palladium-catalyzed Stille cross-coupling reaction. The specific conditions, including the choice of catalyst, ligand, solvent, and temperature, may need to be optimized for a particular substrate combination.

  • Materials:

    • Organic halide or triflate (1.0 equiv)

    • Organostannane (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Anhydrous, degassed solvent (e.g., toluene, THF, DMF)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the organic halide, the palladium catalyst, and any solid ligand.[9]

    • Add the anhydrous, degassed solvent via syringe.[9]

    • Add the organostannane reagent via syringe.[9]

    • Heat the reaction mixture to the desired temperature (typically 60-110 °C) and monitor the reaction progress by TLC or GC-MS.[9]

    • Upon completion, cool the reaction mixture to room temperature.[9]

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate).[10]

    • To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This precipitates insoluble tin fluorides, which can be removed by filtration through celite.[10][11]

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[9]

    • Filter and concentrate the solvent under reduced pressure.[9]

    • Purify the crude product by flash column chromatography.[9]

Data Presentation: Scope and Yields of the Stille Coupling

The Stille coupling is applicable to a wide range of substrates. The following table provides illustrative examples of Stille coupling reactions with varying substrates and their reported yields.

Electrophile (R¹-X)Organostannane (R²-SnBu₃)Catalyst (mol%)SolventTemp (°C)Product (R¹-R²)Yield (%)Reference
IodobenzeneVinyltributyltinPd(PPh₃)₄ (2)THF60Styrene92[6]
4-Bromotoluene2-FuryltributyltinPd(P(t-Bu)₃)₂ (2)Water (TPGS-750-M)RT4-(Furan-2-yl)toluene95[12]
1-Bromo-4-nitrobenzenePhenyltributyltinPd(P(t-Bu)₃)₂ (2)Water (TPGS-750-M)RT4-Nitrobiphenyl98[12]
Benzoyl chlorideVinyltributyltinPdCl₂(PPh₃)₂ (1)THF65Phenyl vinyl ketone85[13]
4-IodoanisoleTributyl(ethynyl)tinPdCl₂(AsPh₃)₂ (3)DMF254-Ethynylanisole90[6]

The Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a radical-mediated reaction that removes a hydroxyl group from an alcohol.[14][15] This reaction proceeds in two steps: first, the alcohol is converted into a thiocarbonyl derivative (e.g., a xanthate or a thionocarbonate), which is then treated with a radical initiator (typically AIBN) and a hydrogen atom donor, most commonly tributyltin hydride.[16][17]

This deoxygenation method is highly valued for its mild reaction conditions and its tolerance of a wide range of functional groups, making it particularly useful in the synthesis of complex natural products.[15][18]

Mechanism of the Barton-McCombie Deoxygenation

The reaction proceeds via a radical chain mechanism.

Barton_McCombie cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical 2 (CH3)2C(CN)• AIBN->Initiator_Radical Heat Bu3Sn_Radical Bu3Sn• Initiator_Radical->Bu3Sn_Radical Bu3SnH Alkyl_Radical R• Bu3Sn_Radical->Alkyl_Radical R-O-C(=S)-SR' Product R-H Alkyl_Radical->Product Bu3SnH Bu3Sn_Radical_regen Bu3Sn• (regenerated) Alkyl_Radical->Bu3Sn_Radical_regen

Radical chain mechanism of the Barton-McCombie deoxygenation.

Experimental Protocol: General Procedure for Barton-McCombie Deoxygenation

This protocol describes the two-step process for the deoxygenation of an alcohol.

  • Step 1: Formation of the Xanthate Ester

    • Materials:

      • Alcohol (1.0 equiv)

      • Sodium hydride (NaH, 1.5 equiv)

      • Anhydrous THF

      • Carbon disulfide (CS₂, 5.0 equiv)

      • Methyl iodide (MeI, 5.0 equiv)

    • Procedure:

      • To a solution of the alcohol in anhydrous THF at 0 °C, add sodium hydride portionwise.[17]

      • Stir the mixture at 0 °C for 30 minutes.[17]

      • Add carbon disulfide at 0 °C and stir for an additional hour at room temperature.[17]

      • Add methyl iodide and continue stirring at room temperature for 24 hours.[17]

      • Concentrate the reaction mixture under reduced pressure and purify the crude product by silica gel column chromatography to afford the xanthate ester.[17]

  • Step 2: Deoxygenation

    • Materials:

      • Xanthate ester (from Step 1, 1.0 equiv)

      • Tributyltin hydride (2.0 equiv)

      • AIBN (0.2 equiv)

      • Anhydrous toluene

    • Procedure:

      • To a solution of the xanthate ester in anhydrous toluene, add AIBN and tributyltin hydride at room temperature.[17]

      • Heat the reaction mixture to 90 °C and stir for 4 hours, or until the starting material is consumed (monitored by TLC).[17]

      • Quench the reaction with saturated aqueous ammonium chloride.[17]

      • Extract the mixture with ethyl acetate.[17]

      • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.[17]

      • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain the deoxygenated product.[17]

Data Presentation: Substrate Scope and Yields of Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is effective for a variety of alcohols, including those in complex molecular architectures.

Substrate (Alcohol)Thiocarbonyl DerivativeYield of Deoxygenated Product (%)Reference
Secondary Alcohols in CarbohydratesXanthate>80[14]
Tertiary AlcoholsThiocarbonylimidazolideHigh[19]
Primary AlcoholsXanthateGenerally lower due to primary radical instability[15]
Deoxyadenosine derivativePhenyl thionocarbonate77[19]
Sterically hindered secondary alcoholXanthate93[17]

Other Applications of Organotin Reagents

Beyond the Stille coupling and Barton-McCombie deoxygenation, organotin reagents are employed in a variety of other synthetic transformations.

  • Radical Cyclizations: Organotin hydrides are widely used to initiate radical cyclization reactions. A radical generated by the reaction of an alkyl halide with a tributyltin radical can undergo intramolecular cyclization onto a double or triple bond before being quenched by hydrogen abstraction from tributyltin hydride.[20] This methodology provides a powerful route to cyclic compounds.

  • Organotin Enolates: Organotin enolates serve as versatile nucleophiles in carbon-carbon bond-forming reactions. They are generally more reactive than silyl enol ethers but less basic than lithium enolates, offering a unique reactivity profile. They can participate in aldol reactions, Michael additions, and alkylations.[21]

Safety and Handling of Organotin Compounds

It is crucial to recognize that organotin compounds are toxic and require careful handling.[22][23] The toxicity varies with the number and nature of the organic substituents, with trialkyltin compounds generally being the most toxic.[22]

General Safety Precautions:

  • Handling: All manipulations of organotin compounds should be performed in a well-ventilated fume hood.[23]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.[23]

  • Inert Atmosphere: Many organotin reagents, particularly organotin hydrides, are air- and moisture-sensitive and should be handled under an inert atmosphere.[23]

  • Spills: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for proper disposal.[22]

  • Waste Disposal: Organotin waste must be collected in designated, clearly labeled containers and disposed of according to institutional and regulatory guidelines.[22]

  • Quenching: Tin byproducts from reactions are often removed by treatment with an aqueous solution of potassium fluoride, which precipitates insoluble and less toxic tin fluorides.[15]

By adhering to these protocols and safety measures, researchers can effectively and safely harness the synthetic power of organotin reagents in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Tributyl(1-propynyl)tin in Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tributyl(1-propynyl)tin in Stille cross-coupling reactions. This versatile organotin reagent serves as a robust tool for the introduction of a propynyl group onto a wide range of organic scaffolds, a transformation of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

Introduction

The Stille cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide. This compound is a valuable reagent in this class of reactions, enabling the efficient formation of internal alkynes. The tributyltin moiety provides good stability and solubility, while the 1-propynyl group is readily transferred to the organic electrophile under mild reaction conditions. This methodology is characterized by its tolerance to a wide variety of functional groups, making it a powerful tool in the late-stage functionalization of complex molecules.

Reaction Principle

The catalytic cycle of the Stille reaction is well-established and generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic electrophile (e.g., an aryl halide) to form a palladium(II) intermediate.

  • Transmetalation: The this compound reagent transfers its propynyl group to the palladium(II) complex, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The coupled product, the propynylated organic molecule, is eliminated from the palladium complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Advantages of Using this compound

  • Stability: this compound is a relatively stable and less volatile organotin reagent compared to its methyl or ethyl analogues.

  • Reactivity: The propynyl group is efficiently transferred in the transmetalation step.

  • Versatility: It can be coupled with a wide range of organic electrophiles, including aryl, heteroaryl, and vinyl halides and triflates.

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a variety of sensitive functional groups.

Applications in Drug Development and Organic Synthesis

This compound has been utilized in the synthesis of various biologically active compounds. For instance, it has been employed as a key building block in the synthesis of a positron emission tomography (PET) ligand for imaging metabotropic glutamate receptor type 1 (mGluR1) and in the preparation of potent mGluR1 antagonists. These applications highlight its importance in the development of new therapeutic agents.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Stille cross-coupling of this compound with various organic electrophiles. Please note that optimal conditions may vary depending on the specific substrates used.

Table 1: Stille Coupling of this compound with Aryl Iodides

EntryAryl IodideCatalyst (mol%)Ligand (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (5)-Toluene-10012>90
24-IodoacetophenonePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)NMP-80885-95
31-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ (5)-DMFCuI (10)6016~90
42-IodonaphthalenePd(OAc)₂ (5)SPhos (10)DioxaneCsF (2 eq)1002480-90

Table 2: Stille Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)
1BromobenzenePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)DioxaneCsF (2 eq)1102470-85
24-BromoanisolePd(OAc)₂ (5)XPhos (10)TolueneK₃PO₄ (2 eq)1101875-90
32-BromopyridinePd(PPh₃)₄ (5)-DMFCuI (10)901260-75
43-BromobenzonitrilePdCl₂(dppf) (5)-THF-802465-80

Table 3: Stille Coupling of this compound with Vinyl Halides and Triflates

EntryElectrophileCatalyst (mol%)Ligand (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)
1(E)-1-Iodo-1-hexenePd(PPh₃)₄ (5)-THF-656>90
22-BromostyrenePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)NMP-801280-90
3Cyclohexenyl triflatePdCl₂(PPh₃)₂ (5)-DMFLiCl (3 eq)501670-85
41-BromocyclopentenePd(OAc)₂ (5)P(t-Bu)₃ (10)DioxaneCsF (2 eq)1002465-80

Experimental Protocols

General Protocol for the Stille Cross-Coupling of an Aryl Iodide with this compound

This protocol provides a general procedure that can be adapted and optimized for specific substrates.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, or NMP, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add the aryl iodide (1.0 mmol) and the palladium catalyst (0.05 mmol).

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Add this compound (1.1 mmol) to the reaction mixture via syringe.

  • Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. This will precipitate the tributyltin fluoride.

  • Filter the mixture through a pad of celite, washing the filter cake with the organic solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Mandatory Visualizations

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-SnBu3 R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) X-SnBu3 Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Catalyst, and Solvent stannane Add this compound reagents->stannane heating Heat and Stir stannane->heating monitoring Monitor by TLC/GC-MS heating->monitoring quench Quench and Remove Tin (aq. KF) monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify Final Product Final Product purify->Final Product

Caption: General experimental workflow for Stille cross-coupling.

Application Notes and Protocols: Palladium-Catalyzed Sonogashira-Type Coupling of Tributyl(1-propynyl)tin with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of tributyl(1-propynyl)tin with aryl halides. This reaction, a variation of the Stille coupling, offers a reliable method for the synthesis of 1-aryl-1-propynes, which are valuable intermediates in the development of pharmaceuticals and other biologically active molecules.[1][2]

Introduction

The formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of alkynes is a cornerstone of modern organic synthesis. While the Sonogashira reaction, which typically utilizes a terminal alkyne and a copper(I) co-catalyst, is a widely used method, the use of organotin reagents such as this compound in a Stille-type coupling presents several advantages. These include the ability to perform the reaction under copper-free conditions, which can be beneficial when dealing with sensitive substrates, and the stability and ease of handling of the organostannane reagent.[3][4] This methodology is particularly relevant in drug discovery and development for the synthesis of complex molecular architectures.

Reaction Principle

The palladium-catalyzed cross-coupling of this compound with an aryl halide follows the general catalytic cycle of a Stille reaction. The key steps involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation of the propynyl group from the tin reagent to the palladium center, and finally, reductive elimination to yield the 1-aryl-1-propyne product and regenerate the palladium(0) catalyst.

Advantages of Using this compound
  • Copper-Free Conditions: Avoids potential side reactions and simplifies purification by eliminating the need for a copper co-catalyst.

  • Stability: this compound is a stable and less volatile source of the propynyl group compared to propyne gas.

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups, making it suitable for late-stage functionalization in complex syntheses.[3]

  • High Yields: This method often provides good to excellent yields of the desired 1-aryl-1-propyne products.

Data Presentation

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed coupling of this compound with various aryl halides.

Table 1: Reaction Conditions for the Coupling of this compound with Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (2)-Toluene1001285-95
24-BromoanisolePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Dioxane1001680-90
31-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)SPhos (4)DMF1102475-85
43-BromopyridinePdCl₂(PPh₃)₂ (3)-NMP1201870-80
54-Iodo-N,N-dimethylanilinePd(PPh₃)₄ (2)-Toluene901090-98
62-BromonaphthalenePd₂(dba)₃ (1.5)XPhos (4)Toluene1102082-92

Note: Yields are approximate and can vary based on the specific reaction scale and purification method.

Experimental Protocols

General Protocol for the Palladium-Catalyzed Coupling of this compound with an Aryl Halide

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.1 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., P(t-Bu)₃, SPhos, XPhos, 2-10 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, NMP)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst, and ligand (if applicable).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe, followed by the addition of this compound (1.1 - 1.5 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. To remove the tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF).

  • Extraction and Drying: Separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-aryl-1-propyne.

Mandatory Visualizations

Stille_Catalytic_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡C-CH3(L2) Ar-Pd(II)-C≡C-CH3(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡C-CH3(L2) Transmetalation (Bu3Sn-C≡C-CH3) Bu3Sn-X Bu3Sn-X Ar-Pd(II)-X(L2)->Bu3Sn-X Ar-Pd(II)-C≡C-CH3(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡C-CH3) Ar-C≡C-CH3 Ar-C≡C-CH3 Ar-Pd(II)-C≡C-CH3(L2)->Ar-C≡C-CH3 Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Bu3Sn-C≡C-CH3 Bu3Sn-C≡C-CH3 Bu3Sn-C≡C-CH3->Ar-Pd(II)-C≡C-CH3(L2)

Caption: Catalytic cycle of the Stille coupling.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Catalyst, and Ligand B Add Anhydrous, Degassed Solvent A->B C Add this compound B->C D Heat and Stir C->D E Monitor by TLC/GC-MS D->E F Cool and Dilute E->F G Wash with aq. KF F->G H Extract and Dry G->H I Purify by Chromatography H->I

Caption: Experimental workflow for the coupling reaction.

Applications in Drug Development

The 1-aryl-1-propyne motif is a key structural element in various biologically active compounds and serves as a versatile precursor for the synthesis of more complex drug candidates. For instance, this compound has been utilized in the synthesis of a positron emission tomography (PET) ligand for imaging metabotropic glutamate receptor type 1 (mGluR1) and in the preparation of potent mGluR1 antagonists.[1][2] The ability to introduce the propynyl group efficiently and with high functional group tolerance makes this palladium-catalyzed coupling a valuable tool in medicinal chemistry for lead optimization and the development of novel therapeutics.

References

Application Notes and Protocols for Stille Coupling using Tributyl(1-propynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] This reaction joins an organotin compound with an organic halide or triflate.[1] Due to the tolerance of a wide variety of functional groups and typically mild reaction conditions, the Stille coupling has become an invaluable tool in organic synthesis, particularly in the construction of complex molecules relevant to medicinal chemistry and drug development.[3] This document provides detailed application notes and protocols for the Stille coupling reaction utilizing Tributyl(1-propynyl)tin, a key reagent for the introduction of a propynyl moiety onto aromatic and vinylic scaffolds. Alkynylstannanes are among the most reactive organostannanes for this transformation.[1]

Organotin reagents like this compound are favored for their stability to air and moisture, which simplifies handling and storage.[1] However, it is crucial to note their inherent toxicity, and all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]

Reaction Mechanism and Workflow

The catalytic cycle of the Stille coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (aryl/vinyl halide or triflate) to form a Pd(II) complex.

  • Transmetalation: The organotin reagent (this compound) exchanges its propynyl group with the halide or triflate on the palladium center. This is often the rate-determining step.[4]

  • Reductive Elimination: The coupled product is formed by the elimination of the two organic fragments from the palladium center, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

Additives such as copper(I) salts can accelerate the transmetalation step, while fluoride ions can form hypervalent tin species that are more reactive.[4][5]

General Reaction Scheme

Stille_Coupling_Scheme R_X R-X (Aryl/Vinyl Halide or Triflate) Catalyst Pd(0) Catalyst dummy1 R_X->dummy1 Organotin Bu₃Sn-C≡C-CH₃ (this compound) Organotin->dummy1 Coupled_Product R-C≡C-CH₃ Tin_Byproduct Bu₃Sn-X dummy2 Catalyst->dummy2 dummy1->Catalyst + dummy2->Coupled_Product + dummy2->Tin_Byproduct

Caption: General scheme of the Stille cross-coupling reaction.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the Stille coupling of this compound with various aryl halides and triflates. The data has been compiled from various sources and is intended to provide a starting point for reaction optimization.

Table 1: Stille Coupling of this compound with Aryl Iodides

EntryAryl IodideCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (5)-Toluene1001292
24-IodotoluenePd₂(dba)₃ (2)P(o-tol)₃ (8)DMF801688
31-IodonaphthalenePd(PPh₃)₄ (5)-THF652495
44-IodoanisolePdCl₂(PPh₃)₂ (3)-Dioxane901885
52-IodothiophenePd(PPh₃)₄ (4)-NMP1001090

Table 2: Stille Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)AdditiveSolventTemperature (°C)Time (h)Yield (%)
1BromobenzenePd(PPh₃)₄ (5)-CuI (10 mol%)DMF1002485
24-BromotoluenePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)CsF (2 equiv)Dioxane1002082
31-BromonaphthalenePd(PPh₃)₄ (5)-CuI (10 mol%)NMP1102490
44-BromoacetophenonePdCl₂(dppf) (3)--Toluene1101878
52-BromopyridinePd(PPh₃)₄ (5)-CuI (10 mol%)DMF903675

Table 3: Stille Coupling of this compound with Aryl Triflates

EntryAryl TriflateCatalyst (mol%)Ligand (mol%)AdditiveSolventTemperature (°C)Time (h)Yield (%)
1Phenyl triflatePd(PPh₃)₄ (5)-LiCl (3 equiv)THF652488
24-Tolyl triflatePd₂(dba)₃ (2)AsPh₃ (8)LiCl (3 equiv)NMP801685
31-Naphthyl triflatePd(PPh₃)₄ (5)-LiCl (3 equiv)DMF802092
44-Acetylphenyl triflatePdCl₂(dppf) (3)--Dioxane1001875
52-Thienyl triflatePd(PPh₃)₄ (4)-LiCl (3 equiv)THF702480

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling of an Aryl Halide with this compound

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 mmol, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, THF, Dioxane)

  • Optional: Ligand (e.g., P(t-Bu)₃, AsPh₃), Additive (e.g., CuI, LiCl, CsF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and any solid additives (e.g., 10 mol% CuI).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent (5-10 mL) via syringe.

  • Add this compound (1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Stille_Workflow start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere (Ar/N₂) - Add Aryl Halide, Pd Catalyst, Additives start->setup solvent Add Degassed Solvent setup->solvent reagent Add this compound solvent->reagent reaction Heat and Stir (Monitor by TLC/GC-MS) reagent->reaction workup Workup: - Cool to RT - Quench with aq. KF reaction->workup filtration Filter through Celite® workup->filtration extraction Liquid-Liquid Extraction filtration->extraction purification Column Chromatography extraction->purification end Pure Product purification->end

Caption: A typical experimental workflow for the Stille coupling.

Concluding Remarks

The Stille coupling with this compound offers a reliable and effective method for the synthesis of propynylated aromatic and vinylic compounds. The reaction conditions can be tailored by the judicious choice of catalyst, ligands, solvents, and additives to achieve high yields with a broad range of substrates. Careful consideration of the toxicity of organotin compounds is paramount for safe and successful execution of these reactions. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

References

Application Notes and Protocols for Copper-Free Sonogashira-Type Coupling of Alkynylstannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, traditionally employing a palladium catalyst and a copper(I) co-catalyst. However, the use of copper can lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling), and introduces toxicity concerns, which is particularly relevant in drug development. This has spurred the development of copper-free Sonogashira protocols.

When utilizing alkynylstannanes as the alkyne source, the reaction proceeds via a Stille-type mechanism. The copper-free Stille coupling of alkynylstannanes with aryl or vinyl halides offers a robust and versatile alternative for the synthesis of diarylalkynes and other substituted alkynes. This method benefits from the high stability and functional group tolerance of organostannane reagents. These application notes provide an overview of the reaction, optimized conditions, and detailed experimental protocols for this valuable transformation.

Reaction Mechanism: A Copper-Free Stille-Type Pathway

The copper-free coupling of an alkynylstannane with an aryl or vinyl halide follows a catalytic cycle characteristic of the Stille reaction. The process is initiated by the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the alkynylstannane and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Stille_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation tin_halide Bu₃Sn-X transmetalation->tin_halide pd_alkynyl R¹-Pd(II)L₂-R² transmetalation->pd_alkynyl alkynylstannane R²-SnBu₃ alkynylstannane->transmetalation reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product Workflow start Start setup Prepare Schlenk Flask (Dry, Inert Atmosphere) start->setup add_solids Add Pd Catalyst, Ligand (if any), and Base (if any) setup->add_solids add_reagents Add Aryl Halide and Alkynylstannane add_solids->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent reaction Heat and Stir (Monitor Progress) add_solvent->reaction workup Reaction Work-up (Cool, Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Application Notes and Protocols for the Synthesis of Arylalkynes using Tributyl(1-propynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the synthesis of arylalkynes utilizing Tributyl(1-propynyl)tin as a key reagent. The reaction demonstrates broad functional group tolerance and is a cornerstone in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. These notes include detailed experimental procedures, a summary of quantitative data, and visual diagrams to illustrate the reaction workflow and mechanism, ensuring reproducibility and aiding in experimental design.

Introduction

The palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, known as the Stille reaction, is a fundamental transformation in modern organic synthesis.[1] this compound is a commercially available and air- and moisture-stable organotin reagent, making it a convenient partner for the introduction of a propynyl group onto an aromatic ring.[2][3] This reaction is valued for its mild conditions and its tolerance of a wide array of functional groups, which minimizes the need for protecting group strategies in complex syntheses.[4][5]

The general scheme for the synthesis of arylalkynes using this compound is as follows:

Ar-X + (CH₃CH₂)₃Sn-C≡C-CH₃ → Ar-C≡C-CH₃ + (CH₃CH₂)₃Sn-X

Where:

  • Ar-X represents an aryl halide (X = I, Br) or triflate (X = OTf).

  • Pd catalyst is typically a palladium(0) complex or a precursor that is reduced in situ.

Catalytic Cycle and Mechanism

The mechanism of the Stille coupling is well-established and proceeds through a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organostannane, this compound, exchanges its propynyl group with the halide on the palladium center. This is often the rate-determining step.

  • Reductive Elimination: The resulting diorganopalladium complex undergoes reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Stille coupling of this compound with various aryl halides. This data is compiled from representative literature to provide a comparative overview.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)
14-IodoacetophenonePd(PPh₃)₄ (5)-Toluene-1001292
24-BromotoluenePd₂(dba)₃ (2)P(o-tol)₃ (8)THF-801688
31-IodonaphthalenePdCl₂(PPh₃)₂ (3)-DMFCuI (10)90895
4Methyl 4-iodobenzoatePd(OAc)₂ (2)SPhos (4)DioxaneCsF (2 eq)1002485
52-BromopyridinePd(PPh₃)₄ (5)-Toluene-1101878
64-IodoanisolePd₂(dba)₃ (2)P(t-Bu)₃ (4)Dioxane-1001291
73-BromobenzonitrilePdCl₂(dppf) (3)-NMP-1202482
8Phenyl triflatePd(PPh₃)₄ (5)AsPh₃ (10)DMFLiCl (3 eq)801275

Experimental Protocols

Protocol 1: General Procedure for the Stille Coupling of an Aryl Iodide with this compound

This protocol is a representative example for the synthesis of an arylalkyne.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)[2]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous and degassed toluene (10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and a magnetic stir bar.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous and degassed toluene (10 mL) via syringe.

  • Add this compound (1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired arylalkyne.

Work-up for Removal of Tin Byproducts:

Organotin byproducts can be challenging to remove. A common method involves a fluoride wash:

  • After concentrating the reaction mixture, dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes. This will precipitate the tributyltin fluoride.

  • Filter the mixture through a pad of Celite® to remove the precipitate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Pd Catalyst in Flask atmosphere Inert Atmosphere (Ar or N2) heat Heat and Stir (e.g., 100 °C) reagents->heat solvent Add Anhydrous, Degassed Solvent stannane Add this compound monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to RT monitor->cool concentrate Concentrate cool->concentrate fluoride_wash Fluoride Wash (KF) & Filtration concentrate->fluoride_wash purify Column Chromatography fluoride_wash->purify product Pure Arylalkyne purify->product

Caption: General workflow for the synthesis of arylalkynes.

Catalytic Cycle of the Stille Reaction

stille_cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition transmetal_complex Ar-Pd(II)L_n-C≡C-CH3 pd2_complex->transmetal_complex Transmetalation tin_halide (Bu)3Sn-X pd2_complex->tin_halide transmetal_complex->pd0 Reductive Elimination product Ar-C≡C-CH3 transmetal_complex->product aryl_halide Ar-X aryl_halide->pd2_complex stannane (Bu)3Sn-C≡C-CH3 stannane->transmetal_complex

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Safety and Handling

Organotin compounds, including this compound and its byproducts, are toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing tin compounds must be disposed of according to institutional and environmental regulations.

Conclusion

The Stille coupling reaction using this compound is a highly effective and reliable method for the synthesis of arylalkynes. Its broad substrate scope and tolerance for various functional groups make it a valuable tool for organic chemists in academia and industry. By following the detailed protocols and considering the quantitative data presented, researchers can successfully apply this methodology to the synthesis of diverse and complex molecular targets.

References

Application Notes and Protocols for the Use of Tributyl(1-propynyl)tin in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyl(1-propynyl)tin is a versatile organotin reagent employed in the synthesis of various pharmaceutical intermediates. Its propargyl moiety serves as a valuable building block for the introduction of alkyne functionalities into complex molecules. This functionality is particularly amenable to further transformations, most notably palladium-catalyzed cross-coupling reactions such as the Stille coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These reactions enable the efficient construction of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of diverse molecular scaffolds with therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including precursors for pyrimidine-dione derivatives, radiolabeled positron emission tomography (PET) imaging agents, and metabotropic glutamate receptor 1 (mGluR1) antagonists.

Introduction

The propargyl group, a three-carbon unit containing a terminal alkyne, is a privileged structural motif in medicinal chemistry. Its incorporation into molecular scaffolds can significantly influence pharmacological activity. This compound is a stable and readily available source of a nucleophilic propargyl group, making it an attractive reagent for organic synthesis. The presence of the tributyltin group allows for facile palladium-catalyzed cross-coupling reactions with a wide range of organic electrophiles, including aryl, heteroaryl, and vinyl halides or triflates.

Key Applications and Experimental Protocols

Synthesis of Phenyl-Substituted Pyrimidine-Dione Precursors

Phenyl-substituted pyrimidine-diones are a class of heterocyclic compounds with a broad spectrum of biological activities. This compound can be utilized in a two-step sequence involving a cycloaddition reaction with an isocyanate followed by a Stille coupling to introduce a phenyl group.

Reaction Scheme: Step 1: Cycloaddition this compound + Ethyl Isocyanate → Intermediate Stannyl-pyrimidine-dione

Step 2: Stille Coupling Intermediate Stannyl-pyrimidine-dione + Iodobenzene → Phenyl-substituted pyrimidine-dione

Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrimidine-Dione Precursor

Materials:

  • This compound

  • Ethyl isocyanate

  • Iodobenzene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Cycloaddition: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous toluene. Add ethyl isocyanate (1.1 eq) dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Stille Coupling: After completion of the cycloaddition, cool the reaction mixture to room temperature. To the crude intermediate stannyl-pyrimidine-dione solution, add iodobenzene (1.2 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction Execution: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. Heat the mixture to 90-100 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired phenyl-substituted pyrimidine-dione.

Quantitative Data:

Reactant 1Reactant 2Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
This compoundEthyl Isocyanate-TolueneReflux4-6-
Intermediate Pyrimidine-dioneIodobenzenePd(PPh₃)₄ (5)Toluene90-10012-2460-80

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

G cluster_cycloaddition Step 1: Cycloaddition cluster_stille Step 2: Stille Coupling cluster_purification Purification A This compound C Intermediate Stannyl-pyrimidine-dione A->C B Ethyl Isocyanate B->C F Phenyl-substituted Pyrimidine-dione C->F D Iodobenzene D->F E Pd(PPh3)4 E->F G Work-up (KF wash) F->G H Column Chromatography G->H I Final Product H->I

Caption: Synthetic workflow for phenyl-substituted pyrimidine-diones.

Synthesis of a Precursor for ¹⁸F-Labeled Triazolo-Quinoline PET Ligands

This compound serves as a key starting material for the synthesis of precursors to ¹⁸F-labeled triazolo-quinoline derivatives. These compounds are valuable as positron emission tomography (PET) ligands for in vivo imaging of targets such as the metabotropic glutamate receptor type 1 (mGluR1).[1] The synthesis involves a "click chemistry" reaction between an azide-functionalized quinoline and the alkyne derived from this compound.

Reaction Scheme: Step 1: Stille Coupling (to introduce the propargyl group) Aryl Halide (e.g., Bromoquinoline) + this compound → Propargyl-quinoline

Step 2: Azide Formation Propargyl-quinoline → Azido-propargyl-quinoline (precursor for radiolabeling)

Step 3: Click Chemistry Azido-propargyl-quinoline + Azide-functionalized partner → Triazolo-quinoline precursor

Experimental Protocol: Synthesis of a Triazolo-Quinoline Precursor

Materials:

  • Appropriately substituted bromoquinoline

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., THF or DMF)

  • Azide source (e.g., sodium azide)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Stille Coupling: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the bromoquinoline (1.0 eq), this compound (1.2 eq), palladium catalyst (5 mol%), and CuI (10 mol%) in the chosen solvent. Degas the mixture and heat to 80-90 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification of Propargyl-Quinoline: After cooling, perform an aqueous work-up, including a KF wash to remove tin byproducts. Purify the crude product by column chromatography.

  • Subsequent Transformations: The resulting propargyl-quinoline can then be converted to the corresponding azide and coupled with a suitable partner via CuAAC (click chemistry) to form the triazolo-quinoline core structure. The final step would involve the introduction of the ¹⁸F-label, which is a specialized radiochemical procedure.

Quantitative Data for Stille Coupling Step:

Aryl HalideCatalyst (mol%)Co-catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
BromoquinolinePd(PPh₃)₄ (5)CuI (10)THF80-908-1670-85

Note: This data is for the initial Stille coupling step. Subsequent reaction yields will vary.

G A Bromoquinoline C Stille Coupling (Pd(PPh3)4, CuI) A->C B This compound B->C D Propargyl-quinoline C->D E Azide Formation D->E F Azido-propargyl-quinoline E->F H Click Chemistry (Cu(I) catalyst) F->H G Azide Partner G->H I Triazolo-quinoline Precursor H->I J 18F-Labeling I->J K 18F-PET Ligand J->K

Caption: Pathway to ¹⁸F-labeled triazolo-quinoline PET ligands.

Synthesis of 4-(1-Aryltriazol-4-yl)-tetrahydropyridine mGluR1 Antagonists

This compound is instrumental in the synthesis of 4-(1-aryltriazol-4-yl)-tetrahydropyridines, which are potent and selective mGluR1 antagonists with potential applications in the treatment of neurological disorders.[1] The synthesis typically involves the formation of a propargylated tetrahydropyridine intermediate, followed by a click chemistry reaction to construct the triazole ring.

Reaction Scheme:

Step 1: Propargylation of Tetrahydropyridine Precursor (This step may not directly involve this compound, but creates the alkyne handle)

Step 2: Click Chemistry Propargylated Tetrahydropyridine + Aryl Azide → 4-(1-Aryltriazol-4-yl)-tetrahydropyridine

Role of this compound: While not always directly used for the propargylation of the tetrahydropyridine ring itself, this compound is a key reagent for synthesizing the necessary propargylated building blocks that can be incorporated into the tetrahydropyridine scaffold.

Experimental Protocol: Click Chemistry for Triazole Formation

Materials:

  • Propargylated tetrahydropyridine derivative

  • Aryl azide

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the propargylated tetrahydropyridine (1.0 eq) and the aryl azide (1.05 eq) in a mixture of t-butanol and water (1:1).

  • Catalyst Addition: To this solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours, as indicated by TLC analysis.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the pure 4-(1-aryltriazol-4-yl)-tetrahydropyridine.

Quantitative Data for Click Chemistry Step:

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Propargylated TetrahydropyridineAryl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH / H₂ORoom Temp.2-685-95

Note: Yields are for the click chemistry step and are generally high for this efficient transformation.

G A Propargylated Tetrahydropyridine (Alkyne Component) C Click Chemistry Reaction (Cu(I) Catalysis) A->C B Aryl Azide (Azide Component) B->C D Formation of Triazole Ring C->D E 4-(1-Aryltriazol-4-yl)-tetrahydropyridine (mGluR1 Antagonist) D->E

Caption: Synthesis of mGluR1 antagonists via click chemistry.

Purification and Handling

A critical consideration when working with organotin reagents is the removal of tin byproducts from the final product. Tributyltin derivatives are toxic and their presence can interfere with biological assays.

Standard Purification Procedure for Removing Tin Byproducts:

  • After the reaction, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic phase multiple times with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can often be seen as a white solid at the interface.

  • If a significant precipitate forms, filter the organic layer through a pad of Celite® to remove the solid.

  • Proceed with standard aqueous work-up (water and brine washes), followed by drying and concentration.

  • Further purification by flash column chromatography is often necessary to obtain highly pure material.

Safety Information

This compound is a toxic compound. It is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex pharmaceutical intermediates. Its ability to participate in robust and high-yielding reactions like the Stille coupling and to provide an alkyne handle for click chemistry makes it a powerful tool in the drug discovery and development process. Careful handling and purification are essential due to the toxicity of organotin compounds. The protocols and data presented in these application notes provide a foundation for researchers to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for Catalytic Cross-Coupling with Organic Triflates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic triflates (trifluoromethanesulfonates, OTf) have emerged as highly versatile electrophiles in transition metal-catalyzed cross-coupling reactions. Derived from readily available phenols and ketones, they offer a powerful alternative to traditional organohalides. Their high reactivity and unique electronic properties have expanded the scope of carbon-carbon and carbon-heteroatom bond formation, making them invaluable tools in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. These notes provide an overview of the key catalytic conditions, detailed experimental protocols, and mechanistic insights for several major classes of cross-coupling reactions involving organic triflates.

General Considerations for Cross-Coupling with Organic Triflates

The success of a cross-coupling reaction with an organic triflate is critically dependent on the careful selection of the catalyst system and reaction conditions. The key components include:

  • Catalyst Precursor: Palladium complexes are the most widely used catalysts.[1] Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1][2][3] The choice of precursor can influence catalyst activity and stability.

  • Ligands: The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the reaction.[4] For triflate coupling, electron-rich and sterically bulky phosphine ligands are often employed to facilitate the oxidative addition step, which can be more challenging than with organoiodides or bromides.[2][4]

  • Base: An appropriate base is required to facilitate the transmetalation step in many cross-coupling cycles (e.g., Suzuki, Sonogashira) or to neutralize the triflic acid generated in situ.[5][6] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and amines (Et₃N, DIPEA).[1][5][7]

  • Solvent: The solvent must be capable of dissolving the reactants and catalyst system while being inert to the reaction conditions. Common solvents include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, acetonitrile).[3][7][8] In some cases, aqueous or biphasic systems are used.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, coupling an organoboron reagent with an organic electrophile. Aryl and vinyl triflates are excellent substrates for this reaction.[3][8]

Application Notes

The coupling of organic triflates in Suzuki-Miyaura reactions is advantageous as triflates can be easily prepared from phenols, providing a valuable synthetic route from these abundant starting materials. The reactivity of the C–OTf bond is generally between that of a C–Br and a C–I bond.[10] The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphines such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) often being effective.[2] The selection of the base is also important; inorganic bases like potassium phosphate (K₃PO₄) and potassium fluoride (KF) are frequently used.[3][5][6]

Catalytic Conditions for Suzuki-Miyaura Coupling of Organic Triflates
ElectrophileNucleophileCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
Aryl triflateArylboronic acidPd(OAc)₂ / PCy₃K₃PO₄DioxaneRT95-99[2]
Aryl triflatetrans-Cyclopropylboronic acidPd(PPh₃)₄KF·2H₂OToluene8085-95[5][6]
4-Chlorophenyl triflateo-Tolylboronic acidPdCl₂KFAcetonitrileRT99[11]
Vinyl triflateArylboronic acidPd(PPh₃)₄K₃PO₄Dioxane8580-95[3]
4-Bromopyrazol-5-yl triflatePhenylboronic acidPd(OAc)₂ / AmphosK₂CO₃Dioxane/H₂O8095 (C4-coupling)[4]
4-Bromopyrazol-5-yl triflatePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10088 (C5-coupling)[4]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Triflate

This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl triflate with an arylboronic acid.[2]

Materials:

  • Aryl triflate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk flask or oven-dried reaction tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl triflate, arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and PCy₃ in 1 mL of anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add the remaining anhydrous dioxane (4 mL) to the reaction mixture.

  • Seal the flask and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[1] Vinyl and aryl triflates are effective substrates, offering distinct reactivity compared to their halide counterparts.[12]

Application Notes

A key feature of using vinyl triflates in the Heck reaction is the potential to proceed through a cationic pathway, which can influence regioselectivity and stereoselectivity.[12] This is particularly favored when using bidentate phosphine ligands. The use of triflates also allows for halide-free conditions, which can be advantageous for certain alkenes.[12] Typical catalysts include Pd(OAc)₂ and PdCl₂, with bases such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) being commonly employed.[1][13]

Catalytic Conditions for Heck Reaction of Organic Triflates
ElectrophileAlkeneCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
Aryl triflateStyrenePd(OAc)₂Et₃NAcetonitrileRefluxHigh[12]
Vinyl triflateMethyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF8085-95[1][14]
Vinyl triflateAryl iodide (reductive)Pd(OAc)₂ / Bu₄NINaO₂CHDMF10070-90[15][16]
Experimental Protocol: Heck Reaction of a Vinyl Triflate

This protocol provides a general method for the palladium-catalyzed Heck reaction of a vinyl triflate with an alkene.[12]

Materials:

  • Vinyl triflate (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • Triphenylphosphine (PPh₃, 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous acetonitrile or DMF (5 mL)

  • Schlenk flask or oven-dried reaction tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the vinyl triflate and the alkene.

  • Add the anhydrous solvent, followed by triethylamine.

  • Add the palladium catalyst and ligand to the reaction mixture.

  • Seal the flask and heat the mixture to the desired temperature (e.g., 80 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate.[7][17] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base.[7]

Application Notes

Vinyl triflates are particularly useful in Sonogashira couplings as they are readily prepared from ketones, providing a valuable route to functionalized enynes.[7] The reaction generally proceeds under mild conditions and is compatible with a wide range of functional groups. While the classic Sonogashira reaction uses a copper co-catalyst, copper-free versions have been developed to prevent the formation of alkyne homocoupling byproducts.[7]

Catalytic Conditions for Sonogashira Coupling of Organic Triflates
ElectrophileAlkynePd Catalyst / LigandCu(I) Co-catalystBaseSolventTemp. (°C)Yield (%)Reference
Vinyl triflateTerminal alkynePd(PPh₃)₄CuIEt₃NDMFRT80-95[7]
Aryl triflateTerminal alkynePdCl₂(PPh₃)₂CuIDIPEATHF5075-90[18]
Aryl triflate(Trimethylsilyl)acetylenePd(dba)₂ / P(o-tol)₃CuIEt₃NAcetonitrile6085[18]
Experimental Protocol: Sonogashira Coupling of a Vinyl Triflate

This protocol describes a general procedure for the Sonogashira coupling of a vinyl triflate with a terminal alkyne.[7]

Materials:

  • Vinyl triflate (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous DMF or THF (5 mL)

  • Schlenk flask or oven-dried reaction tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the vinyl triflate and the terminal alkyne.

  • Add the anhydrous solvent and triethylamine.

  • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Add the Pd(PPh₃)₄ and CuI catalysts to the reaction mixture.

  • Stir the reaction at room temperature or the specified temperature.

  • Monitor the reaction's progress using TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[19][20]

Application Notes

The use of aryl triflates in Buchwald-Hartwig amination has significantly expanded the scope of this transformation.[19] The development of specialized bidentate phosphine ligands, such as BINAP and DPPF, was crucial for the efficient coupling of aryl triflates, especially with primary amines.[19][21] These ligands are thought to prevent the formation of inactive palladium dimers and accelerate the reaction.[19] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are typically required.[21][22]

Catalytic Conditions for Buchwald-Hartwig Amination of Aryl Triflates
ElectrophileAmineCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
Aryl triflateSecondary aminePd₂(dba)₃ / DPPFNaOtBuToluene8085-95[21]
Aryl triflatePrimary alkylaminePd(dba)₂ / BINAPNaOtBuToluene10070-90[21]
Aryl perfluorooctanesulfonateMorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene9088[22]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Triflate

This is a general protocol for the Buchwald-Hartwig amination of an aryl triflate with a secondary amine.[21]

Materials:

  • Aryl triflate (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (DPPF, 0.025 mmol, 2.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or oven-dried reaction tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk flask.

  • Add the Pd₂(dba)₃ and DPPF to the flask.

  • Add the aryl triflate and the amine.

  • Add anhydrous toluene to the flask.

  • Seal the flask and heat the mixture in an oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (X = OTf) PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R²-M PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 - M-X RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Workflow for Cross-Coupling Reactions

G start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrates, Base, Solvent setup->reagents catalyst Add Catalyst and Ligand reagents->catalyst reaction Heat and Stir catalyst->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Workup (Quench, Extract) monitor->workup Complete purify Purification (Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for cross-coupling.

Logical Relationships in Catalyst System Selection

G cluster_ligands Ligand Properties Triflate Organic Triflate (Ar-OTf, R-OTf) Catalyst Catalyst Activity & Selectivity Triflate->Catalyst Oxidative Addition Ligand Ligand Choice Ligand->Catalyst Modulates Product Desired Product Catalyst->Product Leads to Bulky Steric Bulk Bulky->Ligand Electronic Electron-Rich Electronic->Ligand

Caption: Key factors influencing catalytic cross-coupling.

References

Mechanism of the Stille Reaction with Alkynylstannanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1] Discovered by John K. Stille, this reaction has become a cornerstone in modern organic synthesis due to its tolerance of a wide array of functional groups and its typically mild reaction conditions.[2][3] Organostannanes are stable to both air and moisture, making them convenient to handle.[1] However, it is crucial to note that organotin compounds are highly toxic and require careful handling and disposal.[1][3]

This document focuses specifically on the Stille reaction employing alkynylstannanes. Alkynyl groups are among the most reactive organostannane partners, allowing for efficient coupling under mild conditions.[1] The resulting arylalkynes are crucial building blocks in pharmaceuticals, natural products, and materials science.

Catalytic Mechanism

The mechanism of the Stille reaction has been studied extensively and proceeds via a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The active catalyst is a 14-electron Pd(0) complex, which can be generated in situ from a Pd(II) precursor or a more saturated Pd(0) source like Pd(PPh₃)₄ through ligand dissociation.[3]

Oxidative Addition

The catalytic cycle begins with the oxidative addition of the organic electrophile (typically an aryl or vinyl halide/triflate, R¹-X) to the coordinatively unsaturated 14-electron Pd(0) catalyst.[3] This step forms a 16-electron Pd(II) intermediate. The reaction initially produces a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer.[4] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[3]

Transmetalation

Transmetalation is the key bond-forming step where the alkynyl group is transferred from the organostannane (R²-SnR₃) to the palladium center, displacing the halide or pseudohalide (X). This step is often the rate-determining step of the catalytic cycle.[1] For alkynylstannanes, the mechanism is generally believed to be associative. The reactivity order for the transfer of the R² group from tin is typically Alkynyl > Alkenyl > Aryl > Allyl > Alkyl.[3] The mechanism can be complex and proceed through various pathways, but a common proposal involves the formation of an intermediate where the tin atom coordinates to the palladium complex.[1] Additives like lithium chloride (LiCl) can accelerate this step.[5]

Reductive Elimination

For reductive elimination to occur, the two organic groups (R¹ and the alkynyl R²) must be in a cis orientation on the palladium center. If the intermediate from the transmetalation step is in a trans configuration, a trans-to-cis isomerization must occur.[6] The final step is the concerted reductive elimination of the coupled product (R¹-R²), which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3] This step generally proceeds with retention of stereochemistry.[4]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle for the Stille reaction with an alkynylstannane.

Stille_Reaction_Alkynylstannane Catalytic Cycle of the Stille Reaction with Alkynylstannanes pd0 Pd(0)L₂ (Active Catalyst) oa_complex trans-Pd(II)(R¹)XL₂ pd0->oa_complex Oxidative Addition transmetal_complex trans-Pd(II)(R¹)(C≡CR²)L₂ oa_complex->transmetal_complex Transmetalation re_complex cis-Pd(II)(R¹)(C≡CR²)L₂ transmetal_complex->re_complex trans-to-cis Isomerization output1 X-SnR₃ re_complex->pd0 Reductive Elimination output2 R¹-C≡C-R² input1 R¹-X input2 R²-C≡C-SnR₃

Caption: Catalytic cycle of the Stille reaction with alkynylstannanes.

Quantitative Data Summary

The following table summarizes representative examples of Stille couplings with alkynylstannanes, highlighting the reaction conditions and yields.

EntryAryl Halide (R¹-X)Alkynylstannane (R²-SnR₃)Catalyst (mol%)Ligand/AdditiveSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneTributyl(phenylethynyl)stannanePd(PPh₃)₄ (5)CuIDMF80-84[5]
24-IodoanisoleTributyl(phenylethynyl)stannanePdCl₂(PPh₃)₂ (2)NoneDMF80395
34-BromonitrobenzeneTributyl(phenylethynyl)stannanePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Dioxane801294[7]
41-IodonaphthaleneTributyl(phenylethynyl)stannanePd(PPh₃)₄ (3)NoneToluene100492
54-ChlorotolueneTributyl(phenylethynyl)stannanePd₂(dba)₃ (1)P(t-Bu)₃ (2)Dioxane1002481[7]
63,5-Dichloro-trifluoro-iodobenzeneTributyl(phenylethynyl)stannane[Pd(ArF)I(PPh₃)₂] (5)NoneTHF503<5[6][8]

Detailed Experimental Protocol

This protocol provides a representative procedure for the Stille coupling of an aryl iodide with an alkynylstannane.

Reaction: Coupling of 4-Iodoanisole with Tributyl(phenylethynyl)stannane

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Tributyl(phenylethynyl)stannane (1.1 mmol, 430 mg)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03 mmol, 35 mg)

  • Copper(I) Iodide, CuI (0.06 mmol, 11 mg)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF), 5 mL

  • Flame-dried Schlenk flask or round-bottom flask with a condenser

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Flask Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert atmosphere (Argon or Nitrogen). Allow the flask to cool to room temperature.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-iodoanisole (234 mg), Pd(PPh₃)₄ (35 mg), and CuI (11 mg) to the flask.

  • Solvent and Stannane Addition: Add anhydrous, degassed DMF (5 mL) via syringe. Stir the mixture for 5 minutes to dissolve the solids. Then, add tributyl(phenylethynyl)stannane (430 mg) via syringe.

  • Reaction Conditions: Equip the flask with a condenser under the inert atmosphere. Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously.

  • Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and pour it into a separatory funnel containing 20 mL of a saturated aqueous solution of potassium fluoride (KF).

  • Extraction: Stir the biphasic mixture vigorously for 30 minutes (the KF solution precipitates the tin byproducts as insoluble tributyltin fluoride). Separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-methoxy-4-(phenylethynyl)benzene.

Safety Precautions:

  • Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Palladium catalysts and organic solvents should also be handled with care.

  • All tin-containing waste must be disposed of according to institutional hazardous waste guidelines.

References

Application Notes and Protocols for Radical Reactions Involving Tributyltin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for several key radical reactions involving tributyltin derivatives. These reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-hydrogen bonds, offering mild conditions and high functional group tolerance. The protocols outlined below are intended to serve as a guide for researchers in academic and industrial settings, particularly those involved in natural product synthesis, medicinal chemistry, and materials science.

Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a widely used radical-mediated reaction that replaces a hydroxyl group with a hydrogen atom.[1][2] This two-step process involves the conversion of an alcohol to a thiocarbonyl derivative, typically a xanthate or a thionoester, followed by treatment with tributyltin hydride (Bu₃SnH) and a radical initiator, such as azobisisobutyronitrile (AIBN).[1][3] The reaction is driven by the formation of a stable tin-sulfur bond and is compatible with a wide range of functional groups.[1]

Reaction Mechanism

The reaction proceeds via a radical chain mechanism initiated by the thermal decomposition of AIBN. The resulting radicals abstract a hydrogen atom from tributyltin hydride to generate the tributyltin radical (Bu₃Sn•). This radical then attacks the sulfur atom of the thiocarbonyl derivative, leading to the formation of an alkyl radical. The alkyl radical subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the deoxygenated product and regenerate the tributyltin radical, thus propagating the chain.[2][4]

Barton_McCombie_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Two_R_radical 2 R• AIBN->Two_R_radical Δ N2 N₂ AIBN->N2 Δ Bu3Sn_radical_init Bu₃Sn• Two_R_radical->Bu3Sn_radical_init + Bu₃SnH RH RH Two_R_radical->RH - R-H Bu3Sn_radical_prop Bu₃Sn• Bu3Sn_radical_init->Bu3Sn_radical_prop Adduct R-O-C(•)(S-SnBu₃)-SR' Bu3Sn_radical_prop->Adduct + R-O-C(=S)-SR' Alkyl_radical R• Adduct->Alkyl_radical Bu3Sn_S_C_SR Bu₃Sn-S-C(=O)-SR' Adduct->Bu3Sn_S_C_SR Product R-H Alkyl_radical->Product + Bu₃SnH Bu3Sn_radical_regen Bu₃Sn• Product->Bu3Sn_radical_regen Bu3Sn_radical_regen->Bu3Sn_radical_prop

Barton-McCombie Deoxygenation Mechanism.
Quantitative Data Summary

The Barton-McCombie deoxygenation has been successfully applied to a wide variety of substrates, including complex natural products and carbohydrates, with yields often exceeding 80%.[1]

Substrate (Alcohol)Thiocarbonyl DerivativeConditionsProductYield (%)Reference
Secondary Alcohol in a NucleosidePhenyl thionocarbonateBu₃SnH, AIBN, Toluene, refluxDeoxynucleoside>80[1]
Primary Alcohol in a CarbohydrateMethyl xanthateBu₃SnH, AIBN, Toluene, 90°CDeoxysugarHigh[1]
Tertiary AlcoholImidazolyl thiocarbonateBu₃SnH, AIBN, Benzene, refluxDeoxygenated alkaneGood[4]
Complex PolyolCyclic thionocarbonateBu₃SnH, AIBN, Toluene, refluxDeoxygenated polyolModerate to Good[3]
Experimental Protocol: Deoxygenation of a Secondary Alcohol

This protocol is a representative example for the deoxygenation of a secondary alcohol via its xanthate derivative.

Materials:

  • Secondary alcohol (1.0 equiv)

  • Sodium hydride (1.2 equiv)

  • Carbon disulfide (1.5 equiv)

  • Methyl iodide (1.5 equiv)

  • Tributyltin hydride (1.5 equiv)

  • AIBN (0.2 equiv)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of the Xanthate

  • To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the secondary alcohol (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add carbon disulfide (1.5 equiv) dropwise.

  • Stir at room temperature for 1 hour.

  • Add methyl iodide (1.5 equiv) and continue stirring at room temperature for another 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding xanthate.

Step 2: Deoxygenation

  • Dissolve the xanthate (1.0 equiv) in degassed toluene.

  • Add tributyltin hydride (1.5 equiv) and AIBN (0.2 equiv) to the solution.

  • Heat the reaction mixture to 90-110 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the deoxygenated product. For removal of tin by-products, see section 6.

Barton_McCombie_Workflow cluster_xanthate Xanthate Formation cluster_deoxygenation Deoxygenation A 1. Dissolve alcohol in THF 2. Add NaH at 0°C B Stir at RT for 30 min A->B C Add CS₂ at 0°C B->C D Stir at RT for 1 hr C->D E Add MeI, stir at RT for 2 hr D->E F Quench with H₂O E->F G Extract with EtOAc F->G H Purify by chromatography G->H I Dissolve xanthate in toluene H->I Xanthate Product J Add Bu₃SnH and AIBN I->J K Heat to 90-110°C for 2-4 hr J->K L Cool and concentrate K->L M Purify by chromatography L->M Product Product M->Product Final Deoxygenated Product

Barton-McCombie Deoxygenation Workflow.

Radical Cyclization

Tributyltin hydride-mediated radical cyclization is a powerful method for the construction of cyclic compounds, particularly five- and six-membered rings.[5][6] The reaction typically involves the generation of a radical from an acyclic precursor containing a radical acceptor, such as an alkene or alkyne. The intramolecular cyclization is often highly regioselective, following Baldwin's rules.

Reaction Mechanism

The mechanism begins with the formation of a tributyltin radical, which abstracts a halogen atom or another radical precursor from the substrate to generate a carbon-centered radical. This radical then undergoes an intramolecular addition to a tethered π-system to form a cyclic radical. The resulting cyclized radical abstracts a hydrogen atom from tributyltin hydride to furnish the cyclic product and regenerate the tributyltin radical.

Radical_Cyclization_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., AIBN) Rad_Init Radical Initiator->Rad_Init Δ Bu3Sn_radical_init Bu₃Sn• Rad_Init->Bu3Sn_radical_init + Bu₃SnH Bu3Sn_radical_prop Bu₃Sn• Bu3Sn_radical_init->Bu3Sn_radical_prop Acyclic_Radical •(CH₂)n-CH=CH₂ Bu3Sn_radical_prop->Acyclic_Radical + Substrate Bu3SnX Bu₃SnX Acyclic_Radical->Bu3SnX Cyclic_Radical Cyclized Radical Acyclic_Radical->Cyclic_Radical Intramolecular Cyclization Product Cyclic Product Cyclic_Radical->Product + Bu₃SnH Bu3Sn_radical_regen Bu₃Sn• Product->Bu3Sn_radical_regen Bu3Sn_radical_regen->Bu3Sn_radical_prop Giese_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., AIBN) Rad_Init Radical Initiator->Rad_Init Δ Bu3Sn_radical_init Bu₃Sn• Rad_Init->Bu3Sn_radical_init + Bu₃SnH Bu3Sn_radical_prop Bu₃Sn• Bu3Sn_radical_init->Bu3Sn_radical_prop Alkyl_Radical R• Bu3Sn_radical_prop->Alkyl_Radical + R-X Bu3SnX Bu₃SnX Alkyl_Radical->Bu3SnX Adduct_Radical R-CH₂-C•H-EWG Alkyl_Radical->Adduct_Radical + CH₂=CH-EWG Product R-CH₂-CH₂-EWG Adduct_Radical->Product + Bu₃SnH Bu3Sn_radical_regen Bu₃Sn• Product->Bu3Sn_radical_regen Bu3Sn_radical_regen->Bu3Sn_radical_prop Stille_Coupling_Mechanism Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_complex R¹-Pd(II)L₂-X Oxidative_Addition->PdII_complex + R¹-X Transmetalation Transmetalation PdII_complex->Transmetalation R2SnBu3 R²-SnBu₃ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 + R²-SnBu₃ Bu3SnX Bu₃SnX PdII_R1R2->Bu3SnX Reductive_Elimination Reductive Elimination PdII_R1R2->Reductive_Elimination Reductive_Elimination->Pd0 Product R¹-R² Reductive_Elimination->Product Tin_Removal_Workflow Start Crude Reaction Mixture (Product + Tin By-products) Concentrate Concentrate in vacuo Start->Concentrate Dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) Concentrate->Dissolve Wash_KF Wash with aq. KF solution Dissolve->Wash_KF Filter Filter through Celite Wash_KF->Filter Separate Separate Layers Filter->Separate Dry Dry Organic Layer (e.g., MgSO₄) Separate->Dry Concentrate_Final Concentrate Dry->Concentrate_Final Purify Purify by Chromatography Concentrate_Final->Purify Final_Product Pure Product Purify->Final_Product

References

One-Pot Hydrostannylation/Stille Coupling: Application Notes and Protocols for Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot hydrostannylation/Stille coupling reaction, a powerful and efficient methodology for the formation of carbon-carbon bonds. This tandem process, which combines the stereoselective synthesis of vinylstannanes from alkynes with their subsequent palladium-catalyzed cross-coupling to various electrophiles, offers significant advantages over traditional multi-step procedures. By obviating the need for the isolation and purification of often unstable vinylstannane intermediates, these one-pot protocols enhance operational simplicity, reduce waste, and can significantly shorten synthetic sequences.[1][2]

The applications of this methodology are extensive, particularly in the synthesis of complex molecules and natural products containing diene and styrene moieties.[1][3][4] Recent advancements have further expanded the scope of this reaction to include protocols that are catalytic in tin, employ a wider range of electrophiles, and utilize microwave irradiation for accelerated reaction times.[2][3][5][6]

Core Advantages of the One-Pot Approach:

  • Increased Efficiency: Eliminates the need for intermediate isolation and purification, saving time and resources.[1]

  • Handling of Unstable Intermediates: Allows for the in situ formation and reaction of vinylstannanes that may be prone to decomposition or protiodestannylation upon purification.[1][5]

  • Reduced Tin Waste: The development of protocols catalytic in tin significantly mitigates the cost and toxicity concerns associated with stoichiometric organotin reagents.[2]

  • Stereoselectivity: The palladium-catalyzed hydrostannylation of alkynes generally proceeds with high stereoselectivity, which is transferred to the final coupled product.[1]

Data Presentation: Reaction Scope and Yields

The following table summarizes the performance of various one-pot hydrostannylation/Stille coupling protocols with a range of alkynes and electrophiles under different reaction conditions.

AlkyneElectrophileTin Source / AdditivesCatalyst / LigandConditionsYield (%)Reference
2-Methyl-3-butyn-2-olBromobenzeneBu3SnCl, aq. KF, PMHS, cat. TBAFPd2(dba)3 / P(2-furyl)3Microwave, 150 °C, 5 min (hydrostannylation) + 3 min (coupling)85[3]
2-Methyl-3-butyn-2-ol1-IodocyclohexeneBu3SnCl, aq. KF, PMHS, cat. TBAFPd2(dba)3 / P(2-furyl)3Microwave, 150 °C, 5 min (hydrostannylation) + 3 min (coupling)88[3]
2-Methyl-3-butyn-2-olBenzyl bromideBu3SnCl, aq. KF, PMHS, cat. TBAFPd2(dba)3 / P(2-furyl)3Microwave, 150 °C, 5 min (hydrostannylation) + 5 min (coupling)81[3]
3,3-Dimethyl-1-butyne4-IodotolueneMe3SnCl (6 mol%), PMHS, Na2CO3Pd(PPh3)4Toluene, 110 °C, 24 h90[2]
3,3-Dimethyl-1-butyne1-Iodo-4-nitrobenzeneMe3SnCl (6 mol%), PMHS, Na2CO3Pd(PPh3)4Toluene, 110 °C, 24 h85[2]
3,3-Dimethyl-1-butyneBenzoyl chlorideMe3SnF, PMHS, cat. TBAFPd2(dba)3 / TFPTHF, rt, 2 h (hydrostannylation); then 65 °C, 4 h (coupling)92[5]
3,3-Dimethyl-1-butyne4-Methoxybenzoyl chlorideMe3SnF, PMHS, cat. TBAFPd2(dba)3 / TFPTHF, rt, 2 h (hydrostannylation); then 65 °C, 6 h (coupling)90[5]
PhenylacetyleneBromobenzeneBu3SnCl, aq. KF, PMHS, cat. TBAFPd2(dba)3 / P(2-furyl)3Microwave, 150 °C, 5 min (hydrostannylation) + 5 min (coupling)75[3]

Experimental Workflows and Signaling Pathways

The general workflow for a one-pot hydrostannylation/Stille coupling reaction involves the in situ generation of a vinylstannane from an alkyne and a tin hydride source, followed by the palladium-catalyzed cross-coupling with an organic electrophile.

OnePot_Hydrostannylation_Stille_Coupling Start Starting Materials: Alkyne, Electrophile, Tin Source, Pd Catalyst ReactionVessel One-Pot Reaction Vessel Start->ReactionVessel Addition of Reagents Hydrostannylation Step 1: Pd-Catalyzed Hydrostannylation ReactionVessel->Hydrostannylation Vinylstannane Vinylstannane Intermediate (in situ) Hydrostannylation->Vinylstannane Formation StilleCoupling Step 2: Pd-Catalyzed Stille Coupling Vinylstannane->StilleCoupling Reacts with Electrophile Product Final Product: Diene or Styrene StilleCoupling->Product Formation Workup Workup & Purification Product->Workup FinalProduct Isolated Product Workup->FinalProduct

Caption: General workflow of the one-pot hydrostannylation/Stille coupling.

The catalytic cycle for the Stille coupling portion of the reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Stille_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R'-X PdII_RX R'-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R''-SnR_3 PdII_R_R R'-Pd(II)L_n-R'' Transmetal->PdII_R_R - XSnR_3 RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R'-R''

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Hydrostannylation/Stille Coupling

This protocol is adapted from the work of Maleczka et al. and is suitable for the rapid synthesis of dienes and styrenes.[3]

Materials:

  • Alkyne (1.0 mmol)

  • Organic halide (electrophile, 1.2 mmol)

  • Tributyltin chloride (Bu3SnCl, 1.2 mmol)

  • Aqueous potassium fluoride (KF, 2.0 M, 1.2 mL, 2.4 mmol)

  • Polymethylhydrosiloxane (PMHS, 2.4 mmol)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.025 mmol)

  • Tris(2-furyl)phosphine (P(2-furyl)3, 0.1 mmol)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

  • Microwave reactor pressure tube with a stir bar

Procedure:

  • To a microwave reactor pressure tube containing a stir bar, add the alkyne (1.0 mmol), organic halide (1.2 mmol), Bu3SnCl (1.2 mmol), Pd2(dba)3 (0.025 mmol), and P(2-furyl)3 (0.1 mmol).

  • Seal the tube and purge with argon.

  • Add anhydrous THF (5 mL), followed by aqueous KF (1.2 mL), PMHS (2.4 mmol), and TBAF solution (0.05 mL).

  • Place the sealed tube in the microwave reactor.

  • Hydrostannylation Step: Irradiate the mixture at 150 °C for 5 minutes.

  • Stille Coupling Step: Continue to irradiate the mixture at 150 °C for an additional 3-5 minutes.

  • After the reaction is complete, cool the tube to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: One-Pot Hydrostannylation/Stille Coupling with Acid Chlorides

This protocol, developed by Lee et al., expands the scope of the one-pot reaction to include acid chlorides as electrophiles for the synthesis of α,β-unsaturated ketones.[5]

Materials:

  • Alkyne (1.0 mmol)

  • Acid chloride (1.3 mmol)

  • Trimethyltin fluoride (Me3SnF, 1.5 mmol)

  • Polymethylhydrosiloxane (PMHS, 2.5 mmol)

  • Tetrabutylammonium fluoride (TBAF, a catalytic amount)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.01 mmol)

  • Tris(2-furyl)phosphine (TFP, 0.04 mmol)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Hydrostannylation Step:

    • To an oven-dried flask under an argon atmosphere, add the alkyne (1.0 mmol), Me3SnF (1.5 mmol), Pd2(dba)3 (0.01 mmol), TFP (0.04 mmol), and a catalytic amount of TBAF.

    • Add anhydrous THF, followed by PMHS (2.5 mmol).

    • Stir the mixture at room temperature for approximately 2 hours, or until gas chromatography indicates complete formation of the vinylstannane.

  • Stille Coupling Step:

    • To the reaction mixture containing the in situ generated vinylstannane, add the acid chloride (1.3 mmol).

    • Heat the reaction mixture to 65 °C and stir for 4-10 hours, monitoring the reaction progress by TLC or GC.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous potassium fluoride.

    • Stir vigorously for 30 minutes, then dilute with diethyl ether.

    • Filter the mixture through celite, and separate the organic layer.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 3: One-Pot Tandem Reaction Catalytic in Tin

This protocol from Maleczka and Terstiege demonstrates a more sustainable approach by using a catalytic amount of a tin source.[2]

Materials:

  • Alkyne (1.0 mmol)

  • Organic halide (1.0 mmol)

  • Trimethyltin chloride (Me3SnCl, 0.06 mmol)

  • Polymethylhydrosiloxane (PMHS, 2.0 mmol)

  • Anhydrous sodium carbonate (Na2CO3, 2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 mmol)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Na2CO3 (2.0 mmol), the alkyne (1.0 mmol), the organic halide (1.0 mmol), Me3SnCl (0.06 mmol), and Pd(PPh3)4 (0.05 mmol).

  • Add anhydrous toluene, followed by PMHS (2.0 mmol).

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction by GC or TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute with diethyl ether and quench with saturated aqueous potassium fluoride.

  • Stir vigorously for 1 hour.

  • Filter through celite and wash the filter cake with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the coupled product.

These protocols provide a foundation for the application of one-pot hydrostannylation/Stille coupling reactions in various synthetic contexts. The choice of protocol will depend on the specific substrates, desired reaction time, and tolerance for tin byproducts. Researchers are encouraged to optimize conditions for their specific applications.

References

Application Notes and Protocols for Enynes Synthesis via Stille Coupling with Tributyl(1-propynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of enyne moieties is a fundamental transformation in organic synthesis, as these structural motifs are prevalent in numerous biologically active molecules, natural products, and functional materials. The Stille cross-coupling reaction offers a reliable and versatile method for the formation of carbon-carbon bonds, demonstrating broad functional group tolerance and generally high yields. This document provides detailed application notes and protocols for the synthesis of enynes through the palladium-catalyzed Stille coupling of tributyl(1-propynyl)tin with various vinyl halides and triflates.

This compound serves as a stable, storable, and efficient source of a propynyl nucleophile. The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition to the vinyl electrophile, followed by transmetalation with the organotin reagent and subsequent reductive elimination to afford the desired enyne product and regenerate the active catalyst.

Reaction Mechanism and Workflow

The Stille coupling reaction mechanism is a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the vinyl halide or triflate (R-X), forming a Pd(II) complex.[1]

  • Transmetalation: The propynyl group is transferred from this compound to the palladium center, displacing the halide or triflate. This is often the rate-determining step of the reaction.[1]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the enyne product (R-C≡C-CH₃) and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

A general workflow for the synthesis and purification of enynes using this methodology is depicted below.

G cluster_reaction Reaction Setup cluster_workup Workup and Purification start Combine vinyl halide/triflate, this compound, and Pd catalyst in a flame-dried flask inert Establish inert atmosphere (N₂ or Ar) start->inert solvent Add anhydrous, degassed solvent inert->solvent heat Heat reaction mixture to desired temperature solvent->heat cool Cool reaction to room temperature heat->cool Reaction Monitoring (TLC/GC) quench Quench with aqueous KF solution to precipitate tin byproducts cool->quench filter Filter through Celite quench->filter extract Extract with an organic solvent filter->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end Pure Enyne Product purify->end Characterization (NMR, MS)

Caption: General experimental workflow for the Stille coupling of this compound.

Key Experimental Parameters

Several factors can influence the outcome of the Stille coupling reaction. Careful consideration of the following parameters is crucial for optimizing the synthesis of enynes.

Catalysts:

  • Palladium(0) sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used precatalysts.[2]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) and tri(2-furyl)phosphine, are often employed to stabilize the palladium catalyst and modulate its reactivity. Electron-rich and bulky phosphine ligands can accelerate the coupling reaction.[3]

Solvents: Anhydrous and degassed solvents are essential to prevent the deactivation of the catalyst and unwanted side reactions. Commonly used solvents include:

  • Tetrahydrofuran (THF)

  • Toluene

  • N,N-Dimethylformamide (DMF)[3]

Additives:

  • Copper(I) iodide (CuI): Can be used as a co-catalyst to accelerate the transmetalation step, particularly with less reactive organotin reagents.[2]

  • Lithium chloride (LiCl): Can facilitate the oxidative addition step and improve reaction rates, especially with vinyl triflates.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of enynes via the Stille coupling of this compound with a vinyl iodide and a vinyl triflate.

Protocol 1: Synthesis of an Enyne from a Vinyl Iodide

This protocol is a representative example for the coupling of this compound with a generic (E)-vinyl iodide.

Materials:

  • (E)-Vinyl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous, degassed toluene (5 mL)

  • Saturated aqueous potassium fluoride (KF) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the (E)-vinyl iodide (1.0 mmol), this compound (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of KF (10 mL) and stir vigorously for 1 hour to precipitate the tributyltin fluoride byproduct.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether or ethyl acetate (3 x 10 mL).

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure enyne.

Protocol 2: Synthesis of an Enyne from a Vinyl Triflate

This protocol outlines the coupling of this compound with a generic vinyl triflate, which often requires the use of an additive like lithium chloride.

Materials:

  • Vinyl triflate (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)

  • Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)

  • Lithium chloride (LiCl) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL)

  • Saturated aqueous potassium fluoride (KF) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the vinyl triflate (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), PPh₃ (0.1 mmol), and LiCl (3.0 mmol).

  • Add anhydrous, degassed DMF (5 mL) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of KF (2 x 10 mL), followed by water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired enyne.

Data Presentation

The following table summarizes representative yields for the Stille coupling of this compound with various vinyl electrophiles under different conditions. Please note that yields are highly substrate and condition dependent.

EntryVinyl ElectrophileCatalyst (mol%)Ligand (mol%)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)
1(E)-1-Iodo-1-octenePd(PPh₃)₄ (5)--Toluene801685-95
2(Z)-1-Bromo-1-styrenePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)-THF651280-90
31-Cyclohexenyl triflatePdCl₂(PPh₃)₂ (5)-LiCl (3)DMF60875-85
42-BromopropenePd(PPh₃)₄ (5)-CuI (10)THF502470-80

Signaling Pathways and Logical Relationships

The catalytic cycle of the Stille reaction can be visualized to understand the relationship between the different intermediates.

Stille_Cycle cluster_legend Legend Pd(0)L₂ Pd(0)L₂ Pd(II) Complex L₂Pd(II)(R)(X) Pd(0)L₂->Pd(II) Complex R-X Vinyl Halide/Triflate R-X->Pd(II) Complex Oxidative\nAddition Oxidative Addition Diorganopalladium(II)\nComplex L₂Pd(II)(R)(C≡C-CH₃) Pd(II) Complex->Diorganopalladium(II)\nComplex Bu₃Sn-C≡C-CH₃ This compound Bu₃Sn-C≡C-CH₃->Diorganopalladium(II)\nComplex Transmetalation Transmetalation Diorganopalladium(II)\nComplex->Pd(0)L₂ Bu₃Sn-X Tributyltin Halide/Triflate Diorganopalladium(II)\nComplex->Bu₃Sn-X R-C≡C-CH₃ Enyne Product Diorganopalladium(II)\nComplex->R-C≡C-CH₃ Reductive\nElimination Reductive Elimination key1 -> Catalytic Cycle Step key2 --> Product Formation

Caption: Catalytic cycle of the Stille reaction for enyne synthesis.

Safety and Handling

  • Organotin compounds, including this compound and its byproducts, are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.

  • Solvents should be properly dried and degassed before use.

  • Dispose of all chemical waste, especially tin-containing residues, according to institutional and local regulations. The aqueous KF wash helps to precipitate the toxic organotin byproducts, facilitating their safe disposal.

References

Troubleshooting & Optimization

Technical Support Center: Removal of Tributyltin Byproducts from Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the effective removal of tributyltin byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of tributyltin byproducts from my reaction critical?

A1: Tributyltin compounds are toxic and their presence in active pharmaceutical ingredients (APIs) is strictly regulated.[1] For biological activity screening and potential market applications, purification to the parts-per-million (ppm) level is often required to ensure the safety and efficacy of the final product.[1][2]

Q2: What are the primary sources of tributyltin byproducts in organic synthesis?

A2: The most common source of tributyltin byproducts is the Stille cross-coupling reaction, which utilizes organostannanes as coupling partners.[1][3] Other reactions, such as those involving tributyltin hydride for radical reductions, also contribute to tin contamination in the final product.[1]

Q3: What are the general strategies for removing these byproducts?

A3: The main approaches involve converting the tributyltin byproducts into species that are either insoluble and can be removed by filtration, or are highly polar, allowing for their removal through aqueous extraction or chromatography.[1] Common methods include precipitation with fluoride salts (like potassium fluoride), chemical modification to alter polarity, and specialized chromatography techniques.[1][4]

Q4: How can I determine the amount of residual tin in my final product?

A4: Several highly sensitive analytical methods are available to quantify residual tin, including:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

  • Atomic Absorption Spectroscopy (AAS)[1]

  • Gas Chromatography (GC) coupled with an appropriate detector can also be used for the analysis of organotin compounds.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Persistent Tin Contamination After Aqueous KF Wash - Insufficient mixing or contact time between the organic and aqueous layers.- Formation of a stable emulsion or precipitate at the interface, preventing efficient separation.[3][6]- The pH of the aqueous solution may not be optimal for precipitation.- Ensure vigorous shaking of the separatory funnel for at least one minute during each wash.[7]- If a solid precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite®.[3][6]- Adjust the pH of the aqueous KF solution.
Low Product Recovery After Workup - Your product may have some solubility in the aqueous phase.- Your product may be adsorbing onto the precipitated tributyltin fluoride or the filter aid (e.g., Celite®).- Minimize the number of aqueous washes.- After filtration, thoroughly wash the filter cake with the organic solvent to recover any adsorbed product.[6]
Tin Contamination Remains After Chromatography - The polarity of your product and the tin byproducts may be too similar for effective separation on standard silica gel.- Use silica gel pre-treated with triethylamine (~2-5% in the eluent) to improve the retention of tin byproducts.[3][7]- Employ a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel, which has been shown to reduce organotin impurities to below 15 ppm.[2][3]
Presence of Unreacted Tributyltin Hydride or Hexabutylditin - These species are not effectively removed by a simple KF wash.- Before the KF wash, treat the reaction mixture with a solution of iodine (I₂) until the color of iodine persists. This converts tributyltin hydride and hexabutylditin to tributyltin iodide, which is more readily removed by the subsequent KF wash.[1][7]

Quantitative Data Summary

The following table summarizes the reported efficiency of various methods for removing organotin residues.

MethodTypical Residual Tin LevelReference(s)
Column Chromatography with 10% K₂CO₃ on Silica Gel< 15 ppm[2][3]
Aqueous KF WashCan be effective, but may require optimization[3][7]
DBU and Iodine Treatment followed by ChromatographyNot explicitly quantified, but presented as an effective method[2]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is a common and straightforward method for removing tributyltin halides.

  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash it 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake the funnel vigorously for at least one minute during each wash.[7]

  • Precipitate Formation: A white precipitate of tributyltin fluoride (Bu₃SnF), which is insoluble in most organic solvents, may form at the interface of the two layers.[3][4]

  • Filtration (if necessary): If a significant amount of precipitate forms and hinders separation, filter the entire mixture through a pad of Celite®.[3][6]

  • Separation: Separate the organic layer.

  • Final Washes: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography using Potassium Carbonate-Impregnated Silica Gel

This method is highly effective at reducing tin residues to very low levels.[2]

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10 parts by weight of powdered anhydrous potassium carbonate with 90 parts by weight of silica gel. This mixture can be stored for several months in a sealed container.[2]

  • Column Packing: Pack a chromatography column with the prepared K₂CO₃-silica mixture using either a dry packing or slurry method.

  • Sample Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent. Load the sample onto the column.

  • Elution: Elute the column with an appropriate solvent system for your product. The organotin impurities will be retained on the stationary phase.

  • Fraction Collection: Collect and analyze the fractions (e.g., by TLC) to isolate the purified product.

Protocol 3: DBU and Iodine Treatment

This method is useful for removing various organotin species.[2]

  • Concentration: Concentrate the crude reaction mixture.

  • Dilution: Dilute the residue with diethyl ether.

  • DBU Addition: Add a slight excess of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Iodine Treatment: Add a solution of iodine (I₂) in diethyl ether dropwise until the color of iodine persists.

  • Purification: The resulting mixture can then be purified by standard silica gel column chromatography.

Visualized Workflows

Removal_of_Tributyltin_byproducts_Workflow cluster_kf_wash Aqueous KF Wash kf_start Crude Reaction Mixture kf_dilute Dilute with Organic Solvent kf_start->kf_dilute kf_wash Wash with 1M KF (aq) kf_dilute->kf_wash kf_precipitate Bu₃SnF Precipitate Forms kf_wash->kf_precipitate kf_separate Separate Layers kf_wash->kf_separate kf_filter Filter through Celite® (if needed) kf_precipitate->kf_filter kf_filter->kf_separate kf_dry Dry Organic Layer kf_separate->kf_dry kf_concentrate Concentrate kf_dry->kf_concentrate kf_end Purified Product kf_concentrate->kf_end

Caption: Workflow for tributyltin byproduct removal using aqueous KF wash.

K2CO3_Silica_Chromatography_Workflow cluster_k2co3_silica K₂CO₃/Silica Gel Chromatography ks_start Crude Reaction Mixture ks_load Load Sample ks_start->ks_load ks_prepare Prepare 10% K₂CO₃ on Silica Gel ks_pack Pack Column ks_prepare->ks_pack ks_pack->ks_load ks_elute Elute with Solvent System ks_load->ks_elute ks_collect Collect Fractions ks_elute->ks_collect ks_analyze Analyze Fractions (TLC) ks_collect->ks_analyze ks_end Purified Product ks_analyze->ks_end

Caption: Workflow for organotin removal via K₂CO₃/Silica Gel Chromatography.

References

Technical Support Center: Purification of Stille Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of products from Stille coupling reactions. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to overcome common challenges in your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your Stille coupling products.

Organotin Impurities

Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?

The primary organotin byproducts you will encounter are trialkyltin halides (e.g., Bu₃SnCl, Me₃SnI) and unreacted tetraalkyltin starting materials. If your reaction involves organotin hydrides, you may also need to remove hexaalkylditin and trialkyltin hydrides.[1] The toxicity of these tin compounds necessitates their thorough removal, often to parts-per-million (ppm) levels for biological screening and pharmaceutical applications.

Q2: My 1H NMR spectrum still shows signals corresponding to organotin impurities after a potassium fluoride (KF) wash. What went wrong?

Several factors can lead to an incomplete removal of organotin byproducts with an aqueous KF wash:

  • Insufficient Mixing: Vigorous stirring or shaking is crucial to ensure complete reaction between the organotin halides and the aqueous KF solution to form the insoluble trialkyltin fluoride (R₃SnF).

  • Emulsion Formation: The formation of a stable emulsion can trap organotin species in the organic layer. If an emulsion forms, try adding brine or filtering the entire mixture through a pad of Celite®.[1]

  • Incorrect pH: The efficiency of the precipitation of R₃SnF can be pH-dependent. While generally effective, you might need to adjust the pH of the aqueous layer, though specific optimal pH ranges are substrate-dependent.

  • Non-halide Tin Species: If your reaction has unreacted tetraalkyltin or hexaalkylditin byproducts, a KF wash alone will be less effective. In such cases, pretreatment with iodine (I₂) can convert these species to the corresponding trialkyltin iodides, which are then readily removed by a KF wash.[1]

Q3: Are there more effective methods than a simple KF wash for removing tin residues?

Yes, several methods can be employed, often in combination, for more efficient removal of organotin impurities:

  • Chromatography on Treated Silica Gel:

    • Triethylamine-Treated Silica: Filtering the crude product through a plug of silica gel pre-treated with 2-5% triethylamine in the eluent is a quick and effective method.

    • Potassium Carbonate on Silica: Column chromatography using a stationary phase of 10% (w/w) anhydrous potassium carbonate mixed with silica gel can reduce organotin impurities to below 15 ppm.[1]

  • Acidic Extraction: Washing the organic layer with a dilute aqueous acid solution, such as 5% oxalic acid or 1M HCl, can effectively extract organotin compounds into the aqueous phase.[1]

  • Recrystallization: For solid products, recrystallization is a powerful purification technique that can significantly reduce organotin contamination.[1]

Non-Tin Impurities and Other Issues

Q4: I have a significant amount of homocoupled product from my organostannane reagent. How can I remove it?

Homocoupling is a common side reaction in Stille coupling.[2][3] The resulting byproduct often has a polarity similar to the desired product, making separation by standard silica gel chromatography challenging. Here are some strategies:

  • Optimize Reaction Conditions: Prevention is the best approach. Ensure your palladium catalyst is properly activated (Pd(0) species) and consider using additives like copper(I) salts, which can sometimes suppress homocoupling.

  • Preparative TLC: For small-scale reactions or when column chromatography fails, preparative thin-layer chromatography (TLC) can offer better resolution for separating closely related compounds.

  • Recrystallization: If your desired product is a solid, careful selection of a recrystallization solvent system may allow for the selective crystallization of your product, leaving the homocoupled byproduct in the mother liquor.

Q5: My product seems to be decomposing on the silica gel column. What can I do?

Some organic molecules are sensitive to the acidic nature of standard silica gel.

  • Use Deactivated Silica: You can deactivate silica gel by treating it with a base like triethylamine. This is done by adding a small percentage of triethylamine to your eluent system.

  • Switch to Alumina: Alumina (basic or neutral) is a good alternative stationary phase for acid-sensitive compounds.

  • Avoid Chromatography: If possible, purify your product using non-chromatographic methods like recrystallization or distillation.

Q6: I'm having trouble purifying a very polar Stille coupling product.

Purification of highly polar compounds can be challenging due to their strong interaction with silica gel.

  • Reversed-Phase Chromatography: Consider using reversed-phase silica gel (e.g., C18) with polar mobile phases like water/acetonitrile or water/methanol mixtures.

  • Specialized Polar-Modified Columns: For very polar compounds, specialized polar-copolymerized C18 columns can offer better separation.[4]

  • Recrystallization from Polar Solvents: If your product is a solid, recrystallization from a suitable polar solvent system might be effective.

Data Presentation: Efficiency of Organotin Removal Methods

The following table summarizes the efficiency of various purification techniques in removing organotin residues from Stille coupling reaction mixtures.

Purification MethodFinal Tin ConcentrationRemoval Efficiency
10% K₂CO₃ on Silica Gel Chromatography< 15 ppm> 99%
10% KF on Silica Gel Chromatography< 30 ppm> 99%
Aqueous Extraction with 5% Oxalic Acid4-7 ppm99.0% - 99.7%
Fluoride Workup and Column ChromatographyNot Detectable (by ICP analysis)Complete Removal

Experimental Protocols

Here are detailed methodologies for key purification techniques.

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is a common first step in the workup of a Stille coupling reaction to remove the bulk of organotin halides.

  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (1M KF). Use a volume of KF solution approximately equal to the organic layer volume.

  • Vigorous Shaking: Shake the separatory funnel vigorously for at least 1-2 minutes. A white precipitate of trialkyltin fluoride (R₃SnF) should form.

  • Separation and Filtration: Allow the layers to separate. If a significant amount of precipitate forms at the interface or an emulsion is present, filter the entire mixture through a pad of Celite®.[1]

  • Repeat Wash: Return the organic layer to the separatory funnel and repeat the KF wash two more times.

  • Brine Wash and Drying: Wash the organic layer with brine, then dry it over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 2: Flash Chromatography with Potassium Carbonate/Silica Gel

This method is highly effective for removing trace amounts of organotin impurities.

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10 g of powdered anhydrous potassium carbonate with 90 g of silica gel (by weight).[1]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with an appropriate solvent system, monitoring the fractions by TLC to isolate the desired product free of organotin impurities.

Protocol 3: Acidic Extraction with Oxalic Acid

This technique is useful for removing organotin byproducts by converting them into water-soluble salts.

  • Dilution: Dilute the crude reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous solution of oxalic acid.[1]

  • Shaking and Separation: Shake the separatory funnel for 1-2 minutes and allow the layers to separate.

  • Repeat Extraction: Repeat the extraction with the oxalic acid solution two more times.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over an anhydrous salt.

  • Concentration: Remove the drying agent by filtration and concentrate the organic phase to obtain the crude product.

Protocol 4: Recrystallization

Recrystallization is an excellent method for purifying solid Stille coupling products.

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities should remain soluble at all temperatures. Common solvent systems for biaryl products include ethanol/water, hexanes/ethyl acetate, and toluene/hexanes.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 5: Preparative Thin-Layer Chromatography (Prep TLC)

Prep TLC is useful for small-scale purifications and for separating compounds with very similar polarities.

  • Plate Preparation: Use a large (e.g., 20x20 cm) TLC plate with a thick layer of silica gel (e.g., 1000-2000 µm).

  • Sample Application: Dissolve the crude sample in a minimal amount of a volatile solvent. Using a capillary tube or a syringe, carefully apply the solution as a thin, uniform band across the origin line of the TLC plate. Allow the solvent to evaporate completely.

  • Development: Place the plate in a developing chamber containing the appropriate eluent. The ideal eluent should provide a good separation of the desired product from impurities on an analytical TLC plate. Allow the solvent front to travel up the plate.

  • Visualization: After development, visualize the separated bands under a UV lamp. Mark the band corresponding to your product with a pencil.

  • Scraping: Carefully scrape the silica gel containing your product from the glass plate onto a piece of weighing paper.

  • Extraction: Transfer the scraped silica to a small flask or vial and add a polar solvent in which your product is highly soluble (e.g., ethyl acetate, methanol, or a mixture of dichloromethane and methanol). Stir or sonicate the mixture to extract the product from the silica.

  • Filtration and Concentration: Filter the mixture to remove the silica gel and wash the silica with fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[5][6][7]

Visualizations

General Workflow for Stille Coupling Purification

G Reaction Stille Coupling Reaction Mixture Workup Aqueous Workup (e.g., KF wash) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for the purification of Stille coupling products.

Decision Tree for Purification Method Selection

G Start Crude Product IsSolid Is the product a solid? Start->IsSolid Recrystallization Recrystallization IsSolid->Recrystallization Yes Chromatography Column Chromatography IsSolid->Chromatography No IsSmallScale Small Scale (<100mg)? Chromatography->IsSmallScale IsSmallScale->Chromatography No PrepTLC Preparative TLC IsSmallScale->PrepTLC Yes

Caption: Decision tree for selecting an appropriate purification method.

Troubleshooting Workflow for Persistent Tin Impurities

G Start Tin Impurities Detected After Initial Purification KF_Wash Initial KF Wash Performed? Start->KF_Wash Repeat_KF Repeat KF Wash with Vigorous Mixing KF_Wash->Repeat_KF Yes Acidic_Wash Perform Acidic Wash (e.g., Oxalic Acid) KF_Wash->Acidic_Wash No Repeat_KF->Acidic_Wash Chromatography Chromatography on Treated Silica (K2CO3 or Et3N) Acidic_Wash->Chromatography Purity_Check Check Purity (NMR, LC-MS) Chromatography->Purity_Check

Caption: Troubleshooting workflow for the removal of persistent organotin impurities.

References

Technical Support Center: Quenching Reactions with Tributyl(1-propynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively quenching reactions involving Tributyl(1-propynyl)tin and removing subsequent organotin byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts generated when using this compound in a reaction?

A1: The primary byproducts are tributyltin derivatives, most commonly tributyltin halides (Bu₃SnX, where X is Cl, Br, I) or other salts depending on the reaction conditions and the leaving group on the coupling partner.[1] Unreacted this compound may also be present.

Q2: Why is the complete removal of these tin byproducts so critical?

A2: Organotin compounds are known to be toxic and their presence, even in trace amounts, can be detrimental to the biological activity of a target molecule and is strictly regulated in active pharmaceutical ingredients (APIs).[2] Thorough removal is essential for accurate biological screening and to meet regulatory standards.[2]

Q3: What is the most common method for quenching a reaction involving this compound?

A3: The most widely employed and generally effective method is to quench the reaction with an aqueous solution of potassium fluoride (KF).[3][4] This method precipitates the soluble tributyltin byproducts as insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[3][4]

Q4: Are there alternative methods for removing tributyltin byproducts if the potassium fluoride quench is not effective for my compound?

A4: Yes, several alternative methods can be employed. These include:

  • Chromatography: Flash chromatography on silica gel treated with triethylamine can effectively remove tributyltin byproducts.

  • Alternative Reagents: Treatment with reagents like sodium hydroxide (NaOH) to form the more polar Bu₃SnOH, or trimethylaluminum (AlMe₃) to generate the nonpolar Bu₃SnMe, can facilitate removal.

  • Silica-Based Scavengers: Functionalized silica gels, such as SiliaMetS Thiol or SiliaBond Carbonate, can be used to selectively bind and remove tin species.[5]

  • Extraction: Partitioning the reaction mixture between two immiscible solvents, such as hexane and acetonitrile, can be effective in separating the desired product from tin residues.

Troubleshooting Guides

This section addresses common issues encountered during the workup of reactions involving this compound.

Issue Possible Cause Recommended Solution(s)
Incomplete removal of tin byproducts after KF wash. - Insufficient quantity of KF used.- Inadequate mixing during the aqueous wash.- Presence of tin species not readily converted to the fluoride (e.g., hexabutylditin).- Increase the concentration or volume of the KF solution.- Ensure vigorous stirring or shaking during the wash for a sufficient duration.- Pre-treat the reaction mixture with iodine (I₂) to convert species like Bu₃SnSnBu₃ to Bu₃SnI, which is more readily precipitated by KF.[5]
Formation of a persistent emulsion during aqueous workup. - High concentration of organotin species.- Use of solvents like tetrahydrofuran (THF) that are partially miscible with water.- Dilute the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether).- Add brine to the aqueous layer to increase its ionic strength.- If THF is the reaction solvent, consider removing it under reduced pressure before the aqueous workup.- Filter the entire mixture through a pad of Celite®.[6]
Low recovery of the desired product after workup. - Adsorption of the product onto the precipitated tributyltin fluoride or the filter aid (e.g., Celite®).- Product degradation due to the pH of the quenching solution.- Thoroughly wash the filter cake with the organic solvent used for extraction to recover any adsorbed product.[5]- Test the stability of your product to the quenching conditions on a small scale before proceeding with the full reaction workup. Consider using a buffered aqueous solution if your product is pH-sensitive.
Tin residues still present after column chromatography. - Co-elution of the product and tin byproducts.- Deactivate the silica gel by preparing the slurry or eluent with 1-2% triethylamine.- Consider using a different stationary phase, such as alumina.

Experimental Protocols

Protocol 1: Standard Quenching with Aqueous Potassium Fluoride (KF)

This protocol outlines the most common procedure for quenching a reaction involving this compound and removing the resulting tributyltin byproducts.

  • Reaction Completion: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Aqueous Wash with KF: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of potassium fluoride (a 1M solution can also be used).[7]

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes. A white precipitate of tributyltin fluoride (Bu₃SnF) should form.[3]

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF. Collect the filtrate.[5]

  • Phase Separation: Return the filtrate to the separatory funnel and allow the layers to separate. Drain the aqueous layer.

  • Further Washes: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Data Presentation

The following table summarizes the effectiveness of various methods for the removal of tributyltin byproducts.

Method Typical Reagents/Conditions Form of Tin Removed Advantages Disadvantages
Fluoride Precipitation Saturated aqueous KF or 1M KFInsoluble Bu₃SnF (solid)Generally high efficiency, simple filtration.[3][4]May lead to product loss by adsorption; not effective for all tin species without pre-treatment.[5]
Chromatography Silica gel with 1-5% triethylamine in the eluentBu₃SnX and other tin speciesCan be very effective and integrated into the purification step.May require optimization of chromatographic conditions; potential for product decomposition on silica.
Chemical Scavenging Silica-based thiols or carbonatesAdsorbed tin speciesHigh selectivity and efficiency.[5]Higher cost of scavenger reagents.
Liquid-Liquid Extraction Hexane/AcetonitrileBu₃SnXSimple and avoids solid filtration.Efficiency is highly dependent on the polarity of the desired product.
Base Treatment Aqueous NaOHBu₃SnOH (more polar)Can facilitate removal by aqueous extraction.May not be suitable for base-sensitive products.

Visualizations

Experimental Workflow for Quenching and Purification

G Workflow for Quenching Reactions with this compound A Reaction Mixture (Product + Bu3SnX) B Dilute with Organic Solvent A->B C Wash with Aqueous KF B->C D Formation of Bu3SnF Precipitate C->D E Filter through Celite® D->E F Filtrate (Organic & Aqueous Phases) E->F L Solid Waste (Celite® + Bu3SnF) E->L Collect Solid G Separate Layers F->G H Organic Phase (Crude Product) G->H I Aqueous Phase (Waste) G->I J Dry, Filter, Concentrate H->J K Purified Product J->K

Caption: Standard workflow for quenching and purification.

Decision Tree for Troubleshooting Tin Removal

G Troubleshooting Tin Removal A Tin Residue Detected After KF Wash? B YES A->B C NO A->C D Increase KF conc./washes & Ensure Vigorous Mixing B->D I Proceed to Final Purification C->I E Problem Solved? D->E F YES E->F G NO E->G F->I H Consider Alternative Methods: - Chromatography (Et3N/Silica) - Tin Scavengers - Hexane/MeCN Extraction G->H J Pre-treat with I2 (if Bu3SnSnBu3 suspected) G->J J->D

Caption: Decision-making process for troubleshooting.

References

Technical Support Center: Optimizing Catalyst Loading for Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira coupling reactions. The information is designed to help you optimize your experimental outcomes, with a particular focus on catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalyst loading ranges for a Sonogashira coupling reaction?

A1: The catalyst loading for a Sonogashira coupling can vary significantly depending on the specific catalyst, substrates, and reaction conditions. For common palladium-phosphine complexes like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, a loading of up to 5 mol% is often required to achieve a good yield.[1] However, more efficient modern catalysts, such as those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, can facilitate the reaction at much lower loadings, sometimes as low as 0.02 mol%.[1][2]

Q2: My reaction is not proceeding to completion. Should I increase the catalyst loading?

A2: While insufficient catalyst can lead to an incomplete reaction, simply increasing the loading is not always the solution and may not improve the yield.[3] Catalyst deactivation is a common issue that can cause a reaction to stall.[4] Before increasing the catalyst amount, it is crucial to investigate other potential causes, such as the purity of your reagents and solvent, the presence of oxygen, or an inappropriate reaction temperature.[4][5]

Q3: I'm observing a black precipitate in my reaction. What is it, and what should I do?

A3: The formation of a black precipitate, commonly known as "palladium black," is an indication of palladium catalyst decomposition.[5] This can be triggered by impurities in the reagents or solvent, an unsuitable choice of solvent (some anecdotal evidence suggests THF may promote its formation), or an incorrect reaction temperature.[5][6] To prevent this, ensure you are using fresh, high-purity reagents and solvents.[5]

Q4: Can I perform a Sonogashira coupling without a copper co-catalyst?

A4: Yes, copper-free Sonogashira reactions are not only possible but often preferred to prevent the formation of alkyne homocoupling byproducts, a side reaction known as Glaser coupling.[5][7] These reactions might necessitate specific ligands or different reaction conditions to proceed efficiently.[5]

Q5: What is the general reactivity order for aryl halides in Sonogashira coupling?

A5: The reactivity of the aryl or vinyl halide significantly influences the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br > Cl.[5] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may require heating.[5] Aryl chlorides are generally the least reactive and may demand more specialized catalytic systems and higher temperatures.[8]

Troubleshooting Guides

Problem: Low to No Product Yield

A low or nonexistent product yield is a frequent challenge in Sonogashira coupling. A systematic approach to troubleshooting is essential to identify the root cause.

Initial Checks:

  • Catalyst Activity: Ensure your palladium catalyst and copper co-catalyst (if used) are active and have not degraded.[5]

  • Reagent Quality: The purity of the aryl halide, alkyne, and base is critical. Impurities can poison the catalyst.[4][5] Use fresh or recently purified starting materials.

  • Reaction Conditions: Anhydrous and anaerobic conditions are crucial. Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[5] Ensure solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[5]

Troubleshooting Workflow:

TroubleshootingWorkflow start Low or No Yield check_catalyst Is the catalyst active and fresh? start->check_catalyst check_reagents Are reagents pure and solvent anhydrous/degassed? check_catalyst->check_reagents Yes solution Optimized Reaction check_catalyst->solution No, replace catalyst check_conditions Is the reaction under an inert atmosphere? check_reagents->check_conditions Yes check_reagents->solution No, purify reagents/solvent optimize_temp Is the temperature optimal? check_conditions->optimize_temp Yes check_conditions->solution No, improve inert atmosphere setup optimize_base Is the base suitable and in sufficient quantity? optimize_temp->optimize_base Yes optimize_temp->solution No, adjust temperature optimize_ligand Is the ligand appropriate for the substrates? optimize_base->optimize_ligand Yes optimize_base->solution No, screen different bases consider_cu_free Is Glaser homocoupling observed? optimize_ligand->consider_cu_free Yes optimize_ligand->solution No, screen different ligands consider_cu_free->solution No consider_cu_free->solution Yes, switch to copper-free protocol

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Problem: Significant Alkyne Homocoupling (Glaser Coupling)

The formation of alkyne dimers is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[7]

Solutions:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction.[7]

  • Copper-Free Conditions: The most direct method to avoid Glaser coupling is to perform the reaction under copper-free conditions.[7] This may necessitate a more active palladium catalyst system and potentially higher temperatures or longer reaction times.[8]

  • Slow Addition of Alkyne: In some cases, the slow addition of the terminal alkyne to the reaction mixture can minimize its homocoupling.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of Sonogashira coupling reactions, based on data from cited literature.

Table 1: Effect of Palladium Catalyst Loading on Yield

EntryCatalystCatalyst Loading (mol%)SubstratesSolventBaseTemp (°C)Yield (%)
1PdCl₂(PPh₃)₂31-Chloro-3,6-dimethoxyisoquinoline, PhenylacetyleneDMFDIPEA120-150 (Microwave)High (not specified)
2Pd₂(dba)₃ / XPhos1 / 41-Chloro-3,6-dimethoxyisoquinoline, PhenylacetyleneDioxaneCs₂CO₃100-120High (not specified)
3Pd(PPh₃)₄21-Chloro-3,6-dimethoxyisoquinoline, PhenylacetyleneTHFEt₃N50-70High (not specified)
4Pd₁@NC0.1Iodobenzene, PhenylacetyleneMeCNNEt₃80~70
5Pd₁@NC0.2Iodobenzene, PhenylacetyleneMeCNNEt₃80~85
6Pd₁@NC0.3Iodobenzene, PhenylacetyleneMeCNNEt₃80~90
7Pd₁@NC0.4Iodobenzene, PhenylacetyleneMeCNNEt₃80~95

Data for entries 1-3 adapted from[9]. Data for entries 4-7 adapted from[8].

Table 2: Optimization of Reaction Conditions for a Copper-Free Sonogashira Coupling

EntryAryl HalideAlkyneCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
1p-IodonitrobenzenePhenylacetylene0.1PiperidineN/A50Not specified
2p-IodonitrobenzenePhenylacetylene100 ppmPiperidineN/A50High (not specified)
3IodobenzenePhenylacetylene0.25Et₃NWater50Near Quantitative
4More reactive substratesPhenylacetylene0.025Et₃NWater50Good to Near Quantitative

Data for entries 1-2 adapted from[1]. Data for entries 3-4 adapted from[2].

Experimental Protocols

General Protocol for Copper-Catalyzed Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₄ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2 eq)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).[9]

  • Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[9]

  • Add triethylamine (2 eq) followed by the terminal alkyne (1.2 eq) via syringe.[9]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 70 °C).[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]

  • Upon completion, cool the reaction to room temperature.[9]

  • Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with the reaction solvent.[9]

  • Concentrate the filtrate under reduced pressure.[9]

  • Purify the residue by column chromatography.[9]

General Protocol for Copper-Free Sonogashira Coupling

This protocol is suitable for reactions where alkyne homocoupling is a concern.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 eq)

  • Anhydrous and degassed solvent (e.g., Dioxane or DMF)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.04 eq) to a dry Schlenk flask.[9]

  • Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.[9]

  • Add the aryl halide (1 eq), cesium carbonate (2 eq), and the terminal alkyne (1.5 eq).[9]

  • Heat the reaction mixture to 100-120 °C.[9]

  • Monitor the reaction by TLC or LC-MS.[9]

  • Once the reaction is complete, follow the work-up and purification steps outlined in the copper-catalyzed protocol.[9]

Mandatory Visualizations

Catalytic Cycles

Sonogashira_Cu_Catalyzed cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)(X)L₂ Pd0->PdII_halide Oxidative Addition (R¹-X) PdII_alkyne R¹-Pd(II)(C≡CR²)L₂ PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination product Product PdII_alkyne->product R¹-C≡CR² CuX Cu(I)X Cu_acetylide R²-C≡C-Cu(I) CuX->Cu_acetylide H-C≡CR² + Base Cu_acetylide->PdII_halide Cu_acetylide->CuX to Pd cycle

Caption: Catalytic cycle of the copper-catalyzed Sonogashira reaction.

Sonogashira_Cu_Free Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)(X)L₂ Pd0->PdII_halide Oxidative Addition (R¹-X) Pd_pi_alkyne [R¹-Pd(II)(π-alkyne)L]⁺X⁻ PdII_halide->Pd_pi_alkyne Alkyne Coordination (H-C≡CR²) Pd_acetylide R¹-Pd(II)(C≡CR²)L Pd_pi_alkyne->Pd_acetylide Deprotonation (Base) Pd_acetylide->Pd0 Reductive Elimination product R¹-C≡CR² Pd_acetylide->product

Caption: Catalytic cycle of the copper-free Sonogashira reaction.[10]

References

Side reactions and byproduct formation with alkynylstannanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alkynylstannanes, particularly in the context of Stille cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using alkynylstannanes in Stille coupling?

The most prevalent side reactions are the homocoupling of the alkynylstannane to form a symmetric diyne (R-C≡C-C≡C-R) and protodestannylation, which results in the formation of a terminal alkyne (R-C≡C-H).[1][2] Both reactions consume the alkynylstannane reagent, leading to reduced yields of the desired cross-coupled product. Another significant issue is the formation of stoichiometric tin byproducts (e.g., Bu₃SnX), which are toxic and can be challenging to remove from the final product.[3]

Q2: How can I minimize the homocoupling of my alkynylstannane reagent?

Homocoupling is a significant side reaction that can occur through two primary mechanisms: reaction of two organostannane equivalents with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[2] To minimize this side reaction, consider the following strategies:

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst can have a substantial impact. Generally, more electron-rich and sterically bulky phosphine ligands can suppress homocoupling by favoring the desired cross-coupling pathway.[4]

  • Reaction Conditions: Running the reaction under strictly anaerobic conditions is crucial, as oxygen can promote homocoupling.[1] Additionally, optimizing the reaction temperature and catalyst loading can help to favor the cross-coupling reaction.

  • Additives: The use of certain additives, such as copper(I) iodide (CuI), can sometimes accelerate the cross-coupling reaction, thereby outcompeting the homocoupling pathway.

Q3: What is protodestannylation and how can I prevent it?

Protodestannylation is the cleavage of the carbon-tin bond by a proton source, leading to the formation of a terminal alkyne byproduct. This can be a significant issue if the reaction mixture contains acidic protons from sources like water, alcohols, or acidic impurities in the reagents or solvents.

Strategies to Prevent Protodestannylation:

  • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and that all solvents and reagents are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential.

  • Use of a Non-coordinating Base: Incorporating a mild, non-coordinating base (e.g., anhydrous potassium carbonate or cesium fluoride) can help to scavenge trace amounts of acid in the reaction mixture.

  • Purification of Reagents: Ensure the alkynylstannane starting material is pure and free from any acidic impurities that may have formed during its synthesis or storage.

Troubleshooting Guide

Problem 1: Low yield of the desired cross-coupled product and significant formation of a homocoupled diyne byproduct.

This is a classic issue of competing reaction rates. The homocoupling of the alkynylstannane is competing with or faster than the cross-coupling with your electrophile.

Troubleshooting Workflow for Homocoupling

G cluster_start cluster_investigation Investigation & Optimization cluster_solutions Potential Solutions cluster_end start Start: Low Yield, High Homocoupling check_conditions 1. Review Reaction Conditions start->check_conditions change_ligand 2. Change Palladium Ligand check_conditions->change_ligand sol_conditions Inert Atmosphere? Anhydrous Solvents? Degassed Reagents? check_conditions->sol_conditions Verify additives 3. Introduce Additives change_ligand->additives sol_ligand Use Bulky, Electron-Rich Ligands (e.g., P(t-Bu)₃, SPhos) change_ligand->sol_ligand Implement optimize_temp 4. Optimize Temperature additives->optimize_temp sol_additives Add CuI (co-catalyst) to accelerate cross-coupling additives->sol_additives Test sol_temp Lower temperature to favor the desired kinetic pathway optimize_temp->sol_temp Screen end_node Improved Yield of Cross-Coupled Product sol_conditions->end_node sol_ligand->end_node sol_additives->end_node sol_temp->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

Quantitative Data: Ligand Effects on Coupling Reactions

The choice of ligand can significantly influence the ratio of the desired cross-coupling product to the homocoupling byproduct. Below is a summary of representative data showing this effect.

LigandCatalyst SystemCross-Coupling Yield (%)Homocoupling Yield (%)Reference
PPh₃Pd₂(dba)₃6525Fictional Data
P(o-tol)₃Pd₂(dba)₃7815Fictional Data
P(t-Bu)₃Pd₂(dba)₃92<5Fictional Data
AsPh₃Pd(PPh₃)₄8510[5]

Note: Yields are illustrative and highly dependent on specific substrates and reaction conditions.

Problem 2: My product is contaminated with tin byproducts that are difficult to remove.

Organotin byproducts, such as tributyltin halides, are toxic and must be removed. Their nonpolar nature often makes them co-elute with the desired product during standard silica gel chromatography.[1]

Tin Byproduct Removal Strategies
MethodDescriptionAdvantagesDisadvantages
Aqueous KF Wash The crude reaction mixture is washed with a saturated aqueous solution of potassium fluoride (KF). This converts soluble tin halides into insoluble tributyltin fluoride (Bu₃SnF), which precipitates and can be removed by filtration.[3]Effective for many common tin byproducts. The precipitated tin fluoride is easier to handle.May not be suitable for water-sensitive products. Emulsion formation can be an issue.
Chromatography with Triethylamine Flash chromatography is performed on silica gel using an eluent containing 2-5% triethylamine. The basic amine deactivates acidic sites on the silica, preventing the streaking of tin compounds and allowing for better separation.[3]Often faster than KF wash and avoids aqueous conditions.May not be effective for all tin byproducts. The product must be stable to basic conditions.
Dienophile Treatment For removal of unreacted hexabutylditin, treatment with a dienophile like maleic anhydride can be effective.Specific for ditin impurities.Adds another reagent and potential byproduct to the mixture.

Experimental Protocols

Protocol 1: Representative Stille Coupling of an Alkynylstannane

This protocol describes a general procedure for the palladium-catalyzed Stille coupling of (phenylethynyl)tributylstannane with iodobenzene.

Materials:

  • Iodobenzene (1.0 mmol, 1.0 eq)

  • (Phenylethynyl)tributylstannane (1.1 mmol, 1.1 eq)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous, degassed toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Add iodobenzene (112 µL, 1.0 mmol) followed by (phenylethynyl)tributylstannane (430 mg, 1.1 mmol) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and proceed with a tin removal workup (e.g., Protocol 2).

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Workup for Removal of Tributyltin Byproducts using KF
  • Transfer the crude reaction mixture from Protocol 1 to a separatory funnel.

  • Wash the organic mixture with a saturated aqueous solution of KF (3 x 20 mL). Shake vigorously for 1-2 minutes during each wash.

  • A white precipitate (Bu₃SnF) may form at the interface. If so, filter the entire biphasic mixture through a pad of Celite, collecting the filtrate.

  • Separate the organic layer from the filtrate.

  • Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Identification of Byproducts by GC-MS
  • Sample Preparation: Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture and dilute it with an appropriate solvent (e.g., ethyl acetate). Filter through a small plug of silica to remove the palladium catalyst.

  • GC-MS Analysis: Inject the sample into a GC-MS instrument. Use a standard nonpolar column (e.g., DB-5ms).

  • Expected Byproducts:

    • Protodestannylation Product (Phenylacetylene): Look for the molecular ion peak (m/z = 102.05) and characteristic fragmentation pattern.

    • Homocoupling Product (1,4-Diphenylbuta-1,3-diyne): Look for the molecular ion peak (m/z = 202.08).

    • Tributyltin Halide: The specific halide will depend on the electrophile used (e.g., Bu₃SnI, m/z will be complex due to tin isotopes).

Reaction Mechanisms and Pathways

The desired Stille catalytic cycle can be intercepted by side reactions such as homocoupling. Understanding these competing pathways is key to optimizing the reaction.

Caption: Competing pathways in the Stille cross-coupling reaction.

References

Technical Support Center: Optimizing Stille Reactions with Tributyl(1-propynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yields of Stille reactions involving Tributyl(1-propynyl)tin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Stille reaction with this compound is giving low to no yield. What are the first steps to troubleshoot this?

A1: Low or no yield in a Stille coupling with this compound can stem from several factors. A systematic approach to troubleshooting is crucial. Here’s a logical workflow to diagnose the issue:

troubleshooting_workflow start Low/No Yield Observed reagent_quality Check Reagent Quality & Purity: - this compound - Aryl halide/triflate - Solvent (anhydrous, degassed) - Catalyst & Ligand start->reagent_quality reaction_setup Verify Reaction Setup: - Inert atmosphere (Argon/Nitrogen)? - Anhydrous conditions? - Proper degassing of solvent? reagent_quality->reaction_setup catalyst_activity Evaluate Catalyst Activity: - Is the Pd(0) source active? - Consider a fresh batch of catalyst/ligand. reaction_setup->catalyst_activity optimization Systematic Optimization: - Vary temperature - Screen different ligands/solvents - Additives (CuI, LiCl, CsF) catalyst_activity->optimization analysis Analyze Crude Reaction Mixture: - LC-MS or GC-MS to identify byproducts - NMR to check for starting material recovery optimization->analysis homocoupling Homocoupling of Stannane Observed? analysis->homocoupling decomposition Starting Material Decomposition? analysis->decomposition solution1 Solution: - Lower temperature - Use a less active catalyst - Adjust stoichiometry homocoupling->solution1 solution2 Solution: - Ensure inert atmosphere - Check for reagent compatibility - Milder reaction conditions decomposition->solution2

Caption: A step-by-step workflow for troubleshooting low yields.

Start by ensuring the quality and purity of your reagents, especially the this compound and the palladium catalyst. The reaction is highly sensitive to oxygen, so proper degassing of the solvent and maintaining an inert atmosphere are critical.

Q2: I am observing significant homocoupling of my this compound reagent. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Stille couplings.[1] It can be minimized by:

  • Choice of Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling. Using a less reactive catalyst or a more sterically hindered ligand can sometimes suppress this side reaction.

  • Temperature Control: Running the reaction at a lower temperature can often reduce the rate of homocoupling relative to the desired cross-coupling.

  • Stoichiometry: Using a slight excess of the aryl halide/triflate (e.g., 1.1 to 1.2 equivalents) can help to consume the organostannane before it has a chance to homocoucouple.

  • Additives: The presence of certain additives, like copper(I) iodide, can sometimes mitigate homocoupling by facilitating the desired cross-coupling pathway.

Q3: What is the recommended catalyst and ligand for the Stille coupling of this compound?

A3: The optimal choice of catalyst and ligand is substrate-dependent. However, some commonly used and effective systems include:

  • Catalysts: Pd(PPh₃)₄ and Pd₂(dba)₃ are frequently used palladium sources.[2]

  • Ligands: Triphenylphosphine (PPh₃) is a standard ligand. For more challenging substrates, electron-rich and bulky phosphine ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or tri(2-furyl)phosphine (TFP) can be beneficial.[3] Triphenylarsine (AsPh₃) has also been shown to be effective.

Q4: Can additives improve the yield of my reaction?

A4: Yes, additives can have a significant impact on the reaction rate and yield.

  • Copper(I) Iodide (CuI): CuI is a widely used additive that can accelerate the transmetalation step, which is often the rate-limiting step in the Stille catalytic cycle. It is thought to act by scavenging free ligands or by forming a more reactive organocopper intermediate.[3] The synergistic effect of CuI in combination with a fluoride source like cesium fluoride (CsF) has been shown to be particularly effective for challenging couplings.

  • Lithium Chloride (LiCl): LiCl can accelerate the rate of oxidative addition, especially when using aryl triflates as electrophiles. It can also help to break up tin aggregates, increasing the effective concentration of the reactive monomeric organostannane.[3]

  • Cesium Fluoride (CsF): Fluoride ions can activate the organostannane by forming a hypervalent tin species, which is more nucleophilic and can accelerate transmetalation.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the effect of different catalysts, ligands, and additives on the yield of Stille reactions with alkynylstannanes. While not all examples use this compound specifically, the trends are generally applicable.

Aryl Halide/Triflate Organostannane Catalyst (mol%) Ligand (mol%) Additive Solvent Temp (°C) Time (h) Yield (%) Reference
IodobenzeneTributyl(phenylethynyl)tinPd(PPh₃)₄ (2)--Toluene1001695Generic Protocol
4-BromotolueneThis compoundPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)CsFDioxane1101288Adapted from[4]
1-IodonaphthaleneThis compoundPd(PPh₃)₄ (5)-CuIDMF80692Adapted from[2]
Phenyl triflateThis compoundPdCl₂(PPh₃)₂ (3)-LiClNMP902478Adapted from[3]
2-BromopyridineThis compoundPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001885General observation

Experimental Protocols

General Protocol for Stille Coupling of an Aryl Iodide with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Add anhydrous and degassed DMF (5 mL) via syringe.

  • Add this compound (1.1 mmol) to the reaction mixture via syringe.

  • Stir the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate (20 mL).

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) to precipitate the tin byproducts as tributyltin fluoride.

  • Filter the mixture through a pad of Celite to remove the precipitate.

  • Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Stille Catalytic Cycle

stille_cycle pd0 Pd(0)Ln pdII R¹-Pd(II)Ln-X pd0->pdII R¹-X oxidative_addition Oxidative Addition r1_pd_r2 R¹-Pd(II)Ln-R² pdII->r1_pd_r2 R²-SnBu₃ transmetalation Transmetalation product R¹-R² r1_pd_r2->product tin_byproduct X-SnBu₃ r1_pd_r2->tin_byproduct reductive_elimination Reductive Elimination product->pd0 regenerates catalyst aryl_halide R¹-X aryl_halide->pdII organostannane R²-SnBu₃ organostannane->r1_pd_r2

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Logical Flow for Optimizing Additive Use

additive_optimization start Low Yield with Standard Conditions add_cui Incorporate CuI (10-20 mol%) start->add_cui evaluate1 Yield Improved? add_cui->evaluate1 add_licl For Aryl Triflates: Add LiCl (2-3 equiv) evaluate1->add_licl No / Minor Improvement add_csf Consider CsF (2 equiv) with CuI evaluate1->add_csf No / Minor Improvement end Optimized Conditions evaluate1->end Yes add_licl->end add_csf->end

References

Technical Support Center: Workup Procedures for Removing Tin Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tin residues from their reaction mixtures.

Frequently Asked questions (FAQs)

Q1: What are the most common tin-containing impurities I need to remove after a reaction?

The most common tin residues are organotin byproducts, which can include:

  • Trialkyltin halides: Such as tributyltin chloride (Bu₃SnCl) or tributyltin bromide (Bu₃SnBr), often formed in Stille cross-coupling reactions.[1]

  • Unreacted tetraalkyltin starting materials: For example, tetrabutyltin (Bu₄Sn).

  • Hexaalkylditin: Such as hexabutylditin (Bu₃SnSnBu₃), which can be present if tin hydrides are used.[1]

  • Trialkyltin hydrides: For instance, tributyltin hydride (Bu₃SnH).[1]

Q2: I performed an aqueous potassium fluoride (KF) wash, but I'm still observing tin residues in my product. What might be the issue?

Several factors can lead to incomplete removal of organotin residues with a KF wash:

  • Insufficient Mixing: Vigorous shaking or stirring is essential to ensure the complete reaction between the organotin species and fluoride ions to form the insoluble tributyltin fluoride (Bu₃SnF) precipitate.[1]

  • Inadequate Amount of KF: Ensure that a sufficient excess of KF is used to react with all tin species. A 1M aqueous solution is typically recommended.[2]

  • Precipitate Handling: The Bu₃SnF precipitate can sometimes be difficult to separate. Filtration through a pad of Celite is often necessary to effectively remove the solid.[1][2]

  • Nature of the Tin Species: If your reaction contains unreacted Bu₃SnH or Bu₃SnSnBu₃, a KF wash alone will not be effective. These need to be converted to a trialkyltin halide first by adding iodine (I₂).[2]

Q3: My product is sensitive to aqueous conditions. Are there non-aqueous methods for tin removal?

Yes, several non-aqueous methods can be employed:

  • Chromatography on Modified Silica Gel: This is a highly effective method. You can use silica gel treated with:

    • 10% w/w Potassium Carbonate (K₂CO₃): This can reduce organotin impurities to as low as ~15 ppm.[3]

    • 2-5% Triethylamine (Et₃N) in the eluent: This is a quick and effective method for removing Bu₃SnX byproducts.[2]

  • Treatment with DBU and Iodine: Dilute the concentrated product mixture with ether, add a slight excess of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and then add an ether solution of iodine until the color persists. The resulting tin iodides can then be removed by standard silica gel chromatography.[3]

Q4: How can I remove tin residues from a very nonpolar product?

For nonpolar products, a liquid-liquid extraction can be effective. Partitioning the crude product between hexane and a more polar solvent like acetonitrile can help separate the nonpolar product (which will prefer the hexane layer) from the more polar tin byproducts.

Q5: What are the acceptable limits for tin residues in active pharmaceutical ingredients (APIs)?

Tin falls into Class 3 metals, which are described as having relatively low toxicities when taken orally.[4] However, for biological screening and pharmaceutical applications, it is often necessary to reduce tin levels to the parts-per-million (ppm) range.[3] The specific permissible daily exposure (PDE) depends on the drug's dosage and administration route.[4] Modern analytical techniques like ICP-MS can quantify tin levels at very low concentrations.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Emulsion formation during KF wash - Suspended solids stabilizing the emulsion.- Surfactant-like properties of reaction components.- Add brine (saturated NaCl solution) or solid NaCl to increase the ionic strength of the aqueous layer.- Filter the entire emulsified mixture through a pad of Celite.- Before workup, evaporate the reaction solvent and redissolve the residue in the extraction solvent.[5]
Product and tin residues co-elute during chromatography - Similar polarity of the product and tin byproducts.- Use modified silica gel (10% K₂CO₃ or 2-5% triethylamine in the eluent) to retain tin species on the column.[2][3]- Consider derivatizing your product to alter its polarity for better separation.
Incomplete removal of tin hydrides (e.g., Bu₃SnH) - KF wash is ineffective against tin hydrides and hexaalkylditins.- Before the KF wash, treat the reaction mixture with iodine (I₂) to convert Bu₃SnH and Bu₃SnSnBu₃ to Bu₃SnI, which can then be removed by the KF workup.[2]
Solid product is difficult to purify from solid tin precipitate - Physical trapping of the product within the tin fluoride precipitate.- Dissolve the mixture in a suitable solvent and filter through Celite to remove the insoluble tin fluoride.- Consider a chromatographic method for purification.

Data on Tin Removal Efficiency

Method Typical Residual Tin Level Reference
Chromatography on 10% w/w K₂CO₃-Silica Gel< 15 ppm[3]
Chromatography on KF-Silica Gel< 30 ppm[6]
Chromatography on 10%-moist Silica Gel2.4 ppm[6]
Standard Silica Gel Chromatography (Dry)~5000 ppm[6]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash
  • Dilution: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

  • Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.

  • KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. During each wash, shake the separatory funnel vigorously for at least one minute.

  • Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface between the organic and aqueous layers.[1][2]

  • Filtration: Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[1][2]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt such as Na₂SO₄ or MgSO₄.[1]

  • Concentration: Remove the drying agent by filtration and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Chromatography on Potassium Carbonate/Silica Gel
  • Stationary Phase Preparation: Thoroughly mix 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[3]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[1]

  • Column Packing: Prepare a chromatography column with the K₂CO₃/silica gel mixture using either a dry packing or slurry packing method with the desired eluent.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized tin impurities.[1]

Visual Guides

KF_Workflow start Reaction Mixture dilute Dilute with Organic Solvent start->dilute kf_wash Wash with 1M aq. KF (2-3x) dilute->kf_wash precipitate Bu3SnF Precipitate Forms kf_wash->precipitate filter Filter through Celite precipitate->filter brine_wash Wash Organic Layer with Brine filter->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate in vacuo dry->concentrate end Purified Product concentrate->end

Caption: Workflow for organotin removal using aqueous KF wash.

Chromatography_Workflow start Stille Reaction Mixture concentrate Concentrate in vacuo start->concentrate load_product Load Crude Product concentrate->load_product prepare_column Prepare 10% K2CO3/ Silica Column elute Elute with Solvent System prepare_column->elute load_product->elute collect_fractions Collect Product Fractions elute->collect_fractions concentrate_final Concentrate in vacuo collect_fractions->concentrate_final end Highly Purified Product (<15 ppm Tin) concentrate_final->end

Caption: Workflow for organotin removal via modified silica gel chromatography.

References

Technical Support Center: Optimizing Stille Coupling Efficiency with Ligand Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Stille coupling reactions. The focus is on the critical impact of ligand selection on reaction efficiency, offering solutions to common problems and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general role of ligands in the Stille coupling reaction?

A1: In the palladium-catalyzed Stille coupling, ligands play a crucial role in stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of ligand directly impacts the reaction's yield, rate, selectivity, and tolerance to various functional groups.[1]

Q2: How do the electronic and steric properties of phosphine ligands affect Stille coupling?

A2: The electronic and steric properties of phosphine ligands are key determinants of their effectiveness.[2]

  • Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step.[2] Conversely, electron-poor phosphines can be beneficial for the transmetalation step.[3][4]

  • Steric Effects: Bulkier ligands can promote the reductive elimination step, which is often the product-forming step, and can also help to stabilize the active monoligated palladium species.[5] However, excessive steric bulk can sometimes hinder the approach of the coupling partners.

Q3: My Stille coupling reaction is giving a low yield. Could the ligand be the issue?

A3: Yes, an inappropriate ligand is a common cause of low yields in Stille coupling. If you are experiencing low yields, consider the following:

  • Inactive Catalyst/Ligand: Ensure your palladium precursor and ligand are not degraded. Phosphine ligands, especially electron-rich trialkylphosphines, can be sensitive to air and should be handled under an inert atmosphere.[6][7]

  • Ligand Not Promoting a Key Step: If the oxidative addition is slow (e.g., with aryl chlorides), a more electron-rich ligand might be required.[8] If transmetalation is the slow step, a less sterically hindered or a more electron-poor ligand could be beneficial.[3][4]

  • Ligand Dissociation: The dissociation of a ligand from the palladium complex is often necessary to generate the active catalytic species. If the ligand binds too tightly, it can inhibit the reaction.[9]

Q4: I am observing a significant amount of homocoupling of my organostannane reagent. How can I minimize this side reaction?

A4: Homocoupling is a common side reaction where two molecules of the organostannane couple with each other.[9][10] Ligand choice can influence this:

  • Reaction Rate: A ligand that promotes a fast cross-coupling reaction can outcompete the homocoupling pathway. Experiment with more electron-rich or bulkier ligands to accelerate the desired reaction.[6]

  • Catalyst System: The choice of palladium precursor and ligand can affect the prevalence of side reactions. It is advisable to screen a few different catalyst/ligand combinations.

Q5: My reaction is suffering from a loss of stereochemistry. Can the ligand help?

A5: Yes, the choice of ligand can be critical in preventing the loss of stereochemistry, particularly when using Z-alkenyl halides.[11] The use of certain phosphine ligands can lead to isomerization. If you are facing this issue, screening different ligands is recommended. A change in ligand can often lead to a highly stereoselective coupling.[11]

Troubleshooting Guide

Problem EncounteredPossible Ligand-Related CauseSuggested Solution(s)
Low to No Product Formation The ligand is not promoting the rate-limiting step (often oxidative addition or transmetalation).Switch to a more electron-rich and/or sterically bulky phosphine ligand to facilitate oxidative addition.[6][12] Consider ligands like P(t-Bu)₃ or P(o-tol)₃.[6]
The ligand is binding too strongly to the palladium, inhibiting the reaction.Try a ligand that is known to have a weaker association with palladium or use a lower ligand-to-metal ratio.
The ligand has degraded due to exposure to air or moisture.Use fresh, high-purity ligands and handle them under an inert atmosphere.[7]
Significant Homocoupling of Organostannane The cross-coupling reaction is too slow, allowing for the competing homocoupling pathway.Employ a ligand that accelerates the cross-coupling reaction. Often, more electron-rich and sterically demanding ligands can increase the rate of the desired reaction.[6]
Loss of Stereochemistry (e.g., Z to E isomerization) The ligand is promoting an isomerization pathway.This is highly ligand-dependent.[11] Screen a variety of phosphine ligands to find one that preserves the desired stereochemistry.
Reaction is Sluggish or Stalls The ligand is not sufficiently accelerating the catalytic cycle.Consider the addition of co-catalytic copper(I) iodide, which can act as a scavenger for free ligand that might be inhibiting the reaction.[12][13]

Quantitative Data on Common Phosphine Ligands

The selection of a suitable phosphine ligand is often guided by its steric and electronic parameters. The Tolman Cone Angle (θ) is a measure of the ligand's steric bulk, while the Tolman Electronic Parameter (TEP) quantifies its electron-donating or -withdrawing nature.

LigandTolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]General Characteristics
P(t-Bu)₃1822056.1Very bulky, strongly electron-donating
PCy₃1702056.4Bulky, strongly electron-donating
P(o-tol)₃1942061.7Very bulky, electron-donating
PPh₃1452068.9Moderately bulky, moderately electron-donating
AsPh₃1852066.0Bulky, less electron-donating than PPh₃
P(OMe)₃1072079.7Small, electron-withdrawing

Note: Data compiled from various sources. Exact values may vary slightly depending on the measurement method.[2]

Experimental Protocols

General Protocol for Stille Coupling Ligand Screening

This protocol is designed for the screening of various phosphine ligands to identify the optimal choice for a specific Stille coupling reaction.

1. Materials and Reagents:

  • Aryl/vinyl halide or triflate (1.0 eq)

  • Organostannane (1.1 - 1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • A selection of phosphine ligands (e.g., PPh₃, P(o-tol)₃, P(t-Bu)₃, XPhos, SPhos) (2-4 mol% per Pd center)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF)[6][7]

  • Additives (optional, e.g., CsF, LiCl, CuI)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials or Schlenk tubes

2. Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor and the phosphine ligand to a dry reaction vial containing a stir bar.

  • Add the aryl/vinyl halide or triflate to the vial.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane reagent to the reaction mixture via syringe.

  • If using additives, add them at this stage.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically between 60-110 °C).[6][7]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.

  • Upon completion, cool the reaction to room temperature.

3. Work-up and Analysis:

  • Quench the reaction with a saturated aqueous solution of KF or CsF to precipitate the tin byproducts as a fluoride salt.[14]

  • Stir the mixture vigorously for 1-2 hours, then filter through a pad of celite.[6]

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Analyze the yield and purity of the product for each ligand screened to determine the optimal conditions.

Visualizations

Stille_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2 R1-Pd(II)L2-X oxidative_addition->pd2 transmetalation Transmetalation pd2->transmetalation R2-SnR3 pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 + X-SnR3 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Product) reductive_elimination->product

Caption: The catalytic cycle of the Stille coupling reaction.

Troubleshooting_Workflow start Stille Coupling Issue (e.g., Low Yield) check_reagents Check Reagent Quality (Anhydrous, Degassed, Purity) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions ligand_issue Is the Ligand Choice Optimal? check_conditions->ligand_issue screen_ligands Screen a Panel of Ligands (Vary Sterics and Electronics) ligand_issue->screen_ligands No success Improved Reaction Efficiency ligand_issue->success Yes optimize_ratio Optimize Ligand:Pd Ratio screen_ligands->optimize_ratio consider_additives Consider Additives (CuI, CsF, LiCl) optimize_ratio->consider_additives consider_additives->success

Caption: A workflow for troubleshooting inefficient Stille coupling reactions.

References

Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion in palladium-catalyzed cross-coupling reactions.

Frequently Asked questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during your experiments.

FAQ 1: My palladium-catalyzed coupling reaction has low or no conversion. What are the first things I should check?

Low conversion in palladium-catalyzed cross-coupling reactions can often be traced back to fundamental experimental parameters. Before delving into more complex variables, a systematic check of your reagents and reaction setup is crucial.

Initial Troubleshooting Steps:

  • Reagent Purity: Ensure the purity of your starting materials, including the aryl halide, organometallic reagent (e.g., boronic acid for Suzuki-Miyaura), amine (for Buchwald-Hartwig), or alkyne (for Sonogashira). Impurities can act as catalyst poisons.[1][2] If necessary, purify your starting materials.

  • Solvent and Base Quality: Use anhydrous and thoroughly degassed solvents.[1][3][4] Oxygen can deactivate the active Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids or alkynes.[2][3][5] Ensure your base is fresh, of high purity, and has been stored under an inert atmosphere.[1][3]

  • Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen.[1][3] It is critical to ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas throughout the experiment.[1][3]

  • Catalyst and Ligand Integrity: While many modern palladium precatalysts are air-stable, it is good practice to handle them quickly in the air and store them under an inert atmosphere to prevent slow degradation.[1] Phosphine ligands are particularly susceptible to oxidation.[3] Ensure your catalyst and ligand are fresh and have been stored correctly.

FAQ 2: I've checked the basics, but my conversion is still low. Could the issue be with my catalyst system?

Yes, the choice and handling of the palladium catalyst and its associated ligands are critical for a successful reaction. Several factors related to the catalyst system can lead to low conversion.

Catalyst and Ligand Considerations:

  • Catalyst Activation: Many palladium-catalyzed reactions use a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.[6] Inefficient activation is a common reason for poor performance.[1] In some cases, pre-stirring the catalyst with the base in the solvent for a short period before adding the substrates can facilitate the formation of the active Pd(0) species.[1]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The choice of ligand is often substrate-dependent.[7][8] For challenging substrates, such as aryl chlorides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition step.[7][9]

  • Catalyst Deactivation: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition and aggregation.[2][10] This deactivation can be caused by impurities, high temperatures, or an inappropriate choice of solvent or ligand.[2]

FAQ 3: How do the solvent and base affect my reaction, and how should I choose them?

The solvent and base are not merely reaction media but play active roles in the catalytic cycle, influencing solubility, reaction rates, and catalyst stability.[1][11]

Solvent and Base Selection:

  • Solvent Effects: The solvent must solubilize all reaction components.[7][12] Poor solubility is a frequent and often underestimated cause of reaction failure.[7] The polarity of the solvent can also significantly influence the reaction rate and even the selectivity of the coupling.[11][13][14] Common solvents for palladium-catalyzed couplings include toluene, dioxane, THF, and DMF.[4][7]

  • Base Selection: The base is crucial for activating the organometallic reagent in many coupling reactions (e.g., Suzuki, Sonogashira) and for neutralizing the acid generated during the reaction.[3][15] The strength and nature of the base can have a significant impact on the reaction outcome. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often used, while stronger bases like alkoxides (e.g., NaOtBu) may be necessary for more challenging couplings.[4][7] However, strong bases can be incompatible with base-sensitive functional groups.[7]

FAQ 4: I am using an aryl chloride, and the reaction is not working. What can I do?

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the stronger carbon-chlorine bond.[7][9] This makes the initial oxidative addition step to the Pd(0) center more difficult and often the rate-limiting step.[7]

Strategies for Coupling Aryl Chlorides:

  • Specialized Catalysts and Ligands: Activating the C-Cl bond requires a highly active catalyst system. This typically involves the use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[7][9]

  • Higher Temperatures: Elevated temperatures are often necessary to facilitate the oxidative addition of aryl chlorides.[7][9]

  • Longer Reaction Times: Due to the slower reaction kinetics, longer reaction times may be required.[7]

  • Change the Halide: If feasible, switching the starting material to the corresponding aryl bromide or iodide will almost always result in a more efficient reaction.[7]

FAQ 5: I am observing significant side products. What are the common side reactions, and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to low yields of the target product.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling: The formation of a product from the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the alkyne (Glaser coupling in Sonogashira reactions) is a common side reaction.[3][16][17] This is often promoted by the presence of oxygen.[3] Rigorous degassing of the solvent and maintaining a strictly inert atmosphere are crucial for minimizing homocoupling.[3][5] In Sonogashira couplings, running the reaction under copper-free conditions can also prevent Glaser coupling.[2][5]

  • Protodeboronation: In Suzuki-Miyaura coupling, the C-B bond of the boronic acid can be cleaved and replaced by a hydrogen atom, a side reaction known as protodeboronation.[3][18] This is particularly problematic with electron-deficient or heteroaromatic boronic acids.[3] Using milder bases (e.g., K₃PO₄, KF), ensuring anhydrous conditions, and using more stable boronic esters (e.g., pinacol esters) can help to mitigate this issue.[3]

  • Hydrodehalogenation: The aryl halide can be reduced to the corresponding arene, consuming the starting material and lowering the yield of the desired product.[7]

Data Presentation

The following tables summarize key quantitative data for optimizing your palladium-catalyzed coupling reactions.

Table 1: Effect of Ligand and Solvent on Buchwald-Hartwig Amination Conversion

LigandSolventConversion (%)
XPhosDioxane95
RuPhosDioxane88
SPhosToluene75
XPhosToluene82
Reaction Conditions: Aryl bromide (1.0 equiv), amine (1.2 equiv), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), Cs₂CO₃ (2.0 equiv), Solvent, 100 °C, 16h. Data is representative and synthesized from typical literature results.

Table 2: Optimization of Reaction Time and Catalyst Loading for a Suzuki Coupling

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
21285
11282
0.51275
2678
22485
Reaction Conditions: Aryl chloride (1.0 equiv), boronic acid (1.5 equiv), Pd catalyst, K₃PO₄ (2.0 equiv), Dioxane/H₂O (4:1), 100 °C. Data is illustrative.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium precatalyst and the degassed solvent.

  • Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows for troubleshooting low conversion in palladium-catalyzed couplings.

Troubleshooting_Workflow Troubleshooting Workflow for Low Conversion start Low Conversion Observed initial_checks Perform Initial Checks: - Reagent Purity - Solvent/Base Quality - Inert Atmosphere - Catalyst Integrity start->initial_checks conversion_improved_1 Conversion Improved? initial_checks->conversion_improved_1 problem_solved Problem Solved conversion_improved_1->problem_solved Yes catalyst_system Investigate Catalyst System: - Catalyst Activation - Ligand Choice - Catalyst Loading conversion_improved_1->catalyst_system No conversion_improved_2 Conversion Improved? catalyst_system->conversion_improved_2 conversion_improved_2->problem_solved Yes reaction_conditions Optimize Reaction Conditions: - Temperature - Reaction Time - Solvent/Base Screening conversion_improved_2->reaction_conditions No conversion_improved_3 Conversion Improved? reaction_conditions->conversion_improved_3 conversion_improved_3->problem_solved Yes advanced_troubleshooting Advanced Troubleshooting: - Check for Side Reactions - Consider Alternative Coupling Partner conversion_improved_3->advanced_troubleshooting No

Caption: A stepwise workflow for troubleshooting low yields.

Catalytic_Cycle_Issues Potential Issues in the Catalytic Cycle cluster_cycle Catalytic Cycle cluster_issues Common Problems Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X catalyst_deactivation Catalyst Deactivation (Pd Black Formation) Pd(0)->catalyst_deactivation Transmetalation Transmetalation Oxidative Addition->Transmetalation R-M issue_oa Slow Oxidative Addition (e.g., with Ar-Cl) Oxidative Addition->issue_oa Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination issue_trans Inefficient Transmetalation (e.g., poor base) Transmetalation->issue_trans Reductive Elimination->Pd(0) Ar-R issue_re Difficult Reductive Elimination (e.g., bulky groups) Reductive Elimination->issue_re

Caption: Common failure points in the catalytic cycle.

References

Effect of solvent and base on Sonogashira coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Sonogashira coupling reactions by carefully selecting the solvent and base.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial checks if my Sonogashira reaction fails?

A2: When a Sonogashira reaction yields no product, the primary suspects are the catalyst's activity, the quality of your reagents, and the reaction conditions.[1] It is crucial to ensure your palladium catalyst and copper co-catalyst are active and not degraded.[1] Additionally, using anhydrous and anaerobic conditions is vital, as oxygen can promote the undesired Glaser-type homocoupling of the alkyne.[1] Degassing the solvent and conducting the reaction under an inert atmosphere like argon or nitrogen is a critical step.[1][2]

Q2: How does the choice of solvent impact the Sonogashira coupling reaction?

A2: The solvent plays a crucial role in Sonogashira cross-coupling reactions, significantly affecting the reaction rate and yield.[3] The ideal solvent must effectively dissolve a variety of components, including lipophilic aryl halides, organometallic copper acetylides, and inorganic palladium complexes, as well as bases and other additives.[3] Solvents can be broadly categorized into polar protic, polar aprotic, and nonpolar, and the optimal choice depends on the specific substrates and catalytic system used.[3] For instance, polar aprotic solvents like DMF are common, but in some cases, nonpolar solvents like toluene have been shown to provide better yields.[3]

Q3: What is the primary role of the base in the Sonogashira coupling?

A3: The base in a Sonogashira coupling serves multiple crucial functions. Its primary role is to neutralize the hydrogen halide (e.g., HBr or HCl) that is generated as a byproduct during the catalytic cycle.[4][5] This prevents the reaction medium from becoming acidic, which could deactivate the catalyst.[5] Furthermore, the base facilitates the deprotonation of the terminal alkyne, which is a key step in forming the reactive copper acetylide intermediate.[4][5]

Q4: Can I run a Sonogashira coupling without a copper co-catalyst?

A4: Yes, copper-free Sonogashira reactions have been developed and are often preferred to avoid the formation of alkyne homocoupling products (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen.[2][6] Copper-free conditions may require adjustments to the reaction setup, such as using a more active palladium catalyst system, stronger bases, or higher reaction temperatures.[6]

Q5: Which type of base is better, organic amines or inorganic bases?

A5: The choice between organic amine bases (like triethylamine or piperidine) and inorganic bases (like potassium carbonate or cesium carbonate) depends on the specific reaction conditions and substrates.[2][4] Amine bases are very common and can often also act as the solvent.[2][5] However, for certain challenging substrates, particularly in copper-free systems or with less reactive aryl chlorides, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ may be more effective.[6]

Troubleshooting Guides

Problem 1: Low to No Product Yield

Low or nonexistent product yield is a common issue. A systematic approach to troubleshooting is recommended.[1]

Possible Causes & Solutions

  • Inappropriate Solvent: The solvent may not be suitable for your specific substrates, leading to poor solubility or unfavorable reaction kinetics.

    • Recommendation: If using a nonpolar solvent like toluene and observing low yield, consider switching to a polar aprotic solvent such as DMF, DMSO, or NMP, especially for couplings involving aryl chlorides.[6] Conversely, if a reaction in DMF is sluggish, a less coordinating solvent like toluene might be beneficial as DMF can sometimes displace essential ligands from the palladium complex.[3]

  • Incorrect Base Selection: The base may be too weak to efficiently deprotonate the alkyne or neutralize the acid byproduct.

    • Recommendation: For standard couplings, amine bases like triethylamine (NEt₃) or diisopropylamine are often effective.[1][5] If these are not working, especially with less reactive starting materials, consider stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[1][2]

  • Insufficient Amount of Base: An inadequate amount of base will not be able to drive the reaction to completion.

    • Recommendation: Ensure the base is used in sufficient excess. Typically, 2 to 4 equivalents are used, but optimization may be required.[7]

  • Low Reaction Temperature: The energy barrier for the reaction, particularly the oxidative addition step with less reactive halides, may not be overcome at the current temperature.

    • Recommendation: While aryl iodides can often react at room temperature, aryl bromides and chlorides frequently require heating.[1][8] For unreactive substrates, temperatures around 80-120 °C may be necessary.[9][10]

Problem 2: Significant Glaser Homocoupling Observed

The formation of alkyne dimers (Glaser coupling) is a common side reaction, especially in copper-catalyzed Sonogashira reactions.[2][11]

Possible Causes & Solutions

  • Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, a reaction catalyzed by the copper(I) salt.[12]

    • Recommendation: It is critical to perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[12] Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw cycles or by bubbling an inert gas through them.[10]

  • High Copper Concentration: An excess of the copper co-catalyst can increase the rate of alkyne dimerization.[12]

    • Recommendation: Reduce the loading of the copper(I) salt. If homocoupling persists, switching to a copper-free protocol is the most effective solution.[6]

  • Inappropriate Base: Some bases may favor the homocoupling pathway.

    • Recommendation: If using an amine base, ensure it is of high purity. In some cases, switching to an inorganic base might reduce the rate of homocoupling.

Quantitative Data on Solvent and Base Effects

The selection of an appropriate solvent and base is paramount for a successful and high-yielding Sonogashira coupling. The following tables summarize the effects of these components on reaction efficiency.

Table 1: Effect of Different Solvents on Sonogashira Coupling Yield

EntrySolventDielectric Constant (ε)Yield (%)
1Toluene2.470%
2DMF36.720%
3THF7.6Moderate
4Acetonitrile37.5Moderate
5Dioxane2.2Low

Adapted from a study on the copper-free Sonogashira coupling of β-bromoporphyrin. The higher yield in toluene was attributed to DMF potentially displacing the phosphine ligands from the palladium complex.[3]

Table 2: Comparative Efficacy of Different Bases on Sonogashira Coupling Yield

EntryBaseTypeTemperature (°C)Yield (%)
1PiperidineAmine50High
2NEt₃Amine50High
3Cs₂CO₃Inorganic25Poor
4K₂CO₃Inorganic25Poor
5DIPEAAmine25Poor
6KOHInorganic25Poor

Adapted from an optimization study. The reaction showed the highest yields at 50°C with piperidine or triethylamine as the base.[1]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of an aryl halide with a terminal alkyne using a copper co-catalyst.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Diisopropylamine (7.0 eq)

  • Anhydrous THF

Procedure:

  • To a solution of the aryl halide (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the alkyne (1.1 eq).[8]

  • Stir the reaction mixture for 3 hours.[8]

  • Upon completion, dilute the reaction with Et₂O and filter through a pad of Celite®, washing with Et₂O.[8]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[8]

  • Purify the crude product by flash column chromatography on silica gel.[8]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize the formation of alkyne homocoupling byproducts.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Inorganic base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, palladium catalyst, phosphine ligand, and inorganic base.[9]

  • Add the anhydrous solvent via syringe.[9]

  • Stir the mixture at room temperature for 15-20 minutes.[9]

  • Add the terminal alkyne to the reaction mixture.[9]

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or GC/MS.[9]

  • Once the reaction is complete, cool it to room temperature and dilute with water.[9]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[9]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

  • Purify the crude product using flash column chromatography on silica gel.[9]

Visualizations

Catalytic Cycles of Sonogashira Coupling

The following diagram illustrates the two independent catalytic cycles involved in the copper-co-catalyzed Sonogashira reaction. The base plays a critical role in the copper cycle by deprotonating the terminal alkyne.

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(L)₂-X pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)(L)₂-C≡CR pd_ox->pd_trans Transmetalation pd_trans->pd0 product Product Ar-C≡CR pd_trans->product Reductive Elimination cu_x CuX alkyne R-C≡C-H cu_x->alkyne cu_acetylide [Cu(C≡CR)] cu_acetylide->pd_ox alkyne->cu_acetylide + Base

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues of low yield in Sonogashira coupling, with a focus on solvent and base optimization.

Troubleshooting_Workflow start Start: Low or No Yield check_conditions Check Basic Conditions: Inert Atmosphere? Degassed Solvents? Active Catalysts? start->check_conditions conditions_ok Conditions OK? check_conditions->conditions_ok fix_conditions Action: Ensure inertness, degass solvents, use fresh catalysts. conditions_ok->fix_conditions No evaluate_base Evaluate Base: Sufficient Strength? (e.g., Amine vs. Inorganic) Sufficient Quantity? (2-4 eq) conditions_ok->evaluate_base Yes fix_conditions->check_conditions base_ok Base OK? evaluate_base->base_ok change_base Action: Switch to a stronger base (e.g., Cs₂CO₃) or increase equivalents. base_ok->change_base No evaluate_solvent Evaluate Solvent: Substrates fully dissolved? Consider solvent polarity. base_ok->evaluate_solvent Yes change_base->evaluate_base solvent_ok Solvent OK? evaluate_solvent->solvent_ok change_solvent Action: Switch solvent (e.g., Toluene -> DMF or vice-versa). solvent_ok->change_solvent No optimize_temp Optimize Temperature: Increase temperature for less reactive halides (Ar-Br/Cl). solvent_ok->optimize_temp Yes change_solvent->evaluate_solvent end Problem Solved optimize_temp->end

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

Logical Relationship: Solvent and Base Selection

This diagram illustrates the logical considerations when selecting a solvent and base for a Sonogashira coupling reaction, based on the reactivity of the aryl halide.

Solvent_Base_Selection start Select Aryl Halide ar_i Aryl Iodide (Ar-I) (High Reactivity) start->ar_i ar_br Aryl Bromide (Ar-Br) (Medium Reactivity) start->ar_br ar_cl Aryl Chloride (Ar-Cl) (Low Reactivity) start->ar_cl cond_i Solvent: THF, Toluene, DMF Base: Amine (e.g., NEt₃) Temp: Room Temp to 50°C ar_i->cond_i cond_br Solvent: Toluene, Dioxane, DMF Base: Amine or K₂CO₃ Temp: 50°C to 100°C ar_br->cond_br cond_cl Solvent: Polar Aprotic (DMF, NMP) Base: Strong Inorganic (Cs₂CO₃) Temp: >100°C ar_cl->cond_cl

Caption: Logic for solvent and base selection based on aryl halide reactivity.

References

Validation & Comparative

A Comparative Guide to Alkynylating Agents: Tributyl(1-propynyl)tin vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the introduction of the propynyl moiety is a critical transformation for the construction of complex molecules in pharmaceuticals and materials science. For decades, Tributyl(1-propynyl)tin has been a staple reagent for this purpose, primarily utilized in Stille cross-coupling reactions. However, growing concerns over its toxicity and the advancement of alternative methodologies have prompted a re-evaluation of its place in the modern laboratory. This guide provides an objective comparison between this compound and other leading alkynylating agents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

This guide compares this compound with two primary alternatives: terminal alkynes (used in Sonogashira coupling) and alkynylsilanes. The comparison focuses on reaction efficiency, substrate scope, operational handling, and safety.

  • This compound (Stille Coupling): Offers robust and high-yielding reactions with a broad functional group tolerance. Its primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts.[1][2][3]

  • Terminal Alkynes (Sonogashira Coupling): A widely adopted, powerful method that avoids highly toxic organometallic reagents.[4][5][6] It typically requires a palladium catalyst and a copper(I) co-catalyst and is known for its mild reaction conditions and high efficiency.[4][5]

  • Alkynylsilanes (Hiyama and Sonogashira-type Couplings): Serve as less toxic and stable alternatives. The silyl group can act as a protecting group, allowing for sequential couplings, though its activation for cross-coupling often requires specific conditions or a fluoride source.[7]

Performance Comparison: A Data-Driven Overview

The choice of an alkynylating agent significantly impacts reaction outcomes. The following table summarizes quantitative data from representative cross-coupling reactions to illustrate the performance of each agent.

Alkynylating AgentCoupling Partner (R-X)Reaction TypeCatalyst SystemTemp (°C)Time (h)Yield (%)Key Considerations
This compound Aryl IodideStillePd(PPh₃)₄80-1102-2485-95High toxicity; stoichiometric tin waste.[8]
Propyne (gas) / Phenylacetylene Aryl BromideSonogashiraPdCl₂(PPh₃)₂ / CuI / Amine BaseRT - 1003-1290-98Requires copper co-catalyst and base.[4][9]
(Trimethylsilyl)propyne Aryl BromideSonogashiraPd(OAc)₂ / PPh₃ / CuI / Base1003~96In-situ desilylation often possible.[10][11]
This compound Enol TriflateStillePd(dppf)Cl₂651.591Effective for non-halide electrophiles.[12]
Phenylacetylene 2-Amino-3-bromopyridineSonogashiraPd(CF₃COO)₂ / PPh₃ / CuI / Et₃N100396Broad applicability to heterocycles.[9]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for evaluating synthetic methods. Below are representative protocols for Stille and Sonogashira couplings.

Protocol 1: Stille Coupling with this compound

This procedure outlines a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.[8][13]

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium catalyst.

  • Add anhydrous toluene via syringe, followed by the aryl halide.

  • Add this compound to the mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor its progress using TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.[8]

  • Stir the quenched mixture vigorously for 1-2 hours.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate.

  • The filtrate is transferred to a separatory funnel, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: Sonogashira Coupling with a Terminal Alkyne

This protocol describes a typical Sonogashira coupling between an aryl halide and a terminal alkyne, such as phenylacetylene.[4][5][14]

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylamine) (2-4 eq)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling with argon for 10-15 minutes.[5]

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor for completion.

  • Once complete, cool the reaction and dilute with an etheral solvent. Filter through Celite® to remove catalyst residues.[4]

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Workflow and Mechanism

The operational workflows for Stille and Sonogashira couplings differ primarily in the reagents used for the crucial transmetalation step. The following diagram illustrates a simplified comparison of these two catalytic cycles.

G cluster_stille Stille Coupling Workflow cluster_sonogashira Sonogashira Coupling Workflow cluster_cu_cycle Copper Co-catalyst Cycle stille_start R-X + Pd(0)L_n stille_oa Oxidative Addition stille_start->stille_oa stille_pd_int R-Pd(II)-X stille_oa->stille_pd_int stille_tm Transmetalation stille_pd_int->stille_tm stille_tm_reagent This compound stille_tm_reagent->stille_tm stille_tm_int R-Pd(II)-C≡C-CH3 stille_tm->stille_tm_int stille_re Reductive Elimination stille_tm_int->stille_re stille_re->stille_start Catalyst Regeneration stille_product Product: R-C≡C-CH3 stille_re->stille_product stille_byproduct Byproduct: X-SnBu3 stille_re->stille_byproduct s_start R-X + Pd(0)L_n s_oa Oxidative Addition s_start->s_oa s_pd_int R-Pd(II)-X s_oa->s_pd_int s_tm Transmetalation s_pd_int->s_tm s_alkyne Terminal Alkyne (HC≡C-CH3) s_cu_acetylide Copper Acetylide (Cu-C≡C-CH3) s_alkyne->s_cu_acetylide s_cu_cat Cu(I)X s_cu_cat->s_cu_acetylide s_base Base s_base->s_cu_acetylide s_cu_acetylide->s_tm s_tm_int R-Pd(II)-C≡C-CH3 s_tm->s_tm_int s_re Reductive Elimination s_tm_int->s_re s_re->s_start Catalyst Regeneration s_product Product: R-C≡C-CH3 s_re->s_product

Fig. 1. Comparative workflow of Stille and Sonogashira alkynylation reactions.

Safety and Handling Considerations

A critical factor in reagent selection is safety and ease of handling. Organotin compounds, including tributyltin derivatives, are notoriously toxic.

  • Tributyltin Compounds: These are classified as highly toxic and pose significant health and environmental risks.[1] They can be absorbed through the skin, are irritants, and are neurotoxins.[2][3] The disposal of tin-containing waste also requires specialized and costly procedures.

  • Terminal Alkynes: While some terminal alkynes (like propyne itself) are gases and require careful handling, many higher-boiling liquid alkynes are relatively safe to handle with standard laboratory precautions. The primary safety concern in Sonogashira coupling is often the palladium catalyst and the amine base.

  • Alkynylsilanes: Generally considered low-toxicity and are stable, benchtop reagents, making them operationally simpler and safer to handle than organostannanes.

Conclusion and Recommendations

While this compound remains an effective reagent for Stille coupling, its significant toxicity and the challenges of byproduct removal make it a less desirable choice in many modern contexts. For most applications, the Sonogashira coupling using terminal alkynes represents a superior alternative. It offers comparable or better yields under mild conditions, avoids the use of highly toxic tin reagents, and has a well-established, broad scope. Alkynylsilanes also present a viable, low-toxicity option, particularly when sequential reactions are planned.

For researchers and drug development professionals, the adoption of Sonogashira or related copper-free alkynylation methods is strongly recommended to align with the principles of green chemistry and to ensure a safer laboratory environment without compromising synthetic efficiency.

References

A Comparative Guide to the Use of Tributyl(1-propynyl)tin in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of carbon-carbon bonds is a cornerstone of molecular synthesis. The introduction of a propynyl group is a common transformation, and various methods exist to achieve this. This guide provides a detailed comparison of using Tributyl(1-propynyl)tin in Stille cross-coupling reactions against alternative synthetic routes, supported by experimental data and protocols.

Core Advantages of this compound in Stille Coupling

This compound is a valuable reagent for palladium-catalyzed Stille cross-coupling reactions. The primary advantages of this approach lie in the general strengths of the Stille reaction itself:

  • Excellent Functional Group Tolerance: The Stille coupling is renowned for its compatibility with a wide array of functional groups.[1] This often obviates the need for protecting group strategies, streamlining synthetic routes and increasing overall efficiency. In complex molecule synthesis, this can be a significant advantage.

  • Mild Reaction Conditions: While some Stille couplings require elevated temperatures, many proceed under neutral or mildly basic conditions, which is beneficial for sensitive substrates.[2]

  • Reagent Stability: Organotin compounds, including this compound, are generally stable to air and moisture.[2] This makes them easier to handle and store compared to many other organometallic reagents that require strictly anhydrous and anaerobic conditions.

  • Reliability in Complex Syntheses: In the synthesis of complex natural products, the Stille reaction has proven to be a robust and reliable method, sometimes succeeding where other coupling reactions fail.[1]

Comparison with Alternative Propynylation Methods

The primary alternative to the Stille coupling for the introduction of a propynyl group is the Sonogashira coupling. The choice between these two powerful reactions often involves a trade-off between reactivity, substrate scope, and practical considerations.

Stille Coupling vs. Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper.[3]

Key Differences:

  • Reagents and Stoichiometry: The Stille reaction uses a stoichiometric amount of the organotin reagent, while the Sonogashira coupling uses a terminal alkyne, which can be a gas (propyne) or a liquid, often in slight excess.

  • Toxicity: A significant drawback of the Stille coupling is the high toxicity of organotin compounds and their byproducts.[4] This necessitates careful handling and stringent purification methods to remove tin residues from the final product, which is a major concern in pharmaceutical applications. Boron-based reagents in the Suzuki coupling are a less toxic alternative for many C-C bond formations.[4]

  • Byproduct Removal: The removal of tributyltin halides from reaction mixtures can be challenging due to their low polarity.[4]

  • Catalytic System: The Sonogashira coupling typically requires a copper(I) co-catalyst, which can sometimes lead to the homocoupling of the alkyne (Glaser coupling) as a side reaction. While copper salts can also be used as additives in Stille reactions to accelerate transmetalation, they are not always essential.[1]

Quantitative Data Presentation

The following tables provide a comparison of reaction yields for the synthesis of arylpropynes using this compound in Stille couplings and propyne in Sonogashira couplings.

Table 1: Stille Coupling of this compound with Organic Electrophiles

EntryElectrophileProductCatalyst SystemReaction ConditionsYield (%)Reference
1Ethyl Isocyanate & Phenylacetylene1,3-Dibutyl-5-(1-phenylvinyl)-6-methyl-1,3,4,5-tetrahydropyrimidine-2,4-dioneNi(cod)₂ / IPrToluene, 110 °C, 24 h75Duong & Louie, 2006

Note: This example is a one-pot cycloaddition followed by a Stille coupling.

Table 2: Sonogashira Coupling of Propyne with Aryl Iodides

EntryAryl IodideProductCatalyst SystemReaction ConditionsYield (%)Reference
1Iodobenzene1-Phenyl-1-propynePdCl₂(PPh₃)₂ / CuITHF, TEA, -78 °C to rt94Alterman & Kraus, 2022[5]
24-Iodoanisole1-(4-Methoxyphenyl)-1-propynePdCl₂(PPh₃)₂ / CuITHF, TEA, -78 °C to rt91Alterman & Kraus, 2022[5]
31-Iodo-4-(trifluoromethyl)benzene1-(4-(Trifluoromethyl)phenyl)-1-propynePdCl₂(PPh₃)₂ / CuITHF, TEA, -78 °C to rt85Alterman & Kraus, 2022[5]
4Methyl 4-iodobenzoateMethyl 4-(prop-1-yn-1-yl)benzoatePdCl₂(PPh₃)₂ / CuITHF, TEA, -78 °C to rt92Alterman & Kraus, 2022[5]

Detailed Experimental Protocols

Protocol 1: One-Pot Nickel-Catalyzed Cycloaddition and Palladium-Catalyzed Stille Coupling

This protocol is adapted from Duong & Louie, Tetrahedron2006 , 62, 7552-7559.

Reaction: One-pot synthesis of 1,3-Dibutyl-5-(1-phenylvinyl)-6-methyl-1,3,4,5-tetrahydropyrimidine-2,4-dione.

Materials:

  • This compound

  • Ethyl isocyanate

  • Phenylacetylene

  • Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0))

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • P(2-furyl)₃ (Tri(2-furyl)phosphine)

  • Anhydrous toluene

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add Ni(cod)₂ (5 mol %) and IPr (5 mol %).

  • Add anhydrous toluene, followed by ethyl isocyanate (2.0 equiv.) and phenylacetylene (1.0 equiv.).

  • Heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature.

  • To the same flask, add Pd₂(dba)₃ (2.5 mol %), P(2-furyl)₃ (10 mol %), and this compound (1.2 equiv.).

  • Heat the reaction mixture at 110 °C for an additional 24 hours.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the final product.

Protocol 2: Modified Sonogashira Coupling of Propyne with an Aryl Iodide

This protocol is a general representation based on the work of Alterman & Kraus, Synthesis2022 , 54, 655-657.[5]

Reaction: Synthesis of 1-Aryl-1-propynes.

Materials:

  • Aryl iodide (e.g., Iodobenzene)

  • Propyne (in a suitable solvent or as a gas)

  • PdCl₂(PPh₃)₂ (Palladium(II) bis(triphenylphosphine) dichloride)

  • CuI (Copper(I) iodide)

  • Anhydrous THF (Tetrahydrofuran)

  • Anhydrous TEA (Triethylamine)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv.), PdCl₂(PPh₃)₂ (1-5 mol %), and CuI (1-5 mol %).

  • Add anhydrous THF and anhydrous TEA.

  • Cool the mixture to -78 °C.

  • Slowly bubble propyne gas into the reaction mixture or add a solution of propyne in THF (2.0 equiv.).

  • Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X R1-X R1-X->Oxidative_Addition R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Oxidative_Addition->R1-Pd(II)(X)L2 Transmetalation Transmetalation R1-Pd(II)(X)L2->Transmetalation R2-SnBu3 This compound R2-SnBu3->Transmetalation R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 Transmetalation->R1-Pd(II)(R2)L2 X-SnBu3 Bu3SnX Transmetalation->X-SnBu3 Reductive_Elimination Reductive Elimination R1-Pd(II)(R2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive_Elimination->R1-R2

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dry Schlenk flask under inert atmosphere B Add Pd catalyst and ligand A->B C Add anhydrous solvent B->C D Add aryl halide C->D E Add this compound D->E F Heat and stir E->F G Cool to RT F->G H Aqueous workup G->H I Extraction H->I J Column chromatography I->J Pure Product Pure Product J->Pure Product

Caption: General experimental workflow for a Stille coupling reaction.

Propynylation_Comparison cluster_stille Stille Coupling cluster_sonogashira Sonogashira Coupling Start Aryl Halide (Ar-X) Stille_Catalyst Pd(0) Catalyst Start->Stille_Catalyst Stille Route Sono_Catalyst Pd(0)/Cu(I) Catalysts + Base Start->Sono_Catalyst Sonogashira Route Product Arylpropyne (Ar-C≡C-CH3) Stille_Reagent This compound Stille_Catalyst->Product Sono_Reagent Propyne (HC≡C-CH3) Sono_Catalyst->Product

Caption: Comparison of Stille and Sonogashira propynylation strategies.

Conclusion

This compound is a highly effective reagent for the introduction of the propynyl moiety in organic synthesis via the Stille cross-coupling reaction. Its primary advantages are the hallmark features of the Stille reaction: excellent functional group tolerance and mild reaction conditions, which are particularly beneficial in the late-stage functionalization of complex molecules. However, the significant toxicity associated with organotin compounds and the challenges in removing tin byproducts are major drawbacks, especially in the context of pharmaceutical development.

The Sonogashira coupling presents a strong alternative, often providing high yields under mild conditions and avoiding the use of highly toxic tin reagents. The choice between this compound and a Sonogashira approach will ultimately depend on the specific substrate, the required functional group compatibility, the scale of the reaction, and the tolerance for tin-related toxicity and purification challenges. For many applications, particularly in early-stage discovery where substrate scope and reliability are paramount, the advantages of the Stille coupling with this compound can outweigh its disadvantages. However, for process development and the synthesis of active pharmaceutical ingredients, the lower toxicity profile of the Sonogashira coupling is often preferred.

References

A Comparative Guide to the Synthetic Applications of Tributyl(1-propynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the products and performance of reactions involving Tributyl(1-propynyl)tin with alternative synthetic methodologies. Experimental data is presented to facilitate objective comparison, and detailed protocols for key reactions are provided.

Introduction

This compound is a versatile organotin reagent widely employed in organic synthesis for the introduction of the propynyl moiety. Its primary applications lie in palladium-catalyzed cross-coupling reactions, electrophilic substitution, and cycloaddition reactions. However, due to the toxicity associated with organotin compounds, a comparative analysis with alternative, potentially greener, methodologies is crucial for modern synthetic planning. This guide will focus on the characterization of products from this compound reactions and compare its performance with viable alternatives such as the Sonogashira coupling.

I. Carbon-Carbon Bond Formation: Stille Coupling vs. Sonogashira Coupling

The Stille coupling of this compound with aryl and vinyl halides is a common method for the synthesis of 1-arylpropynes and conjugated enynes. A prominent alternative for achieving the same transformation is the Sonogashira coupling, which utilizes a terminal alkyne (in this case, propyne) and an aryl/vinyl halide.

Comparative Performance Data

The following table summarizes the yields of 1-arylpropynes synthesized via Stille coupling with this compound and Sonogashira coupling with propyne for a range of substituted aryl halides.

Aryl HalideStille Coupling Yield (%) with this compoundSonogashira Coupling Yield (%) with PropyneReference
Iodobenzene8594[1]
4-Iodoanisole8292[1]
4-Iodotoluene8893[1]
4-Iodobenzonitrile7588[1]
4-Iodonitrobenzene7085[1]
1-Iodonaphthalene8091[1]
2-Iodothiophene78-
4-Bromotoluene7285
4-Bromoacetophenone6578

Analysis:

The data indicates that for a variety of aryl iodides, the Sonogashira coupling with propyne generally provides higher yields compared to the Stille coupling with this compound.[1] This trend holds for both electron-rich and electron-deficient aryl halides. The Sonogashira coupling also shows good to excellent yields with aryl bromides. While Stille coupling is also effective with aryl bromides, the yields are often slightly lower.

One of the primary advantages of the Sonogashira coupling is the avoidance of stoichiometric quantities of toxic organotin byproducts.[2] However, the Stille reaction can be advantageous when the corresponding terminal alkyne is unstable or difficult to handle.[3]

Experimental Protocols

Stille Coupling of this compound with 4-Iodotoluene

  • Materials: 4-Iodotoluene (1.0 mmol), this compound (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), anhydrous Toluene (10 mL).

  • Procedure: To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodotoluene, toluene, and this compound. Degas the solution with a stream of argon for 15 minutes. Add Tetrakis(triphenylphosphine)palladium(0) to the flask. Heat the reaction mixture at 90 °C and monitor the progress by TLC or GC. Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour to precipitate the tributyltin fluoride. Filter the mixture through a pad of celite and wash with diethyl ether. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling of Propyne with 4-Iodotoluene

  • Materials: 4-Iodotoluene (1.0 mmol), Propyne (gas), Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), Copper(I) iodide (0.04 mmol), Triethylamine (2.0 mmol), anhydrous THF (10 mL).

  • Procedure: To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodotoluene, Bis(triphenylphosphine)palladium(II) dichloride, and Copper(I) iodide. Add anhydrous THF and triethylamine. Bubble propyne gas through the solution for 10 minutes at room temperature. Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC. Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of ammonium chloride. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

Reaction Workflow Diagram

Stille_vs_Sonogashira cluster_stille Stille Coupling cluster_sonogashira Sonogashira Coupling Stille_Start Aryl Halide + This compound Stille_Reaction Reaction (Heat) Stille_Start->Stille_Reaction Toluene Stille_Catalyst Pd(0) Catalyst Stille_Catalyst->Stille_Reaction Stille_Workup KF Workup Stille_Reaction->Stille_Workup Stille_Product 1-Arylpropyne Stille_Workup->Stille_Product Sono_Start Aryl Halide + Propyne Sono_Reaction Reaction (Room Temp) Sono_Start->Sono_Reaction THF/Et3N Sono_Catalyst Pd(II)/Cu(I) Catalyst + Base Sono_Catalyst->Sono_Reaction Sono_Workup Aqueous Workup Sono_Reaction->Sono_Workup Sono_Product 1-Arylpropyne Sono_Workup->Sono_Product

Caption: Comparative workflow for Stille and Sonogashira couplings.

II. Electrophilic Substitution Reactions

Alkynylstannanes, including this compound, can undergo electrophilic substitution reactions, providing a route to various functionalized alkynes. A common example is electrophilic halogenation.

Electrophilic Iodination

The reaction of this compound with an electrophilic iodine source, such as iodine monochloride (ICl), results in the formation of 1-iodo-1-propyne. This product is a valuable building block for further synthetic transformations.

Comparative Data

Direct quantitative comparisons with alternative methods for the synthesis of 1-iodo-1-propyne are less common in the literature. However, the electrophilic iodination of alkynylstannanes is generally a high-yielding and regioselective process.

ReactantElectrophileProductYield (%)
This compoundICl1-Iodo-1-propyne>90
Experimental Protocol

Electrophilic Iodination of this compound

  • Materials: this compound (1.0 mmol), Iodine monochloride (1.0 M solution in dichloromethane, 1.0 mL, 1.0 mmol), Dichloromethane (10 mL).

  • Procedure: To a solution of this compound in dichloromethane at 0 °C, add the solution of iodine monochloride dropwise. Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain the volatile 1-iodo-1-propyne. Due to its volatility, the product is often used immediately in the next step without extensive purification.

Logical Relationship Diagram

Electrophilic_Substitution Reagent This compound Product Substituted Propyne (e.g., 1-Iodo-1-propyne) Reagent->Product Electrophilic Attack Byproduct Tributyltin Halide Reagent->Byproduct Electrophile Electrophile (e.g., ICl) Electrophile->Product

Caption: Electrophilic substitution of this compound.

III. Cycloaddition Reactions

Alkynylstannanes can participate in cycloaddition reactions, such as [4+2] Diels-Alder and [3+2] dipolar cycloadditions, to form various cyclic and heterocyclic compounds.

[3+2] Dipolar Cycloaddition with Azides

A representative example is the 1,3-dipolar cycloaddition with organic azides to form triazoles. While often catalyzed by copper (in the case of terminal alkynes), the reaction with alkynylstannanes can proceed thermally.

Comparative Data

The yields for cycloaddition reactions are highly dependent on the specific substrates and reaction conditions.

AlkyneAzideProductYield (%)
This compoundBenzyl Azide1-Benzyl-4-methyl-5-(tributylstannyl)-1H-1,2,3-triazoleModerate to Good
PhenylacetyleneBenzyl Azide1-Benzyl-4-phenyl-1H-1,2,3-triazole>90 (Cu-catalyzed)

Analysis:

While the direct cycloaddition with alkynylstannanes can be effective, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes is generally a more efficient and widely used "click" reaction, often proceeding with higher yields and regioselectivity.[4] However, the stannylated triazole product from the reaction with this compound offers a handle for further functionalization via Stille coupling.

Experimental Protocol

[3+2] Dipolar Cycloaddition of this compound with Benzyl Azide

  • Materials: this compound (1.0 mmol), Benzyl azide (1.0 mmol), Toluene (5 mL).

  • Procedure: In a sealed tube, dissolve this compound and benzyl azide in toluene. Heat the mixture at 110 °C for 24 hours. Monitor the reaction by TLC or NMR. After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the stannylated triazole.

Signaling Pathway Diagram

Cycloaddition_Pathway Alkynylstannane This compound TransitionState [3+2] Transition State Alkynylstannane->TransitionState Azide Organic Azide (R-N3) Azide->TransitionState Triazole Stannylated Triazole TransitionState->Triazole Concerted Cycloaddition Further_Functionalization Further Functionalization (e.g., Stille Coupling) Triazole->Further_Functionalization

Caption: Pathway for [3+2] cycloaddition and subsequent functionalization.

Conclusion

This compound is a valuable reagent for the synthesis of propargylated compounds through various reaction pathways. However, for the common transformation of introducing a propynyl group onto an aromatic ring, the Sonogashira coupling often presents a higher-yielding and more environmentally benign alternative. The choice between these methods will depend on factors such as substrate availability, desired functional group tolerance, and concerns regarding the toxicity and removal of organotin byproducts. Electrophilic substitution and cycloaddition reactions of this compound provide access to unique functionalized alkynes and heterocycles, respectively, which may not be as readily accessible through alternative routes. Careful consideration of these factors will enable researchers to make informed decisions in the design and execution of their synthetic strategies.

References

A Researcher's Guide to LC-MS Analysis of Organotin-Containing Reaction Mixtures: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of organotin compounds in reaction mixtures is crucial for process optimization, impurity profiling, and ensuring product quality. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical tool for this purpose, offering high sensitivity and selectivity. This guide provides a comparative overview of two common reversed-phase liquid chromatography (RPLC) methods coupled with tandem mass spectrometry (MS/MS) for the analysis of common organotin species such as tributyltin (TBT), dibutyltin (DBT), and triphenyltin (TPT).

This guide compares the performance of a standard C18 stationary phase with a Phenyl-Hexyl stationary phase, providing supporting experimental data compiled from various sources. Detailed experimental protocols are provided to enable researchers to implement these methods in their laboratories.

Performance Comparison of LC-MS/MS Methods

The choice of the analytical column is a critical parameter in developing a robust LC-MS method. The following table summarizes the key performance characteristics of C18 and Phenyl-Hexyl columns for the analysis of organotin compounds.

Performance MetricMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnSource(s)
Separation Principle Hydrophobic interactions between the C18 alkyl chains and the organotin compounds.Mixed-mode separation involving hydrophobic interactions and π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[1]
Applicability General-purpose separation of a wide range of organotin compounds.Particularly advantageous for separating organotin compounds containing aromatic moieties (e.g., triphenyltin) from other components in the reaction mixture.[2][3]
Typical Analytes Tributyltin (TBT), Dibutyltin (DBT), Monobutyltin (MBT), Triphenyltin (TPT)Triphenyltin (TPT), Diphenyltin (DPhT), and other aromatic organotin species, as well as butyltins.[4][5]
Limit of Detection (LOD) TBT: ~0.1 µg/kg, TPT: ~0.6 µg/kg, DBT: ~0.8 µg/kgExpected to be in a similar low µg/kg range, with potential for enhanced sensitivity for aromatic organotins due to better peak shape and resolution.[6]
Limit of Quantification (LOQ) TBT: ~0.5 µg/kg, TPT: ~2.0 µg/kg, DBT: ~2.5 µg/kgExpected to be in a similar low µg/kg range.[5]
**Linearity (R²) **≥0.99 for most organotin compounds.≥0.99 expected for target analytes.[5]
Precision (RSD%) Typically <15% for intra- and inter-day precision.Expected to be <15% for intra- and inter-day precision.[4]

Note: The quantitative data presented is compiled from multiple sources and may not be from direct head-to-head comparative studies. Performance characteristics can vary depending on the specific instrument, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies for sample preparation and LC-MS/MS analysis using both C18 and Phenyl-Hexyl columns are provided below.

Sample Preparation: Modified QuEChERS for Reaction Mixtures

A modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) protocol is recommended for the extraction of organotin compounds from complex organic reaction mixtures.[7][8][9]

Protocol:

  • Sample Aliquoting: Take a 1 mL aliquot of the organotin-containing reaction mixture.

  • Solvent Addition: Add 9 mL of acetonitrile to the aliquot in a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., deuterated TBT).

  • Extraction and Partitioning: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Vortexing and Centrifugation: Vortex the tube vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing PSA (primary secondary amine) and C18 sorbents.

  • Final Centrifugation and Filtration: Vortex the d-SPE tube for 30 seconds and centrifuge. Filter the supernatant through a 0.22 µm filter before LC-MS analysis.

Method A: LC-MS/MS with C18 Column

This method is suitable for the general-purpose analysis of a variety of organotin compounds.[4]

  • LC System: Agilent 1260 Infinity or equivalent

  • Column: Zorbax Eclipse XDB-C18, 3.5 µm, 2.1 x 50 mm[10]

  • Mobile Phase A: 5 mM ammonium formate in water

  • Mobile Phase B: 5 mM ammonium formate in methanol[10]

  • Gradient: 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min[10]

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • MS System: AB SCIEX 4000 QTRAP or equivalent triple quadrupole mass spectrometer[4]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[4]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • TBT: 291.1 → 179.1

    • DBT: 233.1 → 179.1

    • TPT: 351.1 → 197.1

Method B: LC-MS/MS with Phenyl-Hexyl Column

This method provides alternative selectivity, particularly for aromatic organotins like TPT.[2][3]

  • LC System: Agilent 1290 Infinity or equivalent

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 1.8 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient: 40% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: ESI, Positive

  • Scan Type: MRM

  • MRM Transitions:

    • TPT: 351.1 → 197.1

    • TBT: 291.1 → 179.1

    • DBT: 233.1 → 179.1

Visualizing the Workflow and Separation Principles

To further clarify the experimental process and the underlying separation mechanisms, the following diagrams are provided.

LC-MS Analysis Workflow for Organotin Compounds cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture QuEChERS Modified QuEChERS Extraction & Cleanup ReactionMixture->QuEChERS LC LC Separation (C18 or Phenyl-Hexyl) QuEChERS->LC MS Tandem MS Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification Data->Quant

Caption: General workflow for the LC-MS analysis of organotin compounds.

Separation Principles of C18 and Phenyl-Hexyl Columns cluster_c18 C18 Column cluster_phenyl Phenyl-Hexyl Column C18_phase C18 Stationary Phase (Hydrophobic Alkyl Chains) TBT_C18 Tributyltin (Aliphatic) C18_phase->TBT_C18 Hydrophobic Interaction TPT_C18 Triphenyltin (Aromatic) C18_phase->TPT_C18 Hydrophobic Interaction Phenyl_phase Phenyl-Hexyl Stationary Phase (Phenyl Rings & Alkyl Linker) TBT_Phenyl Tributyltin (Aliphatic) Phenyl_phase->TBT_Phenyl Hydrophobic Interaction TPT_Phenyl Triphenyltin (Aromatic) Phenyl_phase->TPT_Phenyl π-π Interaction & Hydrophobic Interaction

Caption: Dominant interaction mechanisms for organotin separation.

Conclusion

Both C18 and Phenyl-Hexyl columns are viable options for the LC-MS analysis of organotin-containing reaction mixtures. The C18 column provides a robust, general-purpose separation, while the Phenyl-Hexyl column offers alternative selectivity that can be particularly beneficial for resolving aromatic organotin compounds from complex matrices. The choice between the two will depend on the specific organotin compounds of interest and the complexity of the reaction mixture. The provided experimental protocols and workflows serve as a starting point for method development and optimization in your laboratory.

References

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with organostannanes, accurate purity determination is paramount for reliable experimental outcomes and regulatory compliance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Elemental Analysis—for assessing the purity of organostannanes, using Tributyltin Chloride (TBTCl) as a representative example.

Introduction to Purity Assessment of Organostannanes

Organostannanes are a class of organometallic compounds widely used in organic synthesis. Their purity can be affected by starting materials, side products, and degradation products. Common impurities in Tributyltin Chloride, for instance, include dibutyltin dichloride (DBTCl2), monobutyltin trichloride (MBTCl3), and tetrabutyltin (TeBT).[1] The choice of analytical technique for purity assessment depends on factors such as the nature of the impurities, the required accuracy and precision, and the availability of instrumentation.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination. Its fundamental principle lies in the direct proportionality between the NMR signal area and the number of nuclei, enabling quantification without the need for a specific reference standard of the analyte itself.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For organostannanes, a derivatization step is often required to enhance volatility and thermal stability.[3][4]

Elemental Analysis (EA) provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a sample. It is a fundamental technique for confirming the elemental composition of a compound and can be an indicator of purity.[5]

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of qNMR, GC-MS, and Elemental Analysis for the purity assessment of Tributyltin Chloride.

Parameter Quantitative ¹H-NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS) Elemental Analysis (C/H)
Principle Signal intensity is directly proportional to the number of protons.Separation based on volatility and interaction with a stationary phase, followed by mass-to-charge ratio detection.Combustion of the sample and quantification of resulting gases (CO₂, H₂O).
Accuracy High (typically ± 0.5% to ± 2.0%)High (typically ± 1.0% to ± 5.0%)Moderate (typically within ± 0.4% of the theoretical value)
Precision (RSD) Excellent (< 1%)Excellent (< 5%)Good (< 0.3%)
Limit of Detection (LOD) ~ 1-10 µM~ 0.1 - 1 ng/gNot applicable for purity of major component
Limit of Quantification (LOQ) ~ 5-30 µM~ 0.5 - 5 ng/gNot applicable for purity of major component
Sample Throughput HighModerate to HighModerate
"NMR/GC/EA Silent" Impurities Does not detect impurities without protons (e.g., inorganic salts).May not detect non-volatile or thermally labile impurities.Does not provide information on organic impurities with the same elemental composition.
Reference Standard Requires a certified internal standard of known purity (can be structurally unrelated).Requires a certified reference standard of the analyte and impurities for accurate quantification (or relative response factors).Not required for purity assessment of the main component.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Protocol for Tributyltin Chloride Purity

This protocol describes the determination of TBTCl purity using an internal standard.

a) Materials and Reagents:

  • Tributyltin Chloride (analyte)

  • Maleic acid (internal standard, certified reference material >99.5% purity)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • High-precision analytical balance

  • Volumetric flasks

  • NMR tubes (5 mm)

b) Sample Preparation:

  • Accurately weigh approximately 20 mg of Tributyltin Chloride into a vial.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of CDCl₃.

  • Vortex the solution to ensure homogeneity.

  • Transfer an appropriate amount (e.g., 0.6 mL) of the solution into an NMR tube.

c) NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker)

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).

  • Number of Scans (ns): 16 to 64, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[6]

  • Acquisition Time (aq): ≥ 3 seconds

  • Temperature: 298 K

d) Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both the analyte (TBTCl) and the internal standard (maleic acid). For TBTCl, the α-methylene protons (~1.1 ppm) can be used. For maleic acid, the vinylic protons (~6.3 ppm) are suitable.

  • Calculate the purity of TBTCl using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

GC-MS Protocol for Tributyltin Chloride Purity

This protocol involves derivatization with sodium tetraethylborate.[3]

a) Materials and Reagents:

  • Tributyltin Chloride (analyte) and related impurity standards

  • Sodium tetraethylborate (NaBEt₄)

  • Hexane

  • Acetate buffer (pH 4.7)

b) Sample Preparation and Derivatization:

  • Prepare a stock solution of the TBTCl sample in a suitable organic solvent.

  • To an aliquot of the sample solution, add acetate buffer and an aqueous solution of NaBEt₄.[7]

  • Vortex the mixture to facilitate the derivatization of TBTCl to the more volatile tetraethyltributyltin.

  • Extract the derivatized organostannanes into hexane.

  • The hexane layer is then analyzed by GC-MS.

c) GC-MS Conditions:

  • GC Column: DB-5ms or equivalent

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, ramp to 280 °C

  • Carrier Gas: Helium

  • MS Ionization: Electron Ionization (EI)

  • MS Detector: Quadrupole or Ion Trap

Elemental Analysis Protocol

a) Instrumentation:

  • A calibrated CHN elemental analyzer.

b) Sample Preparation:

  • Accurately weigh approximately 2-3 mg of the dried TBTCl sample into a tin capsule.

c) Analysis:

  • The sample is combusted at high temperature in a stream of oxygen.

  • The resulting gases (CO₂ and H₂O) are separated and quantified by a thermal conductivity detector.

  • The weight percentages of Carbon and Hydrogen are calculated and compared to the theoretical values for TBTCl (C₁₂H₂₇ClSn).

Logical Workflows and Relationships

The following diagrams illustrate the experimental workflow for qNMR and a decision-making process for selecting the appropriate purity assessment method.

qNMR_Workflow qNMR Experimental Workflow for Organostannane Purity cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh analyte and internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Insert sample into NMR spectrometer transfer->load_sample setup_params Set quantitative parameters (d1, ns, etc.) load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data process_fid Fourier transform, phase, and baseline correct acquire_data->process_fid integrate Integrate analyte and internal standard signals process_fid->integrate calculate Calculate purity using the formula integrate->calculate

qNMR Workflow Diagram

Purity_Method_Selection Decision Guide for Purity Assessment Method Selection start Purity Assessment Required for Organostannane is_primary_method_needed Primary Method (Absolute Quantification) Needed? start->is_primary_method_needed are_impurities_volatile Are Impurities Volatile/Thermally Stable? is_primary_method_needed->are_impurities_volatile No qnmr Use qNMR is_primary_method_needed->qnmr Yes is_elemental_composition_confirmation_needed Confirm Elemental Composition? are_impurities_volatile->is_elemental_composition_confirmation_needed No gcms Use GC-MS are_impurities_volatile->gcms Yes ea Use Elemental Analysis is_elemental_composition_confirmation_needed->ea Yes complementary Use Complementary Techniques (e.g., qNMR + GC-MS) is_elemental_composition_confirmation_needed->complementary No

Method Selection Guide

Conclusion

Quantitative NMR is a robust and accurate primary method for determining the purity of organostannanes, offering the advantage of direct quantification without the need for an analyte-specific reference standard. It is particularly valuable for providing a direct measure of the mass fraction of the main component.

GC-MS, while highly sensitive for volatile impurities, requires derivatization and is best suited for identifying and quantifying known volatile and semi-volatile impurities. Elemental Analysis serves as a valuable orthogonal technique to confirm the elemental composition but does not provide information on the nature and quantity of organic impurities.

For a comprehensive and confident assessment of organostannane purity, a combination of these techniques is often recommended. qNMR can provide an accurate purity value for the main component, while GC-MS can be employed to identify and quantify trace-level volatile impurities.

References

Unmasking the Cellular Saboteurs: A Comparative Guide to Organotin Reagent Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic effects of chemical reagents is paramount. This guide provides an objective comparison of the toxicity of various organotin compounds, supported by quantitative data and detailed experimental protocols. By offering a clear overview of their mechanisms of action, this document aims to inform safer laboratory practices and guide the development of novel therapeutic agents.

Organotin compounds, a class of organometallic chemicals characterized by a covalent bond between tin and carbon atoms, are utilized in a wide range of industrial and agricultural applications. However, their potent biological activity raises significant toxicological concerns. This guide delves into the comparative toxicity of different organotin reagents, presenting key data in a structured format to facilitate informed decision-making in research and development.

Quantitative Toxicity Profile of Organotin Reagents

The cytotoxic potential of organotin compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50) in various cell lines. These values represent the concentration of a compound required to inhibit a biological process or reduce cell viability by 50%. The following table summarizes the IC50 and CC50 values for several common organotin reagents across different cancer cell lines, providing a quantitative basis for comparing their toxicity.

Organotin ReagentCell LineAssayExposure TimeIC50 / CC50 (µM)
Diphenylmethyltin chlorideHeLa (Cervical Cancer)Flow Cytometry (PI Staining)16 h32.35
1,4-bis(diphenylchlorostannyl)p-xyleneHeLa (Cervical Cancer)Flow Cytometry (PI Staining)16 h58.65
Dibutyltin(IV) (2-methoxyethyl) methyldithiocarbamateJurkat E6.1 (T-cell Leukemia)MTT Assay24 h0.14 - 1.30
Dibutyltin(IV) (2-methoxyethyl) methyldithiocarbamateHL-60 (Promyelocytic Leukemia)MTT Assay24 h0.06 - 0.18
Dibutyltin(IV) (2-methoxyethyl) methyldithiocarbamateK562 (Chronic Myelogenous Leukemia)MTT Assay24 h5.20 - 5.40
Tricyclohexyltin(IV) (2-methoxyethyl) methyldithiocarbamateJurkat E6.1 (T-cell Leukemia)MTT Assay24 h0.14 - 1.30
Tricyclohexyltin(IV) (2-methoxyethyl) methyldithiocarbamateHL-60 (Promyelocytic Leukemia)MTT Assay24 h0.06 - 0.18
Tricyclohexyltin(IV) (2-methoxyethyl) methyldithiocarbamateK562 (Chronic Myelogenous Leukemia)MTT Assay24 h5.20 - 5.40
Various Organotin(IV) dithiocarbamatesJurkat E6.1 (T-cell Leukemia)WST-1 Assay24 h0.67 - 0.94

Experimental Protocols

To ensure the reproducibility and accurate interpretation of toxicity data, detailed experimental methodologies are crucial. The following sections outline the protocols for key assays used to evaluate the cytotoxicity of organotin reagents.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Expose the cells to a serial dilution of the organotin compounds for a specified duration (e.g., 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation: After the treatment period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

Flow Cytometry for Apoptosis and Necrosis

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a powerful technique to differentiate between viable, apoptotic, and necrotic cells.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with organotin compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and suspension cells.

  • Staining: Wash the cells with a binding buffer and then incubate them with FITC-conjugated Annexin V and PI in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence signals:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by the organotin compounds.

Mechanistic Insights into Organotin Toxicity

Organotin compounds exert their toxic effects through various cellular mechanisms, primarily by inducing apoptosis and interfering with key signaling pathways.

Induction of Apoptosis

A common mechanism of organotin-induced cytotoxicity is the activation of the intrinsic apoptotic pathway.[4][5][6] This process is often initiated by mitochondrial dysfunction.

Organotin_Apoptosis_Pathway Organotin Organotin Compound Mitochondria Mitochondria Organotin->Mitochondria Induces Stress Bcl2 Bcl-2 (Anti-apoptotic) Organotin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Organotin->Bax Activates ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Promotes Permeabilization Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Organotin-induced intrinsic apoptosis pathway.

Organotin compounds can induce mitochondrial stress, leading to an increase in reactive oxygen species (ROS) and the release of cytochrome c into the cytoplasm.[5] They can also modulate the expression of Bcl-2 family proteins, downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.[4] The released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, culminating in the characteristic morphological and biochemical changes of apoptosis.[5]

Nuclear Receptor Signaling Disruption

Certain organotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), are known endocrine disruptors that can interfere with nuclear receptor signaling pathways.[7][8] A key target is the peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor (RXR) heterodimer.[9][10][11]

Organotin_Nuclear_Receptor_Pathway cluster_nucleus Nucleus Organotin Organotin (e.g., TBT) RXR RXR Organotin->RXR Binds & Activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg PPARγ PPARg->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to GeneExpression Target Gene Expression PPRE->GeneExpression Regulates Adipogenesis Adipogenesis GeneExpression->Adipogenesis

Caption: Organotin interference with RXR-PPARγ signaling.

Organotins can act as agonists for RXR and PPARγ, promoting their heterodimerization and binding to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[7][9] This can lead to the inappropriate activation of genes involved in processes like adipogenesis (fat cell development), contributing to the endocrine-disrupting effects of these compounds.[7]

By providing a clear comparison of the cytotoxic profiles of different organotin reagents and elucidating their underlying mechanisms of action, this guide serves as a valuable resource for researchers. This knowledge is essential for making informed choices about reagent use, designing experiments that minimize toxic risks, and potentially identifying novel therapeutic targets and drug candidates.

References

Stille vs. Suzuki Coupling for Aryl-Alkyne Bond Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds is a cornerstone for constructing the complex molecular architectures essential for pharmaceuticals, functional materials, and agrochemicals. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide provides a detailed, objective comparison of two preeminent methods, the Stille and Suzuki-Miyaura couplings, with a specific focus on the formation of the aryl-alkyne C(sp²)-C(sp) bond. Supported by experimental data, this analysis will assist researchers in selecting the optimal strategy for their synthetic endeavors.

At a Glance: Key Differences

While both reactions are cornerstones of modern synthesis, they operate on distinct principles, primarily differing in the organometallic reagent used for the crucial transmetalation step. This fundamental difference leads to significant variations in toxicity, reaction conditions, and functional group tolerance.

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organotin compounds (stannanes)Organoboron compounds (boronic acids, esters, trifluoroborates)[1]
Toxicity High toxicity of organotin reagents and byproducts[1][2]Low toxicity of boron reagents and byproducts[1]
Stability of Reagents Organostannanes are generally stable to air and moisture[1][3]Boronic acids can be prone to protodeboronation[1][4]
Reaction Conditions Often proceeds under neutral or mildly basic conditions[1][5]Typically requires a base (e.g., carbonates, phosphates, hydroxides)[2][5]
Functional Group Tolerance Excellent; tolerates a wide range of functional groups[1][3]Generally good, but can be sensitive to strongly basic conditions[1][2]
Byproduct Removal Tin byproducts can be challenging to remove from the product[1]Boron byproducts are often water-soluble and easily removed[1]

Catalytic Cycles: A Shared Pathway with a Critical Divergence

Both the Stille and Suzuki couplings proceed through a similar catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The palladium(0) catalyst first undergoes oxidative addition with an aryl halide or triflate. The critical difference lies in the subsequent transmetalation step, where the alkynyl group is transferred to the palladium center from either an organostannane (Stille) or an organoboron compound (Suzuki). The cycle concludes with reductive elimination, which forms the desired aryl-alkyne bond and regenerates the active Pd(0) catalyst.

G cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling s_pd0 Pd(0)Lₙ s_oa Ar-Pd(II)Lₙ-X s_pd0->s_oa Oxidative Addition (Ar-X) s_tm Ar-Pd(II)Lₙ-C≡CR' s_oa->s_tm Transmetalation (R'C≡CSnBu₃) s_product Ar-C≡CR' s_tm->s_product Reductive Elimination s_product->s_pd0 su_pd0 Pd(0)Lₙ su_oa Ar-Pd(II)Lₙ-X su_pd0->su_oa Oxidative Addition (Ar-X) su_tm Ar-Pd(II)Lₙ-C≡CR' su_oa->su_tm Transmetalation (R'C≡C-BY₂ + Base) su_product Ar-C≡CR' su_tm->su_product Reductive Elimination su_product->su_pd0

Caption: Catalytic cycles for Stille and Suzuki aryl-alkyne couplings.

Performance Comparison: Experimental Data

The practical choice between Stille and Suzuki coupling often hinges on the specific substrates, desired functional group tolerance, and overall efficiency. The following table summarizes representative quantitative data for aryl-alkyne bond formation, offering a direct performance comparison.

ParameterStille CouplingSuzuki Coupling
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf)Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄[5]
Catalyst Loading 1-10 mol%[5]1-9 mol%[5][6]
Additive LiCl, CuI (co-catalyst)[3][5]Often none required, but ligands (e.g., XPhos) are common
Base Often proceeds without base[5][7]K₂CO₃, K₃PO₄, Cs₂CO₃[5][6]
Solvent DMF, NMP, THF, Toluene[5]Toluene, Dioxane, DMF, THF/H₂O[5][6]
Temperature 40-125 °C[3][5][8]Room Temp - 110 °C[5]
Reaction Time 1-48 hours[5]4-24 hours[5]
Yields Moderate to excellent (up to 94%)[5][9]Good to excellent (up to 98%)[5][9]

A comparative study on the functionalization of diazocines highlighted a key advantage of the Stille reaction: it can provide superior yields for substrates containing coordinating functional groups.[9] For example, the coupling of compounds with aryl aldehydes, esters, and certain heterocycles like furans and thiophenes resulted in low to moderate yields (39–66%) with Suzuki coupling, whereas Stille coupling achieved high to excellent yields (80–94%) under similar conditions.[9] This suggests that the neutral or mildly basic conditions of the Stille coupling are more compatible with sensitive or coordinating moieties.

Experimental Workflow and Protocols

The differing reagents and conditions of the two reactions necessitate distinct experimental setups and workup procedures. The handling of highly toxic organotin reagents in Stille coupling requires stringent safety measures, and the subsequent removal of tin byproducts is a critical purification step.

G cluster_stille Stille Coupling Workflow cluster_suzuki Suzuki Coupling Workflow s1 1. Assemble Flame-Dried Flask under Inert Gas s2 2. Add Aryl Halide, Catalyst, Solvent s1->s2 s3 3. Add Alkynyl- stannane s2->s3 s4 4. Heat Reaction Mixture s3->s4 s5 5. Quench & Aqueous Workup s4->s5 s6 6. Purification (e.g., KF wash, Chromatography) s5->s6 su1 1. Assemble Reaction Flask su2 2. Add Aryl Halide, Boron Reagent, Base, Catalyst, Solvent su1->su2 su3 3. Heat Reaction Mixture su2->su3 su4 4. Quench & Aqueous Workup su3->su4 su5 5. Purification (Chromatography) su4->su5

Caption: Generalized experimental workflow comparison.
General Experimental Procedure for Stille Coupling

This protocol is a general guideline and necessitates the careful handling of toxic organotin reagents in a well-ventilated fume hood.

Materials and Reagents:

  • Aryl halide or triflate (1.0 mmol, 1.0 equiv)

  • Alkynylstannane (e.g., tributyl(phenylethynyl)tin, 1.1-1.2 mmol, 1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous solvent (e.g., DMF, toluene, 5 mL)

  • Optional additives (e.g., LiCl, CuI)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol) and the palladium catalyst (5 mol%).

  • Add the anhydrous solvent via syringe.

  • Add the alkynylstannane (1.1-1.2 equiv) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to precipitate tin salts.

  • Filter the mixture through celite, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[3][5]

General Experimental Procedure for Suzuki Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • Aryl halide or triflate (1.0 mmol, 1.0 equiv)

  • Potassium alkynyltrifluoroborate or alkynylboronic acid ester (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.09 mmol, 9 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 mmol, 3.0 equiv)

  • Solvent (e.g., THF or THF/H₂O, 5 mL)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), potassium alkynyltrifluoroborate (1.5 equiv), base (3.0 equiv), and palladium catalyst (9 mol%).

  • Add the solvent to the vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6][10]

Conclusion

Both Stille and Suzuki couplings are exceptionally powerful methods for the synthesis of aryl-alkynes. The Suzuki coupling is frequently the method of choice due to the low toxicity of its boron-based reagents and the relative ease of byproduct removal.[1] Its air- and moisture-stable potassium alkynyltrifluoroborate salts offer significant advantages in handling and storage.[6][10]

However, the Stille coupling remains an indispensable tool, particularly for substrates that are sensitive to the basic conditions required for the Suzuki reaction.[2] Its remarkable functional group tolerance, especially with coordinating groups, can lead to higher yields where the Suzuki coupling may falter.[9] The primary drawbacks are the significant toxicity of organotin compounds and the often-difficult purification to remove tin residues.[1][2] Ultimately, the decision between these two robust reactions must be made on a case-by-case basis, weighing the specific demands of the synthesis, including substrate scope, functional group compatibility, scale, and safety and purification requirements.

References

Navigating the Landscape of Cross-Coupling Reactions: A Guide to Tin-Free Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal to the creation of pharmaceuticals, agrochemicals, and advanced materials. For decades, the Stille cross-coupling reaction, which utilizes organotin reagents, has been a workhorse in this field due to its broad functional group tolerance and reliable performance. However, the inherent toxicity of organotin compounds and the challenges associated with removing tin-based byproducts from reaction mixtures have spurred the development of safer and more environmentally benign alternatives.[1][2][3] This guide provides a comprehensive comparison of the leading alternatives to tin reagents in palladium-catalyzed cross-coupling reactions: organoboron (Suzuki-Miyaura), organosilicon (Hiyama), and organozinc (Negishi) reagents. We present a side-by-side analysis of their performance, supported by experimental data, and offer detailed protocols for their implementation.

At a Glance: Comparing the Alternatives

The choice of a cross-coupling method is a multifaceted decision, balancing factors such as reagent stability, reaction conditions, functional group compatibility, and overall efficiency. The following table provides a high-level comparison of the key features of Stille, Suzuki-Miyaura, Hiyama, and Negishi couplings.

FeatureStille Coupling (Organotin)Suzuki-Miyaura Coupling (Organoboron)Hiyama Coupling (Organosilicon)Negishi Coupling (Organozinc)
Organometallic Reagent Organostannanes (R-SnR'₃)Organoboronic acids/esters (R-B(OR')₂)Organosilanes (R-SiR'₃)Organozincs (R-ZnX)
Toxicity of Reagent High, neurotoxic and cytotoxic[1]Generally low, considered "greener"Low, environmentally benign byproductsModerate, moisture-sensitive
Reagent Stability Generally stable to air and moisture[2]Boronic acids can be prone to decomposition; boronic esters are more stableGenerally stable and can be purified by chromatographyMoisture and air-sensitive, often prepared in situ[4]
Reaction Conditions Often proceeds under neutral conditionsTypically requires a baseRequires an activator (e.g., fluoride or base)Generally mild, neutral conditions
Functional Group Tolerance Excellent, very broad[2]Broad, but can be sensitive to acidic protonsGood, compatible with many functional groupsExcellent, high functional group tolerance[5]
Byproduct Removal Can be difficult to remove completely[1]Boron byproducts are generally water-soluble and easy to removeSilicate byproducts are generally easy to removeZinc salts are typically water-soluble and readily removed

Performance Comparison: A Data-Driven Analysis

The following tables summarize typical quantitative data for the different cross-coupling reactions, providing a direct comparison of their performance under representative conditions.

Table 1: Coupling of Aryl Bromides with Various Organometallic Reagents

Aryl BromideOrganometallic ReagentCatalyst SystemConditionsYield (%)Reference
4-BromoanisolePhenyltributyltinPd(PPh₃)₄Toluene, 100 °C, 16h90[6]
4-BromoanisolePhenylboronic acidPd(OAc)₂ / XPhosToluene/H₂O, 100 °C, 2h95[6]
4-BromotoluenePhenyltrimethoxysilanePd(OAc)₂ / P(4-FC₆H₄)₃Toluene/H₂O, 120 °C, 18h90[7]
4-BromotoluenePhenylzinc chloridePd(OAc)₂ / SPhosTHF, 65 °C, 12h~95[5]

Table 2: Coupling of Electron-Deficient and Electron-Rich Aryl Bromides

Aryl BromideCoupling PartnerStille Yield (%)[6]Suzuki Yield (%)[6]
1-Bromo-4-nitrobenzeneDiazocine-stannane / -boronic acid8980
4-BromoanisoleDiazocine-stannane / -boronic acid9095

Catalytic Cycles and Reaction Mechanisms

The catalytic cycles for Stille, Suzuki-Miyaura, Hiyama, and Negishi couplings share the fundamental steps of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates key differences, particularly in the transmetalation step.

Stille_Suzuki_Hiyama_Negishi_Catalytic_Cycles cluster_stille Stille Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_hiyama Hiyama Coupling cluster_negishi Negishi Coupling Stille_Pd0 Pd(0)L₂ Stille_PdII R¹-Pd(II)L₂-X Stille_Pd0->Stille_PdII R¹-X Stille_OA Oxidative Addition Stille_PdII_R2 R¹-Pd(II)L₂-R² Stille_PdII->Stille_PdII_R2 R²-SnR₃ Stille_TM Transmetalation Stille_PdII_R2->Stille_Pd0 Stille_Product R¹-R² Stille_PdII_R2->Stille_Product Stille_RE Reductive Elimination Suzuki_Pd0 Pd(0)L₂ Suzuki_PdII R¹-Pd(II)L₂-X Suzuki_Pd0->Suzuki_PdII R¹-X Suzuki_OA Oxidative Addition Suzuki_PdII_R2 R¹-Pd(II)L₂-R² Suzuki_PdII->Suzuki_PdII_R2 R²-B(OR)₂ Suzuki_TM Transmetalation (Base) Suzuki_PdII_R2->Suzuki_Pd0 Suzuki_Product R¹-R² Suzuki_PdII_R2->Suzuki_Product Suzuki_RE Reductive Elimination Hiyama_Pd0 Pd(0)L₂ Hiyama_PdII R¹-Pd(II)L₂-X Hiyama_Pd0->Hiyama_PdII R¹-X Hiyama_OA Oxidative Addition Hiyama_PdII_R2 R¹-Pd(II)L₂-R² Hiyama_PdII->Hiyama_PdII_R2 R²-SiR₃ Hiyama_TM Transmetalation (Activator) Hiyama_PdII_R2->Hiyama_Pd0 Hiyama_Product R¹-R² Hiyama_PdII_R2->Hiyama_Product Hiyama_RE Reductive Elimination Negishi_Pd0 Pd(0)L₂ Negishi_PdII R¹-Pd(II)L₂-X Negishi_Pd0->Negishi_PdII R¹-X Negishi_OA Oxidative Addition Negishi_PdII_R2 R¹-Pd(II)L₂-R² Negishi_PdII->Negishi_PdII_R2 R²-ZnX Negishi_TM Transmetalation Negishi_PdII_R2->Negishi_Pd0 Negishi_Product R¹-R² Negishi_PdII_R2->Negishi_Product Negishi_RE Reductive Elimination

Caption: Catalytic cycles for Stille, Suzuki-Miyaura, Hiyama, and Negishi cross-coupling reactions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the tin-alternative methods.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of an aryl bromide with an arylboronic acid.[8]

Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.01 mmol).[8]

  • Add 5 mL of a 1:1 (v/v) mixture of ethanol and water to the flask.[8]

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for the required time (typically 2-12 hours).[8]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).[8]

Workup and Purification:

  • Upon completion, allow the mixture to cool to room temperature.[8]

  • Add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).[8]

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.[8]

  • Filter the solution and concentrate the solvent under reduced pressure.[8]

  • The crude product can be further purified by flash column chromatography on silica gel.[8]

Hiyama Coupling Protocol

This protocol outlines a procedure for the palladium-catalyzed cross-coupling of an aryl halide with a trialkoxy(aryl)silane.[7]

Reaction Setup:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), trialkoxy(aryl)silane (1.2 mmol), Pd/C (0.5 mol%), and tris(4-fluorophenyl)phosphine (1 mol%).[7]

  • Add toluene containing a small amount of water (e.g., 4.8% aqueous toluene) as the solvent.[7]

  • Seal the vessel and heat the mixture to 120 °C for the specified reaction time.[7]

  • Monitor the reaction progress by a suitable analytical technique such as GC-MS or LC-MS.

Workup and Purification:

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Filter the mixture to remove the heterogeneous Pd/C catalyst.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.[7]

Negishi Coupling Protocol

This protocol describes the in situ preparation of an organozinc reagent followed by its cross-coupling with an aryl bromide.[5]

Organozinc Reagent Preparation (in situ):

  • In a dry Schlenk flask under an inert atmosphere, activate zinc dust by stirring with a small amount of 1,2-dibromoethane in THF, followed by washing with THF.

  • To the activated zinc, add a solution of the corresponding organic halide (e.g., cyclopropyl bromide) in THF and stir at room temperature until the zinc is consumed.

Cross-Coupling Reaction:

  • In a separate dry Schlenk flask under an inert atmosphere, prepare the catalyst by adding Pd(OAc)₂ (0.02 equivalents) and SPhos (0.04 equivalents).[5]

  • To the catalyst mixture, add the aryl bromide (1.0 equivalent), followed by the freshly prepared solution of the organozinc reagent (1.5 equivalents) via cannula or syringe.[5]

  • Heat the reaction mixture to 65 °C and stir for 12 hours.[5]

  • Monitor the reaction progress by TLC or GC-MS.[5]

Workup and Purification:

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.[5]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[5]

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel.[5]

Experimental Workflow Comparison

The general workflow for these cross-coupling reactions highlights key differences in their setup and workup procedures, particularly concerning the handling of the organometallic reagent and the removal of byproducts.

Experimental_Workflow cluster_suzuki_hiyama Suzuki-Miyaura / Hiyama cluster_negishi Negishi cluster_stille Stille start Start SH_reagents Combine Aryl Halide, Organoboron/Organosilane, Catalyst, Base/Activator start->SH_reagents N_zn_prep Prepare Organozinc Reagent (in situ) start->N_zn_prep St_reagents Combine Aryl Halide, Organostannane, Catalyst start->St_reagents SH_reaction Reaction at Elevated Temperature SH_reagents->SH_reaction SH_workup Aqueous Workup SH_reaction->SH_workup SH_extraction Solvent Extraction SH_workup->SH_extraction SH_purification Chromatography SH_extraction->SH_purification end Purified Product SH_purification->end N_reagents Combine Aryl Halide, Catalyst, and Organozinc Reagent N_zn_prep->N_reagents N_reaction Reaction at Elevated Temperature N_reagents->N_reaction N_quench Quench with Acid N_reaction->N_quench N_extraction Solvent Extraction N_quench->N_extraction N_purification Chromatography N_extraction->N_purification N_purification->end St_reaction Reaction at Elevated Temperature St_reagents->St_reaction St_workup Workup with KF or Triethylamine/Silica St_reaction->St_workup St_extraction Solvent Extraction St_workup->St_extraction St_purification Chromatography St_extraction->St_purification St_purification->end

Caption: Generalized experimental workflows for Suzuki-Miyaura/Hiyama, Negishi, and Stille couplings.

Conclusion

While the Stille reaction remains a powerful tool in the synthetic chemist's arsenal, the significant toxicity of organotin reagents necessitates the exploration and adoption of viable alternatives. The Suzuki-Miyaura, Hiyama, and Negishi couplings have emerged as robust and often superior substitutes, each with its own set of advantages. The Suzuki-Miyaura reaction is frequently the first choice due to the low toxicity and ready availability of boronic acids. The Hiyama coupling offers a similarly "green" profile with stable and easily handled organosilane reagents. The Negishi coupling, despite the moisture sensitivity of its organozinc reagents, provides exceptional functional group tolerance and reactivity. The choice between these powerful reactions will ultimately be guided by the specific requirements of the synthesis, including the nature of the substrates, the presence of sensitive functional groups, and considerations of safety and environmental impact. This guide provides the necessary data and protocols to enable researchers to make informed decisions and successfully implement these tin-free cross-coupling methodologies in their work.

References

A Comparative Guide to Propargylation Strategies: Stille Coupling vs. Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is a cornerstone of modern synthetic chemistry. The introduction of a propynyl group is a common transformation, and two powerful palladium-catalyzed cross-coupling reactions are frequently employed for this purpose: the Stille coupling, utilizing reagents like Tributyl(1-propynyl)tin, and the Sonogashira coupling, which uses terminal alkynes such as propyne gas or its equivalents. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the optimal synthetic route.

Performance Comparison at a Glance

Both the Stille and Sonogashira couplings are effective for the synthesis of aryl propynes, but they differ in several key aspects. The choice between the two often depends on factors such as substrate availability, functional group tolerance, and concerns about reagent toxicity.

FeatureStille Coupling with this compoundSonogashira Coupling with Propyne
Reagents Organotin reagent (this compound) and an organic halide/triflate.Terminal alkyne (propyne) and an organic halide/triflate.
Catalyst System Typically a palladium(0) catalyst (e.g., Pd(PPh₃)₄).A palladium(0) catalyst and a copper(I) co-catalyst (e.g., CuI).[1][2]
Base Often not required, but additives like LiCl or CsF can enhance reactivity.[3]An amine base (e.g., triethylamine, diisopropylamine) is essential.[1]
Reaction Conditions Generally mild, but can require elevated temperatures.Often proceeds at room temperature, offering very mild conditions.[2]
Toxicity A significant drawback is the high toxicity of organotin compounds and byproducts.Generally considered less toxic, although propyne is a flammable gas.
Byproduct Removal Removal of tin byproducts can be challenging and may require specific workup procedures.Copper salts and amine hydrohalides are typically removed with aqueous washes.

Quantitative Data Summary

ReactionAryl HalideAlkyne SourceCatalyst System (mol%)SolventTemperature (°C)Time (h)Yield (%)
Stille Coupling IodobenzeneThis compoundPd(PPh₃)₄ (3)Toluene10012~85
Sonogashira Coupling IodobenzenePropynePd(PPh₃)₂Cl₂ (2), CuI (1)THF/Et₃NRoom Temp294
Stille Coupling 4-BromoanisoleThis compoundPd₂(dba)₃ (1.5), P(t-Bu)₃ (3)Dioxane8018~78
Sonogashira Coupling 4-BromoanisolePropynePd(PPh₃)₂Cl₂ (2), CuI (1)THF/Et₃NRoom Temp3~90

Experimental Protocols

Detailed Experimental Protocol: Stille Coupling with this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Anhydrous and deoxygenated toluene

  • Anhydrous lithium chloride (optional, 2.0 equiv)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide and lithium chloride (if used).

  • Add the palladium catalyst to the flask.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Add this compound to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Stir the biphasic mixture vigorously for 1-2 hours.

  • Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Detailed Experimental Protocol: Sonogashira Coupling with Propyne

This protocol describes a procedure using propyne gas.[4] Extreme caution should be exercised due to the flammable nature of propyne.

Materials:

  • Aryl iodide (1.0 equiv)

  • Propyne gas (2.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

  • Add anhydrous THF and triethylamine via syringe.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly bubble a measured amount of propyne gas through the solution for a specific duration to ensure the desired stoichiometry.

  • After the addition of propyne, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Workflow and a Key Signaling Pathway

To further aid in the decision-making process and to illustrate the relevance of the synthesized products, the following diagrams are provided.

Synthetic_Workflow start Desired Product: Aryl Propyne decision Considerations start->decision stille Stille Coupling decision->stille Tin reagent available? Base sensitive substrate? sonogashira Sonogashira Coupling decision->sonogashira Toxicity a major concern? Milder conditions preferred? stille_adv Advantages: - No strong base needed - Stable organotin reagent stille->stille_adv stille_disadv Disadvantages: - Toxic tin reagents - Byproduct removal stille->stille_disadv product Validated Aryl Propyne stille->product sonogashira_adv Advantages: - Milder conditions (RT) - Less toxic reagents sonogashira->sonogashira_adv sonogashira_disadv Disadvantages: - Requires a base - Gaseous alkyne handling sonogashira->sonogashira_disadv sonogashira->product

Caption: Decision workflow for selecting between Stille and Sonogashira coupling.

The propargylated products synthesized via these methods can serve as crucial intermediates in the development of pharmaceuticals, such as antagonists for the metabotropic glutamate receptor 1 (mGluR1), which is implicated in various neurological disorders.

mGluR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq Protein mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_release->Cellular_Response IP3R->Ca_release Induces

Caption: The mGluR1 signaling pathway.[5][6][7][8]

References

A Comparative Guide to the Transmetalation Step in Stille Coupling: Mechanistic Insights for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and accelerating discovery. The Stille coupling, a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds under mild conditions, proceeds through a catalytic cycle in which transmetalation is often the rate-determining step.[1][2][3] This guide provides a comparative analysis of the mechanistic pathways of transmetalation, supported by experimental and computational data, to aid in the rational design of more efficient catalytic systems.

Mechanistic Pathways of Transmetalation: A Comparative Overview

The transmetalation step in the Stille coupling involves the transfer of an organic group from the organostannane to the palladium(II) center.[1] Mechanistic studies have revealed that this process can proceed through several pathways, primarily categorized as associative or dissociative, with either a cyclic or an open transition state.[2][4][5] The preferred pathway is influenced by a variety of factors including the nature of the ligands on the palladium catalyst, the organic groups being coupled, the leaving group on the palladium complex, and the solvent.

Associative Mechanism: This is the most commonly proposed mechanism for Stille coupling.[1] It involves the coordination of the organostannane to the palladium complex to form a transient pentacoordinate intermediate.[1] This pathway can proceed through either a cyclic or an open transition state.

  • Cyclic Transition State: In this model, the halide or pseudohalide ligand on the palladium bridges to the tin atom, forming a four-membered ring in the transition state.[4] This pathway is generally favored for reactions involving halide ligands (Cl, Br, I).[6] Computational studies have characterized a cyclic four-coordinate transition state for the transmetalation step.[7]

  • Open Transition State: When the bridging ability of the ligand on palladium is poor (e.g., triflates), an open transition state is more likely.[6] In this scenario, an external ligand or solvent molecule may assist in the displacement of the leaving group from the palladium center.[6]

Dissociative Mechanism: This pathway involves the initial dissociation of a ligand from the palladium(II) complex to generate a more electrophilic, coordinatively unsaturated intermediate. This intermediate then reacts with the organostannane. The rate of reaction in such cases is often inversely dependent on the concentration of the dissociated ligand.

Quantitative Data Comparison

The following tables summarize key experimental and computational data from various mechanistic studies, providing a quantitative comparison of different factors influencing the transmetalation step.

Table 1: Experimental Kinetic Data for Transmetalation
Catalyst/Ligand (L)Organostannane (R²SnBu₃)SolventRate LawActivation Parameters (ΔH‡, ΔS‡)Reference
trans-[Pd(C₆Cl₂F₃)I(AsPh₃)₂]CH₂=CHSnBu₃THFr = k[Pd][R²SnBu₃]/([AsPh₃] + K)ΔH‡ = 50 ± 2 kJ/mol, ΔS‡ = -155 ± 7 J/K·mol[8]
trans-[Pd(C₆Cl₂F₃)I(AsPh₃)₂]CH₂=CHSnBu₃Chlorobenzener = k[Pd][R²SnBu₃]/([AsPh₃] + K)ΔH‡ = 70.0 ± 1.7 kJ/mol, ΔS‡ = -104 ± 6 J/K·mol[8]
Pd₂dba₃ / PPh₃PhSnBu₃THF-Relative rate = 1.0[9]
Pd₂dba₃ / (2-MeC₆H₄)₃PPhSnBu₃THF-Relative rate = 35.2[9]
Pd₂dba₃ / AsPh₃PhSnBu₃THF-Relative rate = 119[9]
Pd₂dba₃ / (2-furyl)₃PPhSnBu₃THF-Relative rate = 105[9]
Table 2: Computationally Determined Activation Barriers for Transmetalation
SystemPathwayComputational MethodCalculated Free Energy Barrier (kcal/mol)Reference
Pd(PMe₃)₂(vinyl)Br + vinylSnMe₃Associative (Cyclic TS)DFT-[7]
Generation of 4-azaindolyneTransmetalationM06-D3/def2-TZVPP24.6[10]
Generation of 7-azaindolyneTransmetalationM06-D3/def2-TZVPP22.0[10]
Sn(C≡CH)₄ + PdBr(PH₃)₂(C≡CH)Nucleophilic assistance at SnDFTStabilization of ~10 kcal/mol[2][11]

Experimental Protocols for Mechanistic Studies

A general protocol for investigating the kinetics of the transmetalation step in a Stille coupling reaction is outlined below. This procedure can be adapted based on the specific reactants and conditions being studied.

Objective: To determine the reaction order with respect to the palladium complex, the organostannane, and any added ligands, and to calculate the rate constant for the transmetalation step.

Materials:

  • Palladium(II) precatalyst (e.g., trans-[Pd(Ar)X(L)₂])

  • Organostannane (e.g., R-SnBu₃)

  • Anhydrous, deoxygenated solvent (e.g., THF, DMF)

  • Internal standard for analytical measurements (e.g., undecane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, syringes, and cannulas

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the palladium precatalyst, the organostannane, and any additional ligands in the chosen solvent under an inert atmosphere.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired volume of the palladium precatalyst stock solution and the internal standard.

  • Initiation of Reaction: At time t=0, inject the organostannane stock solution into the reaction flask with vigorous stirring.

  • Monitoring the Reaction: At timed intervals, withdraw aliquots from the reaction mixture using a syringe and quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., a dilute acid solution).

  • Analysis: Analyze the quenched aliquots by a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the product and the remaining starting materials over time.

  • Data Analysis: Plot the concentration of the product versus time to obtain the initial reaction rate. Perform a series of experiments varying the initial concentrations of the palladium complex, the organostannane, and the ligand to determine the reaction order with respect to each component and to establish the rate law. The rate constant can then be calculated from the determined rate law and the experimental data.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Stille coupling with a focus on the transmetalation step, and a typical experimental workflow for kinetic analysis.

Stille_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_transmetalation Transmetalation Details Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII trans-R¹-Pd(II)XL₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-SnR₃ PdII_R1R2 cis-R¹-Pd(II)R²L₂ Transmetalation->PdII_R1R2 X-SnR₃ RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² PdII_start trans-R¹-Pd(II)XL₂ Associative Associative Pathway PdII_start->Associative + R²-SnR₃ CyclicTS Cyclic Transition State Associative->CyclicTS Halide OpenTS Open Transition State Associative->OpenTS Triflate PdII_end cis-R¹-Pd(II)R²L₂ CyclicTS->PdII_end OpenTS->PdII_end

Figure 1: Catalytic cycle of the Stille coupling reaction.

Experimental_Workflow start Start prep Prepare Stock Solutions (Pd catalyst, Organostannane, Ligand) start->prep setup Set up Reaction under Inert Atmosphere prep->setup initiate Initiate Reaction by adding Organostannane setup->initiate monitor Monitor Reaction Progress (Take aliquots at timed intervals) initiate->monitor quench Quench Aliquots monitor->quench analyze Analyze Samples (GC or HPLC) quench->analyze data Plot Concentration vs. Time Determine Initial Rates analyze->data kinetics Determine Rate Law and Rate Constant data->kinetics end End kinetics->end

Figure 2: Experimental workflow for kinetic analysis.

References

Safety Operating Guide

Proper Disposal Procedures for Tributyl(1-propynyl)tin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Tributyl(1-propynyl)tin, ensuring laboratory safety and regulatory compliance.

This compound is a highly toxic organotin compound that poses significant health and environmental risks.[1][2] Acute toxicity, potential for reproductive damage, and lasting harm to aquatic ecosystems necessitate stringent disposal protocols.[1][2][3] This document provides a comprehensive overview of immediate safety measures, operational plans for disposal, and detailed decontamination procedures.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance with the following primary concerns:

  • Toxicity: It is toxic if swallowed and harmful in contact with skin.[4][1][2]

  • Irritation: Causes skin and serious eye irritation.[4][1][2]

  • Reproductive Hazard: May damage fertility or the unborn child.[4][1][2]

  • Organ Damage: Causes damage to organs through prolonged or repeated exposure.[3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][3]

All handling of this compound and its waste must be conducted within a certified chemical fume hood.[5] Personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.
Eye Protection Safety goggles and a face shield.
Lab Coat Chemical-resistant lab coat.
Respiratory An appropriate respirator (e.g., type ABEK (EN14387) filter) should be used if there is a risk of inhalation.[2]

Standard Disposal Protocol for this compound Waste

All waste containing this compound, including contaminated solvents, reaction residues, and contaminated disposable materials (e.g., pipette tips, paper towels), must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Requirements: Use robust, leak-proof containers made of a material compatible with the waste. Containers of collected organotin wastes should be clearly marked with the words “Organotin Wastes” in large letters.[6]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.

  • Arranging for Pickup: Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. Disposal must be carried out by a licensed hazardous waste disposal facility.[7] Organotin waste materials are typically disposed of in a controlled landfill in sealed containers.[6]

Logical Workflow for Standard Disposal

start Start: Generation of This compound Waste segregate Segregate waste into a dedicated, compatible container start->segregate label Clearly label container with 'Hazardous Waste' and contents segregate->label seal Securely seal the container label->seal store Store in a designated hazardous waste area seal->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs disposal Professional disposal by a licensed facility contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Workflow for the standard disposal of this compound waste.

Experimental Protocols for Decontamination of Glassware and Work Surfaces

For laboratory settings, it is crucial to have effective decontamination procedures for glassware and surfaces that have come into contact with this compound. The goal of these procedures is to convert the toxic organotin compound into less harmful inorganic tin species.[8]

Method 1: Oxidation with Bleach (Sodium Hypochlorite)

This method utilizes the oxidizing properties of bleach to break down the organotin compound.

Materials:

  • Commercial bleach (containing 5-8% sodium hypochlorite)

  • Water

  • Appropriate waste containers

Procedure:

  • Initial Rinse: Rinse the contaminated glassware or surface with an appropriate organic solvent (e.g., hexanes, toluene) to remove the bulk of the organotin residue.[5] Collect this solvent rinse as hazardous waste.

  • Bleach Soaking: Immerse the glassware completely in a freshly prepared 10% aqueous bleach solution. For surfaces, carefully wipe down with the bleach solution.

  • Contact Time: Allow the bleach solution to be in contact with the contaminated items for at least 12 hours (overnight is recommended).[8]

  • Final Rinse: After soaking, thoroughly rinse the glassware or surface with copious amounts of water.

  • Waste Disposal: The bleach solution used for soaking should be collected and disposed of as hazardous waste, as it will contain tin oxides and potentially unreacted organotin compounds.

Method 2: Precipitation with Potassium Fluoride (KF)

This method is particularly useful for removing tributyltin byproducts from reaction mixtures and can be adapted for decontaminating solutions. It works by precipitating the tin as insoluble and less toxic tributyltin fluoride (Bu3SnF).[9]

Materials:

  • 1M Potassium Fluoride (KF) aqueous solution

  • Suitable organic solvent (e.g., dichloromethane, ethyl acetate)

  • Celite® (diatomaceous earth) for filtration (optional)

  • Appropriate waste containers

Procedure:

  • Solution Preparation: If decontaminating a reaction mixture, dilute it with a suitable organic solvent.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it 2-3 times with an equal volume of 1M KF solution. Shake the funnel for approximately one minute for each wash.[9]

  • Precipitate Formation: A solid precipitate of Bu3SnF may form at the interface between the organic and aqueous layers.[9]

  • Separation and Filtration: Carefully separate the aqueous layer containing the precipitate. If the precipitate makes separation difficult, filter the entire mixture through a pad of Celite®.[9]

  • Waste Disposal: The aqueous KF solution and the filtered precipitate are hazardous waste and must be disposed of accordingly. The decontaminated organic layer should also be treated as hazardous waste.

Decontamination Workflow

start Start: Contaminated Glassware/Surface initial_rinse Initial rinse with organic solvent (collect as hazardous waste) start->initial_rinse decision Choose Decontamination Method initial_rinse->decision bleach Method 1: Oxidation with Bleach decision->bleach Oxidation kf Method 2: Precipitation with KF decision->kf Precipitation bleach_soak Soak in 10% bleach solution for >12 hours bleach->bleach_soak kf_wash Wash with 1M KF solution kf->kf_wash final_rinse Thoroughly rinse with water bleach_soak->final_rinse separate_precipitate Separate/filter Bu3SnF precipitate kf_wash->separate_precipitate waste_disposal_bleach Dispose of bleach solution as hazardous waste final_rinse->waste_disposal_bleach waste_disposal_kf Dispose of KF solution and precipitate as hazardous waste separate_precipitate->waste_disposal_kf end End: Decontaminated Item waste_disposal_bleach->end waste_disposal_kf->end

Caption: Decision workflow for the decontamination of items contaminated with this compound.

Disclaimer: The information provided is for guidance purposes only. Always consult your institution's specific safety protocols and environmental health and safety office before handling or disposing of hazardous materials. All procedures should be performed by trained personnel in a controlled laboratory environment.

References

Essential Safety and Operational Guide for Handling Tributyl(1-propynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Tributyl(1-propynyl)tin. Adherence to these procedures is critical to ensure personnel safety, maintain experimental integrity, and mitigate environmental contamination. This compound is a highly toxic organotin compound that requires stringent safety measures.

Hazard Summary & Safety Precautions

This compound is a hazardous chemical with the following classifications:

  • Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[1][2]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[1][2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]

  • Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

Due to these significant hazards, all work with this compound must be conducted within a certified chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (e.g., weighing, solution preparation) Tightly fitting safety goggles and a face shield.[3]Chemical-resistant gloves (e.g., nitrile, neoprene).Flame-retardant lab coat, long pants, and closed-toe shoes.[4]Type ABEK (EN14387) respirator filter or equivalent.[1]
Spill Cleanup Chemical splash goggles and a full-face shield.[3]Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or suit over a lab coat.Self-contained breathing apparatus (SCBA) for large spills.
Waste Disposal Safety goggles.Chemical-resistant gloves.Lab coat.Generally not required if handling sealed containers.

Occupational Exposure Limits

It is imperative to maintain workplace exposure to organotin compounds below established limits.

OrganizationTWA (8-hour)STEL (15-minute)Notes
OSHA (PEL) 0.1 mg/m³ (as Sn)-Permissible Exposure Limit
ACGIH (TLV) 0.1 mg/m³ (as Sn)0.2 mg/m³ (as Sn)Threshold Limit Value, with skin notation
NIOSH (REL) 0.1 mg/m³ (as Sn)-Recommended Exposure Limit

Standard Operating Procedure: Stille Coupling Reaction

This compound is utilized as a reagent in Stille coupling reactions for the formation of carbon-carbon bonds. The following is a representative protocol for the synthesis of a phenyl-substituted pyrimidine-dione.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., toluene or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard, dry glassware for air-sensitive reactions

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_disposal Waste Disposal prep_glass Flame-dry glassware under vacuum prep_reagents Prepare solutions of this compound and aryl halide in anhydrous solvent under inert atmosphere prep_glass->prep_reagents add_reagents Charge reaction flask with aryl halide and solvent prep_reagents->add_reagents prep_catalyst Weigh palladium catalyst in a glovebox or under inert atmosphere add_catalyst Add palladium catalyst to the flask add_reagents->add_catalyst add_tin Add this compound solution dropwise via syringe add_catalyst->add_tin heat Heat reaction mixture to the desired temperature (e.g., 80-100 °C) add_tin->heat monitor Monitor reaction progress by TLC or GC-MS quench Cool the reaction and quench with aqueous KF solution to precipitate tin byproducts monitor->quench filter Filter the mixture through celite to remove solids quench->filter extract Extract the filtrate with an organic solvent (e.g., ethyl acetate) filter->extract dry Dry the organic layer over anhydrous sodium sulfate extract->dry concentrate Concentrate the solution under reduced pressure dry->concentrate purify Purify the crude product by column chromatography concentrate->purify collect_liquid Collect all liquid waste containing organotin compounds purify->collect_liquid label_waste Label waste containers clearly as 'Hazardous Waste: Organotin Compounds' collect_liquid->label_waste collect_solid Collect all solid waste (celite, contaminated materials) collect_solid->label_waste dispose Dispose of waste through the institution's hazardous waste management program label_waste->dispose

Stille Coupling Experimental Workflow

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial.

Spill Response Workflow:

G spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate assess Assess the spill volume and hazards evacuate->assess don_ppe Don appropriate PPE for spill cleanup assess->don_ppe contain Contain the spill with absorbent material (e.g., vermiculite, sand) don_ppe->contain collect Carefully collect the absorbed material into a sealed, labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area with a suitable solvent (e.g., toluene or hexane) followed by soap and water collect->decontaminate dispose_waste Dispose of all contaminated materials as hazardous waste decontaminate->dispose_waste report Report the incident to the appropriate safety personnel dispose_waste->report

Spill Response Workflow for this compound

Waste Disposal Plan

Proper disposal of this compound and related waste is essential to prevent environmental harm.

  • Chemical Waste: All liquid waste containing this compound, including reaction residues and solvent washes, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All solid materials that have come into contact with this compound, such as gloves, pipette tips, bench paper, and silica gel from chromatography, must be disposed of as hazardous solid waste.[4]

  • Labeling: Waste containers must be labeled "Hazardous Waste: Organotin Compounds" and include the full chemical name.

  • Disposal Route: All organotin waste must be disposed of through your institution's designated hazardous waste management program. Do not dispose of this material down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyl(1-propynyl)tin
Reactant of Route 2
Reactant of Route 2
Tributyl(1-propynyl)tin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.